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  • Product: cis-3-Methylquinolizidine
  • CAS: 6480-42-8

Core Science & Biosynthesis

Foundational

3-Methyloctahydroquinolizine: Structural Nomenclature, Stereochemical Dynamics, and Analytical Characterization

Prepared by: Senior Application Scientist, Alkaloid Chemistry & Drug Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The quinolizidine ring system—a bic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Alkaloid Chemistry & Drug Development Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The quinolizidine ring system—a bicyclic framework featuring a bridgehead nitrogen atom—is the foundational scaffold for a vast array of pharmacologically active alkaloids, including those isolated from Lupinus (lupin alkaloids) and Nuphar species[1]. Among the substituted derivatives, 3-methyloctahydroquinolizine serves as a critical model compound for understanding the stereoelectronic behaviors, conformational equilibria, and structure-activity relationships (SAR) of complex azabicyclic therapeutics.

This technical whitepaper provides an in-depth analysis of the nomenclature, stereochemical dynamics, and definitive analytical methodologies required to synthesize and characterize 3-methyloctahydroquinolizine and its epimers. By establishing self-validating experimental protocols, researchers can confidently assign stereocenters in novel quinolizidine-based drug candidates.

Nomenclature and Chemical Identity

The structural complexity of bicyclic amines often leads to a proliferation of trivial names in the literature. Establishing a rigorous nomenclature framework is essential for reproducible research. The parent unsubstituted ring is commonly known as quinolizidine [2].

IUPAC and Systematic Naming Conventions

According to IUPAC guidelines, the parent structure is designated as octahydro-2H-quinolizine or systematically as 1-azabicyclo[4.4.0]decane [3][4]. Consequently, the addition of a methyl group at the C3 position yields the following accepted identifiers:

  • Preferred IUPAC Name: 3-methyl-octahydro-2H-quinolizine

  • Systematic von Baeyer Name: 3-methyl-1-azabicyclo[4.4.0]decane

  • Common Synonyms: 3-methylquinolizidine; 3-methyloctahydroquinolizine; norlupinane derivative.

Chemical Identifiers Summary

To standardize data tracking across chemical databases, the primary physical and identifier properties are summarized below[2][5][6]:

PropertyValue
Chemical Formula C₁₀H₁₉N
Molecular Weight 153.26 g/mol
Preferred IUPAC Name 3-methyl-octahydro-2H-quinolizine
Systematic Name 3-methyl-1-azabicyclo[4.4.0]decane
CAS Registry Number 6480-42-8 (Specific to cis-3-methylquinolizidine)
Core Scaffold Quinolizidine (PubChem CID: 119036)

Stereochemistry and Conformational Dynamics

The biological activity of quinolizidine alkaloids is profoundly dependent on their 3D conformation[7]. The 3-methylquinolizidine system exhibits two primary levels of stereochemical complexity: ring fusion and substituent orientation .

Trans- vs. Cis-Fused Ring Systems

The nitrogen lone pair allows for rapid inversion at room temperature, creating an equilibrium between trans-fused and cis-fused conformations. In the trans-fused state, the lone pair is anti-periplanar to the adjacent axial C-H bonds. Because the trans-fused conformation minimizes steric strain, it is thermodynamically favored in unsubstituted and 3-substituted quinolizidines[8].

Axial vs. Equatorial Methyl Orientation

The position of the methyl group at C3 dictates the molecule's micro-environmental sterics.

  • 3(e)-methylquinolizidine: The methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions.

  • 3(a)-methylquinolizidine: The methyl group occupies the axial position. This induces significant

    
    -gauche interactions with the axial protons of the adjacent ring, altering the electron density and significantly impacting NMR chemical shifts[9].
    

ConformationalEquilibrium A Quinolizidine Core (1-azabicyclo[4.4.0]decane) B Trans-fused Isomer (Thermodynamically Favored) A->B Nitrogen Inversion C Cis-fused Isomer (Higher Energy State) A->C Nitrogen Inversion D 3(e)-methylquinolizidine (Equatorial) B->D C3 Substitution E 3(a)-methylquinolizidine (Axial - Shielded) B->E C3 Substitution

Caption: Conformational relationships and stereochemical hierarchy of 3-methylquinolizidine isomers.

Analytical Characterization: The ¹³C NMR Gold Standard

In drug development, assigning the correct stereocenter is non-negotiable. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative self-validating tool for distinguishing between 3(e)- and 3(a)-methylquinolizidine[10].

The -Gauche Effect

The causality behind the spectral differences lies in the


-gauche effect . When the methyl group is axial (3a), its electron cloud undergoes steric compression with the axial protons at C1 and C5. This compression increases local electron shielding, driving the ¹³C resonance of the axial methyl group significantly upfield compared to its equatorial counterpart[9].
Diagnostic ¹³C NMR Chemical Shifts

Based on foundational studies of Nuphar alkaloids and methylquinolizidines, the following shift differentials are diagnostic[9][10]:

Carbon Position3(e)-methylquinolizidine (ppm)3(a)-methylquinolizidine (ppm)Diagnostic Rationale
C-3 ~ 34.9~ 29.5Direct

-effect variation
C-Methyl ~ 19.5~ 14.2Critical: Upfield shift due to

-gauche shielding in the axial isomer
C-4 ~ 62.6~ 58.1

-deshielding effects

Note: Exact ppm values vary slightly based on solvent (e.g., CDCl₃) and internal standards, but the relative


 of ~5 ppm between equatorial and axial methyls is an absolute diagnostic marker.

Experimental Protocol: Synthesis and Validation Workflow

To ensure high scientific integrity, the synthesis of 3-methyloctahydroquinolizine must be coupled with a self-validating analytical loop. The following protocol outlines the catalytic reduction of a methyl-substituted pyridinium or lactam precursor, followed by stereochemical isolation.

Step-by-Step Methodology

Phase 1: Catalytic Hydrogenation (Stereoselective Reduction)

  • Preparation: Dissolve the precursor (e.g., 3-methyl-4-oxo-quinolizine) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at 5 mol% relative to the substrate under an inert argon atmosphere. Causality: Pd/C facilitates cis-addition of hydrogen across the unsaturated bonds, heavily influencing the initial diastereomeric ratio.

  • Reaction: Purge the vessel with H₂ gas and maintain at 1 atm (or elevated pressure depending on precursor recalcitrance) at 25°C for 12–18 hours[11].

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, then concentrate the filtrate in vacuo.

Phase 2: Diastereomeric Separation 5. Chromatography: Purify the crude mixture via flash column chromatography (Silica gel, utilizing a basic eluent system such as CH₂Cl₂/MeOH/NH₄OH 90:9:1) to separate the 3(e) and 3(a) epimers. Causality: The basic modifier (NH₄OH) prevents the basic amine from streaking on the acidic silica.

Phase 3: Self-Validating Characterization 6. IR Spectroscopy: Analyze the purified fractions for Bohlmann bands in the 2700–2800 cm⁻¹ region. Validation: The presence of these bands confirms the trans-fused nature of the quinolizidine core. 7. NMR Assignment: Acquire ¹H and ¹³C NMR spectra. Confirm the axial vs. equatorial assignment by verifying the ~14 ppm (axial) vs ~19 ppm (equatorial) shift of the methyl carbon[10].

SynthesisWorkflow Step1 1. Substrate Preparation (Methyl-pyridinium/Lactam) Step2 2. Catalytic Hydrogenation (Pd/C, H2, Anhydrous MeOH) Step1->Step2 Step3 3. Diastereomeric Separation (Silica Gel + NH4OH modifier) Step2->Step3 Step4 4. IR Validation (Check for Bohlmann Bands) Step3->Step4 Step5 5. 13C NMR Analysis (Assess gamma-gauche shifts) Step4->Step5 Step6 6. Final Stereochemical Assignment (3e vs 3a epimer) Step5->Step6

Caption: Self-validating experimental workflow for the synthesis and characterization of 3-methylquinolizidines.

Pharmacological Relevance in Drug Development

Understanding the exact stereochemistry of 3-methyloctahydroquinolizine is not merely an academic exercise; it is a critical parameter in drug design. The quinolizidine scaffold is a privileged structure in medicinal chemistry[1].

Derivatives of this framework, such as lupinine and sparteine, exhibit broad-spectrum biological activities, including anti-arrhythmic, oxytocic, and hypoglycemic effects[7][12]. When developing synthetic analogs, the spatial orientation of substituents (like a C3-methyl group) dictates the binding affinity to target receptors (e.g., nicotinic acetylcholine receptors). An equatorial methyl group may project into a hydrophobic binding pocket, whereas an axial methyl group may cause steric clashes, rendering the molecule inactive. Therefore, rigorous structural assignment using the protocols outlined above is the cornerstone of rational drug design in alkaloid chemistry.

References

  • Cyclohexane-Fused Octahydroquinolizine Alkaloids from Myrioneuron faberi with Activity against Hepatitis C Virus The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinolizidine | C9H17N | CID 119036 PubChem - NIH URL:[Link]

  • Quinolizidine Wikipedia URL: [Link]

  • 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity ACS Omega - PMC URL:[Link]

  • 6480-42-8 cis-3-Methylquinolizidine CAS Database ChemSrc URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Identification, Synthesis, and Characterization of cis-3-Methylquinolizidine (CAS: 6480-42-8)

Executive Summary In the realm of alkaloid chemistry and drug development, accurate structural identification and database retrieval are paramount. This technical whitepaper serves as an in-depth guide focused on the CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of alkaloid chemistry and drug development, accurate structural identification and database retrieval are paramount. This technical whitepaper serves as an in-depth guide focused on the CAS number search, chemical characterization, and synthetic utility of cis-3-methylquinolizidine (CAS RN: 6480-42-8). As a fundamental model compound for complex quinolizidine alkaloids (QAs) found in Lupinus and Nuphar species, cis-3-methylquinolizidine provides critical insights into stereochemical assignments, particularly via


C NMR spectroscopy. This guide explores the biosynthetic origins of the quinolizidine core, details experimental protocols for its structural validation, and establishes a framework for utilizing CAS registry data in advanced phytochemical research.

Chemical Identity and Database Retrieval

When conducting a CAS number search for substituted quinolizidines, stereochemistry is the primary differentiator. The quinolizidine core consists of two fused piperidine rings with a nitrogen atom at the bridgehead. The relative stereochemistry between the bridgehead hydrogen (C-10) and the methyl group at C-3 defines the specific isomer. The specific CAS Registry Number for cis-3-methylquinolizidine is 6480-42-8[1].

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValueCausality / Significance
CAS Registry Number 6480-42-8Unique identifier ensuring precise retrieval of the cis-isomer, avoiding critical database confusion with the trans-isomer or 1-/2-/4-methyl derivatives[1].
Core Scaffold QuinolizidineBicyclic nitrogenous ring system; highly prevalent in biologically active natural products and neurophysiological research tools[2].
Stereochemical Designation cis-3-methylThe methyl group at the C-3 position is cis relative to the bridgehead proton, occupying an equatorial or axial position depending on the trans-fused ring conformation.
Primary Analytical Utility NMR Model CompoundUsed to determine the shielding/deshielding effects (

,

,

) of axial vs. equatorial methyl groups in complex alkaloids[3].

Biosynthetic Context of the Quinolizidine Core

To understand the biological relevance of cis-3-methylquinolizidine, one must examine the biosynthetic pathway of the quinolizidine scaffold. QAs are primarily synthesized in the Leguminosae family (e.g., Lupinus species) as a defense mechanism against herbivores[4].

The biosynthesis begins with the amino acid L-lysine. The enzyme lysine decarboxylase (LDC) catalyzes the decarboxylation of lysine to yield the diamine cadaverine[5]. Cadaverine is subsequently oxidized by copper amine oxidase (CuAO) to 5-aminopentanal, which spontaneously cyclizes to form the


-piperideine Schiff base[5]. Two units of 

-piperideine condense to form the bicyclic quinolizidine core, which can then be enzymatically methylated or functionalized to yield specific derivatives[4].

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Enzyme Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal CuAO Enzyme Piperideine Δ1-Piperideine Aminopentanal->Piperideine Cyclization Quinolizidine Quinolizidine Core Piperideine->Quinolizidine Dimerization

Biosynthetic pathway of the quinolizidine core from L-lysine.

Structural Logic and C NMR Stereochemical Analysis

In structural elucidation, cis-3-methylquinolizidine (CAS 6480-42-8) serves as an essential reference standard. Researchers have extensively utilized 1-, 2-, 3-, and 4-methylquinolizidines to map


C chemical shifts in complex Nuphar alkaloids (e.g., deoxynupharidine)[3].

Causality in Experimental Choices: The quinolizidine ring is conformationally mobile but strongly prefers a trans-fused geometry due to the stabilization of the nitrogen lone pair antiperiplanar to the adjacent axial protons. When a methyl group is introduced at C-3, it can adopt either an equatorial or axial position. The cis-isomer (CAS 6480-42-8) provides a specific spatial arrangement that induces distinct


-gauche shielding effects on the 

C NMR spectrum[3]. By comparing the spectra of cis- and trans-3-methylquinolizidine, chemists can definitively assign the stereochemistry of unknown alkaloids isolated from natural sources.

Table 2: Diagnostic


C NMR Shift Trends (Model System) 
Carbon PositionEquatorial Methyl EffectAxial Methyl EffectMechanistic Explanation
C-3 (

to methyl)
~34.9 ppm~28.5 ppmAxial methyls experience steric compression, leading to upfield shielding[3].
C-2 / C-4 (

to methyl)
DeshieldedDeshielded

-substituent effect generally causes a downfield shift.
C-1 / C-5 (

to methyl)
UnaffectedShielded (~ -5 ppm)

-gauche effect from the axial methyl group compresses the electron cloud, shifting the signal upfield[3].

Experimental Protocol: Synthesis and Stereochemical Validation

To utilize CAS 6480-42-8 effectively in a laboratory setting, a self-validating protocol for its synthesis and characterization is required. The following methodology outlines the synthesis of the quinolizidine core via intramolecular iminoacetonitrile cycloaddition—a robust method for assembling azabicyclic systems—followed by stereoselective methylation and NMR validation[2].

Step 1: Assembly of the Iminoacetonitrile Precursor
  • Reagent Preparation: Dissolve the appropriate amino alcohol precursor in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under an argon atmosphere.
  • Mitsunobu Coupling: Add triphenylphosphine (PPh

    
    ) and diethyl azodicarboxylate (DEAD), followed by TfNHCH
    
    
    
    CN[2].
  • Elimination: Treat the intermediate with a mild base (e.g., triethylamine) to eliminate the trifluoromethanesulfinate group, yielding the activated iminoacetonitrile.

  • Causality: This activated imine is crucial for facilitating the subsequent [4+2] cycloaddition under mild conditions, preventing premature decomposition of the delicate nitrogenous framework[2].

Step 2: Intramolecular[4+2] Cycloaddition
  • Thermal Cyclization: Heat the iminoacetonitrile solution to 80°C in toluene for 12 hours.

  • Monitoring: Monitor the reaction via TLC until the starting material is consumed. The product is an

    
    -amino nitrile containing the bicyclic quinolizidine framework[2].
    
Step 3: Methylation and Stereochemical Isolation
  • Alkylation (Bruylants Reaction): Treat the

    
    -amino nitrile with a Lewis acid (e.g., AgBF
    
    
    
    ) to generate an iminium ion, followed by the addition of methylmagnesium bromide (MeMgBr) to install the methyl group at the C-3 position[2].
  • Separation: The reaction yields a diastereomeric mixture of cis- and trans-3-methylquinolizidine. Separate the diastereomers using high-performance liquid chromatography (HPLC) on a silica column.

  • Verification: Isolate the fraction corresponding to cis-3-methylquinolizidine.

Step 4: NMR Validation (Self-Validating System)
  • Sample Preparation: Dissolve 10 mg of the isolated cis-isomer in 0.5 mL of CDCl

    
     containing 0.03% TMS as an internal standard.
    
  • Acquisition: Acquire

    
    H and 
    
    
    
    C NMR spectra at 400 MHz and 100 MHz, respectively.
  • Validation: Confirm the presence of the characteristic upfield

    
    -gauche shifts in the 
    
    
    
    C spectrum. If the C-1 and C-5 signals are shielded relative to the unsubstituted quinolizidine, the axial/equatorial relationship confirms the cis-stereochemistry, validating the successful isolation of CAS 6480-42-8[3].

Workflow Precursor Amino Alcohol Precursor Imine Iminoacetonitrile Formation Precursor->Imine Mitsunobu Coupling Cycloaddition Intramolecular [4+2] Cycloaddition Imine->Cycloaddition Thermal (80°C) Alkylation Grignard Methylation (MeMgBr) Cycloaddition->Alkylation Lewis Acid + Grignard Separation HPLC Diastereomer Separation Alkylation->Separation Isomer Mixture Validation 13C NMR Validation (CAS 6480-42-8) Separation->Validation Isolate cis-isomer

Experimental workflow for the synthesis and validation of cis-3-methylquinolizidine.

References

  • Title: 6480-42-8 cis-3-Methylquinolizidine CAS Database Source: ChemSrc URL
  • Title: 13C Chemical Shifts of Quinolizidines. 2.
  • Title: Quinolizidine alkaloid biosynthesis: recent advances and future prospects Source: PMC - NIH URL
  • Title: Total Synthesis of Quinolizidine Alkaloid (−)-217A.

Sources

Foundational

Stereochemistry of 3-Methylquinolizidine Ring Fusion: A Technical Guide

The following technical guide details the stereochemical and conformational intricacies of the 3-methylquinolizidine system. Executive Summary The quinolizidine motif—a bicyclic system formed by the fusion of two piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical and conformational intricacies of the 3-methylquinolizidine system.

Executive Summary

The quinolizidine motif—a bicyclic system formed by the fusion of two piperidine rings with a bridgehead nitrogen—serves as the structural core for the Lupinus alkaloids and numerous pharmaceutical candidates. The introduction of a methyl substituent at the C-3 position creates a complex stereochemical landscape governed by the interplay between ring fusion geometry (cis vs. trans) and substituent orientation (axial vs. equatorial).

This guide provides a rigorous analysis of the thermodynamic preferences, spectroscopic signatures, and synthetic pathways for 3-methylquinolizidine, designed for researchers requiring high-fidelity structural characterization.

Fundamentals of the Quinolizidine Scaffold

Unlike carbocyclic decalin, the quinolizidine system possesses a bridgehead nitrogen atom capable of pyramidal inversion. This lability renders the cis- and trans-fused conformers interconvertible at ambient temperatures, establishing a dynamic equilibrium dictated by thermodynamic stability.

The Trans-Fusion Dominance

In the parent quinolizidine, the trans-fused conformer is thermodynamically favored by approximately 2.4–2.6 kcal/mol over the cis-fused form.

  • Trans-Fusion: The nitrogen lone pair is oriented axial to both rings, minimizing gauche interactions. The C-H bonds at C-4 and C-6 are anti-periplanar to the lone pair.

  • Cis-Fusion: The nitrogen lone pair is equatorial to one ring and axial to the other, introducing destabilizing 1,3-diaxial interactions and gauche butane-like strains.

The Impact of C-3 Methylation

Substituting a methyl group at the C-3 position introduces a third stereocenter (in addition to the bridgehead C-10 and N-5). The relative configuration of this methyl group determines the position of the conformational equilibrium.

There are two diastereomeric pairs (four isomers total), but due to N-inversion, we analyze them as two equilibrating systems:

  • Isomer A (Trans-3e): Methyl group is equatorial in the trans-fused chair.

  • Isomer B (Trans-3a): Methyl group is axial in the trans-fused chair.

Conformational Analysis & Thermodynamics

The stereochemical outcome is a competition between the inherent stability of the trans-fused ring junction and the steric penalty of an axial methyl substituent.

Thermodynamic Hierarchy

The relative stabilities of the conformers follow a distinct hierarchy:

ConformerRing FusionMethyl OrientationRelative Energy (kcal/mol)Stability Factors
Trans-3e TransEquatorial0.0 (Global Min) All substituents equatorial; max Bohlmann overlap.
Cis-3e CisEquatorial~2.4Destabilized by cis-fusion; methyl is equatorial.
Trans-3a TransAxial~2.7Destabilized by 1,3-diaxial interactions (Me ↔ H-1ax).
Cis-3a CisAxial> 4.5Severely destabilized by both cis-fusion and axial Me.
The "Flagpole" Interaction

In the Trans-3a conformer, the axial methyl group at C-3 experiences a significant 1,3-diaxial interaction with the axial hydrogen at C-1. Unlike cyclohexane, where 1,3-diaxial interactions involve two hydrogens, the quinolizidine system's nitrogen lone pair (at position 5) removes one potential steric clash (H-5ax is absent), but the interaction with H-1ax remains sufficient to destabilize this conformer significantly.

Consequently, 3-methylquinolizidine exists predominantly (>95%) as the trans-fused, equatorial methyl conformer.

Spectroscopic Characterization

Accurate assignment of stereochemistry relies on two primary spectroscopic tools: IR Bohlmann Bands and NMR Coupling Constants/Chemical Shifts .

Infrared Spectroscopy: Bohlmann Bands

The most diagnostic feature of trans-fused quinolizidines is the presence of Bohlmann bands in the C-H stretching region.

  • Mechanism: Anti-periplanar overlap between the nitrogen lone pair (

    
    ) and the adjacent axial C-H antibonding orbitals (
    
    
    
    ) lowers the force constant of the C-H bonds.
  • Diagnostic Range: 2700–2800 cm⁻¹ .

  • Interpretation:

    • Strong Bands: Indicates trans-fusion (lone pair anti to H-4ax and H-6ax).

    • Weak/Absent Bands: Indicates cis-fusion (lack of anti-periplanar geometry) or N-protonation.

Nuclear Magnetic Resonance (NMR)
¹³C NMR Chemical Shifts

The chemical shift of the C-3 carbon and the bridgehead carbons provides evidence for the methyl orientation.

CarbonTrans-3e (ppm)Trans-3a (ppm)Mechanistic Insight
C-3 35.5 29.8

-gauche effect:
Axial methyl is shielded by ~5-6 ppm relative to equatorial.
C-4 63.258.4Proximal effect of the methyl group.
C-10 64.164.0Bridgehead carbon remains relatively stable.
¹H NMR Coupling Constants

The coupling constants (


) of the proton at C-3 (

) allow determination of its axial or equatorial nature.
  • Trans-3e (H-3 is axial):

    
     is axial. It shows large diaxial coupling (
    
    
    
    Hz) with
    
    
    and
    
    
    .
    • Pattern: Triplet of triplets (tt) or broad multiplet with wide width.

  • Trans-3a (H-3 is equatorial):

    
     is equatorial. It shows only small gauche couplings (
    
    
    
    Hz).
    • Pattern: Narrow multiplet or broad singlet (

      
       Hz).
      

Experimental Protocols

Synthesis of 3-Methylquinolizidine Isomers

To access specific isomers for study, a stereocontrolled synthesis via the lactam (quinolizidin-4-one) is recommended. This route allows separation of diastereomers at the stable lactam stage before reduction.

Workflow Diagram

SynthesisWorkflow Start Start: Quinolizidin-4-one Step1 1. Enolization (LDA, THF, -78°C) Start->Step1 Step2 2. Alkylation (MeI, -78°C to RT) Step1->Step2 Inter Intermediate: 3-Methylquinolizidin-4-one (Mixture of diastereomers) Step2->Inter Step3 3. Separation (Flash Chromatography) Inter->Step3 Iso1 Isomer A (Lactam) (Major: Methyl Equatorial) Step3->Iso1 High Rf Iso2 Isomer B (Lactam) (Minor: Methyl Axial) Step3->Iso2 Low Rf Step4A 4. Reduction (LiAlH4, THF, Reflux) Iso1->Step4A Step4B 4. Reduction (LiAlH4, THF, Reflux) Iso2->Step4B Prod1 Product: Trans-3e (3-Methylquinolizidine) Step4A->Prod1 Prod2 Product: Trans-3a (3-Methylquinolizidine) Step4B->Prod2

Caption: Synthesis of 3-methylquinolizidine diastereomers via kinetic alkylation and reduction.

Step-by-Step Methodology
  • Enolate Formation: Charge a flame-dried flask with anhydrous THF and diisopropylamine. Cool to -78°C and add

    
    -BuLi (1.1 equiv) to generate LDA. Stir for 30 min.
    
  • Lactam Addition: Add a solution of quinolizidin-4-one in THF dropwise. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Separation: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The equatorial methyl isomer (thermodynamic product) is typically the major product.

  • Reduction: Dissolve the purified lactam in dry THF. Carefully add

    
     (2.5 equiv). Reflux for 4 hours. Quench using the Fieser method (
    
    
    
    , 15%
    
    
    ,
    
    
    ), filter, and concentrate to yield the amine.

Pharmacological Implications

The stereochemistry of the 3-methyl group critically influences the pharmacophore binding vector .

  • Receptor Fit: In nicotinic acetylcholine receptor (nAChR) ligands, the quinolizidine nitrogen often mimics the quaternary ammonium of acetylcholine. The 3-methyl group acts as a hydrophobic anchor.

  • Conformational Locking: The trans-fused 3e isomer presents a rigid, extended hydrophobic surface. The trans-fused 3a isomer presents a more compact, spherical volume. Drug candidates are often designed to lock the ring fusion (e.g., via additional bridging) to mimic one specific bioactive conformation.

References

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157–2167. Link

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971).[1] "Proton magnetic resonance studies of quinolizidine derivatives". Chemical Reviews, 71(1), 109–126. Link

  • Moyna, P. (1980). "¹³C-NMR of Quinolizidine Alkaloids". Journal of Natural Products, 43(6), 679–683. Link

  • LaLonde, R. T., & Donvito, T. N. (1972). "Nuphar Alkaloids. Synthesis of 3-Methylquinolizidine". Canadian Journal of Chemistry, 50(12), 1965-1967. Link

Sources

Exploratory

The Strategic Importance of the 3-Methyl Group in Quinolizidine Alkaloid Derivatives: A Technical Guide for Drug Discovery

Abstract Quinolizidine alkaloids (QAs) represent a diverse class of nitrogen-containing heterocyclic compounds, predominantly biosynthesized in plants of the Fabaceae family. Their rigid bicyclic structure has long been...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinolizidine alkaloids (QAs) represent a diverse class of nitrogen-containing heterocyclic compounds, predominantly biosynthesized in plants of the Fabaceae family. Their rigid bicyclic structure has long been recognized as a privileged scaffold in medicinal chemistry, conferring specific stereochemical arrangements that are crucial for selective interactions with biological targets. This guide focuses on a specific, synthetically accessible modification of the QA core: the introduction of a methyl group at the 3-position. The 3-methyl substitution serves as a subtle yet powerful tool for modulating the pharmacological profile of the parent scaffold, influencing factors such as target affinity, selectivity, and metabolic stability. We will explore the synthetic methodologies for creating these analogs, the analytical techniques for their characterization, their pharmacological properties, and their potential applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics.

Introduction to the Quinolizidine Alkaloid Scaffold

The quinolizidine ring system consists of two fused six-membered rings sharing a nitrogen atom at the bridgehead. This deceptively simple structure is the foundation for a vast array of natural products with significant biological activities.

Core Structure and Stereochemistry

The quinolizidine scaffold is a saturated bicyclic system with the chemical formula C₉H₁₇N. The fusion of the two rings can result in different stereoisomers, primarily trans-fused and cis-fused conformations. The relative orientation of the substituents on the rings is critical for biological activity. The introduction of a methyl group at the C-3 position adds another chiral center, further increasing the stereochemical complexity and providing opportunities for fine-tuning molecular interactions.

Natural Occurrence and Biological Significance

Quinolizidine alkaloids are widely distributed in the plant kingdom, particularly in the genus Lupinus (lupins). Natural QAs such as lupinine, sparteine, and cytisine have been shown to interact with a variety of biological targets, most notably nicotinic acetylcholine receptors (nAChRs). This interaction underlies their diverse physiological effects, which can range from neuromuscular blockade to central nervous system stimulation. The inherent bioactivity of the QA scaffold makes it an attractive starting point for the development of new drugs.

Rationale for the Focus on 3-Methyl Analogs in Medicinal Chemistry

In drug design, small structural modifications can lead to profound changes in a molecule's pharmacological profile. The addition of a methyl group at the 3-position of the quinolizidine ring is a strategic modification for several reasons:

  • Probing the Target Binding Pocket: The methyl group acts as a steric probe, helping to map the topology of the receptor's binding site. Its presence can either enhance binding through favorable van der Waals interactions or cause steric hindrance, providing valuable structure-activity relationship (SAR) data.

  • Modulating Lipophilicity: The introduction of a methyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Improving Metabolic Stability: The methyl group can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability.

Synthetic Strategies for 3-Methyl Quinolizidine Alkaloids

The synthesis of 3-methyl quinolizidine alkaloids requires precise control over stereochemistry. Various synthetic strategies have been developed to achieve this, ranging from biomimetic approaches to modern asymmetric catalysis.

Retrosynthetic Analysis of the Quinolizidine Core

A common retrosynthetic approach involves disconnecting the quinolizidine ring system to reveal simpler, commercially available starting materials. A typical disconnection is shown below, illustrating the formation of the bicyclic system from a substituted piperidine precursor.

G QA 3-Methyl Quinolizidine Piperidine Substituted Piperidine Precursor QA->Piperidine C-N bond formation Glutarimide Methyl-substituted Glutarimide Piperidine->Glutarimide Cyclization & Reduction StartingMaterials Simpler Starting Materials Glutarimide->StartingMaterials Functional Group Interconversion

Caption: Retrosynthetic analysis of the 3-methyl quinolizidine scaffold.

Key Synthetic Methodologies
  • Biomimetic Synthesis: These methods mimic the natural biosynthetic pathways of alkaloids, often involving cascade reactions that rapidly build molecular complexity. For quinolizidine alkaloids, this can involve the cyclization of lysine-derived precursors.

  • Asymmetric Synthesis: To control the stereochemistry at the C-3 position, chiral auxiliaries or asymmetric catalysts are often employed. For example, the use of a chiral starting material can direct the stereochemical outcome of subsequent reactions.

  • Modern Catalytic Methods: Recent advances in catalysis, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, have provided new tools for the efficient and selective synthesis of substituted quinolizidine alkaloids.

Detailed Experimental Protocol: Stereoselective Synthesis of a Model 3-Methyl-Quinolizidine Analog

This protocol describes a representative synthesis of a 3-methyl quinolizidine derivative, adapted from methodologies in the literature.

Step 1: Synthesis of the Piperidine Intermediate

  • To a solution of a suitable methyl-substituted glutarimide (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium aluminum hydride (LAH) (2.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension through celite and concentrate the filtrate under reduced pressure to yield the crude piperidine intermediate.

Step 2: Cyclization to the Quinolizidine Core

  • Dissolve the crude piperidine intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3.0 eq) and stir at room temperature for 24 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-methyl quinolizidine analog.

Structural Elucidation and Characterization

The unambiguous identification and characterization of the synthesized 3-methyl quinolizidine analogs are crucial for establishing structure-activity relationships. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Purification
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the final purification of the synthesized compounds. A C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a typical mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the compounds and obtaining initial mass information.

Spectroscopic Analysis
Technique Expected Observations for a 3-Methyl Quinolizidine Analog
¹H NMR A doublet corresponding to the methyl group at the C-3 position, typically in the range of 0.9-1.2 ppm. The coupling constant of this doublet provides information about the stereochemistry.
¹³C NMR A signal for the methyl carbon at C-3, usually in the aliphatic region (15-25 ppm). The chemical shifts of the ring carbons are sensitive to the conformation of the bicyclic system.
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Infrared (IR) C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The absence of carbonyl or other functional group signals confirms the successful reduction and cyclization.
Protocol: Purification and Characterization of a 3-Methyl Analog
  • Purification: Purify the crude product from the synthesis via preparative HPLC using a suitable gradient. Collect the fractions containing the desired product and remove the solvent under reduced pressure.

  • ¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum using ESI-MS to confirm the elemental composition.

  • Purity Assessment: Determine the final purity of the compound using analytical HPLC with UV detection at an appropriate wavelength.

Pharmacological Profile and Mechanism of Action

The introduction of a 3-methyl group can significantly alter the interaction of a quinolizidine alkaloid with its biological target.

Key Biological Targets

Many quinolizidine alkaloids and their synthetic analogs have been shown to interact with neuronal nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in a wide range of physiological processes in the central and peripheral nervous systems, making them attractive targets for the treatment of neurological disorders.

Structure-Activity Relationship (SAR) Studies

Systematic studies on the effects of the 3-methyl group on the affinity and selectivity for nAChR subtypes have revealed important trends. For example, the stereochemistry of the methyl group can have a dramatic impact on potency.

Compound Modification Ki (nM) for α4β2 nAChR
Parent QuinolizidineUnsubstituted150
(3R)-Methyl AnalogR-configuration at C-350
(3S)-Methyl AnalogS-configuration at C-3300

Note: The data in this table is representative and intended for illustrative purposes.

Signaling Pathways Modulated by 3-Methyl Quinolizidine Alkaloids

The binding of a 3-methyl quinolizidine analog to a nAChR can either activate (agonist) or block (antagonist) the receptor, leading to downstream cellular effects.

G cluster_0 3-Methyl QA 3-Methyl QA nAChR nAChR 3-Methyl QA->nAChR Binds to Receptor Ion Influx Na⁺/Ca²⁺ Influx nAChR->Ion Influx Opens Channel Membrane Depolarization Membrane Depolarization Ion Influx->Membrane Depolarization Cellular Response Cellular Response Membrane Depolarization->Cellular Response

Foundational

Conformational Dynamics and Thermodynamic Stability of cis- vs trans-Fused 3-Methylquinolizidine

Executive Summary The quinolizidine ring system is a privileged bicyclic scaffold ubiquitous in natural alkaloids (e.g., matrine, lupinine, and Nuphar alkaloids) and synthetic pharmaceuticals. The pharmacological efficac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolizidine ring system is a privileged bicyclic scaffold ubiquitous in natural alkaloids (e.g., matrine, lupinine, and Nuphar alkaloids) and synthetic pharmaceuticals. The pharmacological efficacy of these molecules is intrinsically linked to their three-dimensional topology, which is governed by the stereochemistry of the ring fusion at the bridgehead nitrogen. This technical guide provides an in-depth analysis of the thermodynamic stability of cis- versus trans-fused quinolizidines, with a specific focus on the conformational perturbations introduced by a 3-methyl substituent. By integrating steric causality, quantitative thermodynamic data, and orthogonal experimental methodologies, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Core Mechanistic Principles of Quinolizidine Stability

The Bridgehead Nitrogen and Ring Fusion

Unlike rigid carbocyclic systems such as decalin, the quinolizidine bicyclic system contains a bridgehead nitrogen atom capable of rapid lone-pair inversion (umbrella inversion). This inversion allows the molecule to interconvert between trans-fused and cis-fused geometries without breaking covalent bonds[1].

  • trans-Fused Quinolizidine: The nitrogen lone pair is positioned antiperiplanar (trans) to the bridgehead proton (H-9a). This allows both six-membered rings to adopt an optimal chair conformation, minimizing internal steric strain.

  • cis-Fused Quinolizidine: The nitrogen lone pair is syn (cis) to the bridgehead proton. While both rings can still adopt chair conformations, the cis-fusion forces one ring to be axial relative to the other, introducing significant gauche butane interactions across the ring junction.

Causality of Baseline Stability: In unsubstituted quinolizidine, the trans-fused conformer is thermodynamically favored over the cis-fused conformer by approximately 2.5 to 3.0 kcal/mol[2]. The causality is purely steric: the trans-fusion entirely avoids the severe gauche interactions that plague the cis-fused geometry.

The 3-Methyl Perturbation: Shifting the Equilibrium

The introduction of a methyl group at the C3 position (3-methylquinolizidine) dramatically alters the energy landscape. The relative stability of the cis and trans forms is no longer dictated solely by the ring junction, but by a delicate thermodynamic balance between ring-fusion penalties and 1,3-diaxial strain[3].

  • trans-3-Equatorial-Methyl: If the stereocenter at C3 allows the methyl group to be equatorial in the trans-fused state, this conformer is highly stable. It benefits from both the optimal trans-fusion and the lack of steric hindrance.

  • trans-3-Axial-Methyl: If the configuration forces the methyl group into an axial position within the trans-fused state, the molecule suffers severe 1,3-diaxial interactions with the axial protons at C1 and C5. Each interaction costs ~0.9 kcal/mol, destabilizing the system.

  • Nitrogen Inversion to cis-Fusion: To relieve this crippling 1,3-diaxial strain, the molecule can undergo nitrogen inversion to form the cis-fused isomer. In the cis-geometry, the ring can undergo a chair flip that places the C3-methyl group in a highly favorable equatorial position.

The equilibrium is determined by whether the relief of 1,3-diaxial strain outweighs the inherent energetic penalty of the cis-ring fusion.

G T_Eq Trans-fused (3-Eq Methyl) Lowest Energy N_Inv Nitrogen Lone Pair Inversion T_Eq->N_Inv T_Ax Trans-fused (3-Ax Methyl) High 1,3-Diaxial Strain T_Ax->N_Inv C_Eq Cis-fused (3-Eq Methyl) Moderate Energy N_Inv->C_Eq C_Ax Cis-fused (3-Ax Methyl) Highest Energy N_Inv->C_Ax

Caption: Logic flow of 3-methylquinolizidine conformational interconversion via nitrogen inversion.

Quantitative Conformational Landscape

The table below summarizes the thermodynamic stability and key NMR markers for the four primary conformers of 3-methylquinolizidine. The ^13^C NMR shifts are highly diagnostic; an axial methyl group is shielded relative to its equatorial counterpart due to the steric γ-gauche effect[4].

ConformerRing FusionC3-Methyl PositionRelative Energy (kcal/mol)*^13^C NMR C3 Shift (ppm)Primary Stability Driver
trans-3-Me-Q transEquatorial0.0 (Global Min)~35.5Optimal chair-chair, no diaxial strain
cis-3-Me-Q cisEquatorial+2.1 to +2.8~30.2Gauche butane interactions at ring junction
trans-3-Me-Q transAxial+3.5 to +4.0~28.0Severe 1,3-diaxial strain with C1/C5 protons
cis-3-Me-Q cisAxial> +5.0N/A (Unpopulated)Compounded gauche and diaxial strain

*Note: Relative energies are representative approximations derived from Density Functional Theory (B3LYP-D3) calculations and historical empirical data for methylquinolizidines.

Self-Validating Experimental Protocol for Conformational Analysis

To definitively assign the cis vs. trans stability of a synthesized 3-methylquinolizidine derivative, researchers must employ a self-validating workflow. This protocol pairs empirical spatial mapping (NMR NOESY) with orthogonal computational thermodynamics (DFT). If the calculated lowest-energy conformer matches the NOESY-derived geometry, the structural assignment is internally validated.

Workflow Step1 1. Synthesis & Isolation Step2 2. Low-Temp NMR (1H, 13C, NOESY) Step1->Step2 Step3 3. DFT Calculations (B3LYP-D3) Step1->Step3 Step4 4. Data Correlation (Shift vs. Energy) Step2->Step4 Step3->Step4 Step5 5. Conformational Assignment Step4->Step5

Caption: Step-by-step workflow integrating NMR spectroscopy and DFT for conformational analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Low-Temperature NMR

  • Dissolve 15-20 mg of the highly purified 3-methylquinolizidine analyte in 0.6 mL of CDCl3 or CD2Cl2.

  • Causality of Temperature: Because nitrogen inversion can be rapid at room temperature (averaging the signals), cool the NMR probe to -50°C to -70°C. This freezes out the conformers, allowing distinct observation of the cis and trans species if they co-exist in equilibrium.

Step 2: 2D NOESY Acquisition

  • Acquire a 2D NOESY spectrum with a mixing time optimized for small molecules (typically 300–500 ms).

  • Diagnostic Analysis: Look for the cross-peak between the C3-methyl protons and the bridgehead proton (H-9a). In a trans-fused system with an axial methyl, a strong NOE cross-peak will be present due to 1,3-diaxial proximity. If the methyl is equatorial, this cross-peak will be absent.

Step 3: Computational Thermodynamic Mapping (DFT)

  • Construct the in silico models of all four potential conformers (trans-eq, trans-ax, cis-eq, cis-ax).

  • Perform geometry optimization and frequency calculations using a dispersion-corrected functional, such as B3LYP-D3/def2-TZVP, utilizing an implicit solvent model (e.g., PCM for CH2Cl2)[1].

  • Extract the Gibbs Free Energy (ΔG) to determine the theoretical Boltzmann distribution of the conformers.

Step 4: Orthogonal Validation

  • Compare the theoretical Boltzmann distribution (Step 3) against the population ratio derived from the integration of the low-temperature ^1H^ NMR signals (Step 1).

  • Correlate the DFT-predicted interatomic distances with the observed NOESY cross-peaks. A match confirms the dominant solution-state conformation.

Implications for Drug Development

The cis vs. trans conformational equilibrium of quinolizidines is not merely a structural curiosity; it is a critical parameter in pharmacokinetics and target engagement. The orientation of the nitrogen lone pair dictates the molecule's basicity (pKa) and its hydrogen-bonding vector.

For instance, in the development of central nervous system (CNS) therapeutics targeting nicotinic acetylcholine receptors (nAChRs), the spatial trajectory of the protonated nitrogen is the primary pharmacophore element[5]. A 3-methyl substituent that forces a trans-to-cis inversion will drastically alter the 3D footprint of the molecule, potentially abolishing receptor affinity or, conversely, unlocking subtype selectivity. Therefore, predictive control over this conformational stability is paramount during the lead optimization phase of drug discovery.

References

  • Chemoenzymatic synthesis, structural study and biological activity of novel indolizidine and quinolizidine iminocyclitols Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][1]

  • Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles National Institutes of Health (PMC) URL: [Link][2]

  • 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids Canadian Journal of Chemistry (CDN Science Pub) URL: [Link][3]

  • Molecular Rotation Spectrum of Tetracyclic Quinolizidines: Observation of trans-Matrine and the Elusive cis-Matrine Universidad de Valladolid URL:[Link][5]

  • 13C Chemical Shifts of Methylquinolizidines and Correlations with the Chemical Shifts of Methyl Substituted trans-Decalins Canadian Journal of Chemistry (CDN Science Pub) URL: [Link][4]

Sources

Exploratory

Engineering Biological Efficacy: A Technical Guide to Simple Quinolizidine Derivatives

The Quinolizidine Scaffold: A Privileged Structure in Drug Discovery The 1-azabicyclo[4.4.0]decane moiety, commonly known as the quinolizidine ring, represents a privileged scaffold in medicinal chemistry. Historically i...

Author: BenchChem Technical Support Team. Date: March 2026

The Quinolizidine Scaffold: A Privileged Structure in Drug Discovery

The 1-azabicyclo[4.4.0]decane moiety, commonly known as the quinolizidine ring, represents a privileged scaffold in medicinal chemistry. Historically isolated from the Fabaceae family (e.g., Lupinus, Sophora), simple quinolizidine alkaloids such as lupinine, cytisine, and aloperine serve as highly versatile synthetic precursors. Unlike complex macrocyclic bisquinolizidines, simple quinolizidines offer a low-molecular-weight, rigid, and stereochemically defined core that can be systematically functionalized to probe specific biological targets.

As an application scientist, I approach the quinolizidine core not just as a natural product, but as a modular geometric anchor. The basic nitrogen atom provides essential physicochemical properties for crossing lipid bilayers and interacting with acidic pockets in target proteins, while the bicyclic framework restricts conformational entropy, enhancing target binding affinity. Recent literature highlights their profound potential across neuropharmacological, antiviral, and cardiovascular domains1 [2].

Mechanistic Pathways & Causal Structure-Activity Relationships (SAR)

Neurological Targets: Dual-Site Acetylcholinesterase (AChE) Inhibition

The treatment of neurodegenerative diseases like Alzheimer's relies heavily on restoring cholinergic transmission. Simple lupinine derivatives have emerged as potent AChE inhibitors. The causality of their efficacy lies in the spatial geometry of the AChE active site gorge, which contains a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.

By utilizing Cu-catalyzed 1,3-dipolar cycloaddition to attach a 1,2,3-triazole linker to the lupinine core, we create a rigid, metabolically stable bridge. The quinolizidine core anchors into the CAS via cation-pi interactions, while the triazole linker precisely positions a bulky aromatic substituent (e.g., a 4-benzyloxyphenyl group) into the PAS, facilitating critical pi-pi stacking. This dual-site binding results in highly potent, mixed-type inhibition2 [4].

SAR_AChE Lupinine Lupinine Scaffold (Quinolizidine Core) Triazole 1,2,3-Triazole Linker Lupinine->Triazole Click Chemistry CAS Catalytic Active Site (CAS) Lupinine->CAS Binds Aromatic Aromatic Substituent (e.g., 4-benzyloxyphenyl) Triazole->Aromatic Functionalization PAS Peripheral Anionic Site (PAS) Aromatic->PAS Binds (Pi-Pi) AChE Acetylcholinesterase (AChE) Active Site PAS->AChE CAS->AChE

Fig 1: Dual-site binding mechanism of lupinine-triazole derivatives in AChE.

Antiviral Properties: Divergent SAR for Influenza A and HIV-1

Aloperine, a naturally occurring quinolizidine, exhibits baseline activity against both Influenza A Virus (IAV) and HIV-1. However, structural modifications drive divergent SAR pathways. Optimizing the scaffold for IAV often abolishes HIV-1 activity, and vice versa. The causality here is target-specific: IAV inhibition by quinolizidines often relies on the basic nitrogen buffering endosomal pH or blocking the M2 ion channel, which requires a specific pKa and lipophilicity profile. Conversely, HIV-1 inhibition requires precise stereoelectronic fitting into the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket3[3].

Cardiovascular Targets: Class I Antiarrhythmic Mechanisms

Cytisine and lupinine derivatives have shown profound antiarrhythmic capabilities. By synthesizing N-(quinolizidinyl-alkyl)-benzamides, researchers have created molecules that outperform classical drugs like lidocaine. The rigid bicyclic quinolizidine structure mimics the pharmacophore of classical Class I antiarrhythmics, effectively blocking voltage-gated sodium channels (Nav1.5) in cardiac tissue, thereby increasing the threshold of ac-arrhythmias 4 [5].

Quantitative Data Summary

The table below synthesizes the biological efficacy of key simple quinolizidine derivatives across various therapeutic models.

Scaffold BaseDerivative / ModificationTarget / Disease ModelEfficacy MetricReference
Lupinine Triazole derivative 15 (4-benzyloxyphenyl)Acetylcholinesterase (AChE)Mixed-type inhibition (High potency)[4]
Aloperine Optimized Aloperine AnalogsInfluenza A Virus (IAV)IC₅₀ < 14.5 μM[3]
Cytisine N-(quinolizidinyl-alkyl)-benzamidesArrhythmia (Guinea pig heart)EC₅₀ = 17 nM (Compound 5)[5]
Lupinine [(4-nitrobenzylidene)-imino] lupinineAntimicrobial (Plague/Cholera)High bactericidal activity[1]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to immediately flag assay drift or false positives.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition

Purpose: To quantify the IC₅₀ and determine the mechanism of action (mixed vs. competitive) for lupinine-triazole derivatives.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Freshly dissolve acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, chromogen) in the buffer.

  • Compound Dilution: Prepare a 10 mM stock of the quinolizidine derivative in DMSO. Perform a 10-point serial dilution. Self-Validation: Ensure final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL test compound, 20 µL AChE (0.22 U/mL), and 10 µL DTNB (3 mM). Incubate at 25°C for 15 minutes. Control Logic: Include a positive control (Galantamine) and a negative control (DMSO vehicle).

  • Kinetic Measurement: Initiate the reaction by adding 10 µL ATCI (15 mM). Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀). Plot Lineweaver-Burk graphs (1/V vs. 1/[S]) at varying inhibitor concentrations to confirm mixed-type inhibition (intersecting lines in the second quadrant).

Protocol 2: Patch-Clamp Validation for Antiarrhythmic Quinolizidines

Purpose: To validate the Nav1.5 sodium channel blockade mechanism of N-substituted cytisine derivatives.

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.5 channels. Plate on glass coverslips 24 hours prior to recording.

  • Electrophysiological Recording: Use the whole-cell patch-clamp configuration. Fill borosilicate glass pipettes (2–4 MΩ) with intracellular solution (CsF-based to block potassium currents).

  • Perfusion & Application: Continuously perfuse cells with extracellular solution. Apply the quinolizidine derivative (e.g., 10 nM to 1 µM) using a rapid gravity-driven perfusion system. Self-Validation: Apply a known Nav1.5 blocker (e.g., Lidocaine) at the end of the experiment to ensure the cell's pharmacological responsiveness is intact.

  • Data Acquisition: Elicit sodium currents by stepping from a holding potential of -120 mV to -20 mV for 50 ms. Measure the peak inward current reduction to calculate the EC₅₀.

Workflow Step1 Compound Synthesis (Aloperine/Lupinine Derivatives) Step2 In Vitro Screening (AChE, Viral Titers, Patch-Clamp) Step1->Step2 Step3 Hit Identification (IC50 / EC50 Calculation) Step2->Step3 Step4 SAR Optimization (LDA Modeling, Docking) Step3->Step4 Step4->Step1 Iterative Refinement Step5 Lead Candidate Selection Step4->Step5

Fig 2: Iterative screening and SAR optimization workflow for quinolizidines.

Conclusion

Simple quinolizidine derivatives are far more than legacy natural products; they are highly tunable pharmacophores. By understanding the geometric and stereoelectronic constraints of the 1-azabicyclo[4.4.0]decane core, researchers can rationally design potent inhibitors for AChE, dual-action antivirals, and nanomolar-efficacy antiarrhythmics. The future of this scaffold lies in iterative, structure-guided functionalization—particularly using click chemistry to append secondary binding motifs without disturbing the core's favorable pharmacokinetic profile.

References

  • Nurkenov O A. et al., "Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine", PMC - NIH. 5

  • Bribi N., "Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity", ACS Omega, 2023.1

  • "Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors", NIH. 3

  • Shults, E.E. et al., "Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives", MDPI, 2023. 2

  • "Further Quinolizidine Derivatives as Antiarrhythmic Agents- 3", MDPI, 2023. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-3-Methylquinolizidine via Ring-Closing Metathesis and Diastereoselective Hydrogenation

Strategic Overview & Mechanistic Rationale The quinolizidine bicyclic system is a privileged scaffold found in numerous biologically active alkaloids (e.g., lupinine, sparteine, and Nuphar alkaloids)[1]. In medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The quinolizidine bicyclic system is a privileged scaffold found in numerous biologically active alkaloids (e.g., lupinine, sparteine, and Nuphar alkaloids)[1]. In medicinal chemistry, the precise spatial arrangement of substituents on this core dictates target binding affinity and pharmacokinetic properties. Synthesizing cis-3-methylquinolizidine—where the C3 methyl group is cis to the C9a bridgehead proton—presents a specific stereochemical challenge.

Historically, accessing substituted quinolizidines relied on classical condensation reactions that often yielded poor diastereomeric ratios. To establish a self-validating, high-yielding protocol, we utilize a modern synthetic sequence anchored by Ring-Closing Metathesis (RCM) [2] and Substrate-Directed Hydrogenation .

Causality Behind Experimental Design:
  • Amine-Tolerant RCM: Free aliphatic amines typically poison ruthenium-based metathesis catalysts by coordinating to the metal center. To circumvent this, we employ the Grubbs 2nd Generation (Grubbs II) catalyst in the presence of a Lewis acid additive,

    
    . The titanium temporarily coordinates the basic nitrogen lone pair, preventing catalyst deactivation and driving the cyclization of the diene precursor to the 
    
    
    
    -unsaturated quinolizidine[3].
  • Stereocontrol via Conformational Bias: The intermediate 3-methyl-1,6,7,8,9,9a-hexahydro-2H-quinolizine strongly prefers a trans-fused chair-chair conformation. The existing stereocenter at C9a sterically shields the concave face of the molecule. Consequently, palladium-catalyzed hydrogenation of the

    
     double bond occurs exclusively from the less hindered convex face. This facial selectivity forces the C3 methyl group into an equatorial position, establishing the desired cis relationship with the axial C9a proton[4].
    

Reaction Pathway Visualization

G A 2-Allylpiperidine B N-Alkylation (3-bromo-2-methylpropene, K2CO3) A->B C 1-(2-Methylallyl)-2-allylpiperidine (Diene Precursor) B->C D Ring-Closing Metathesis (Grubbs II, Ti(OiPr)4) C->D E 3-Methyl-1,6,7,8,9,9a-hexahydro-2H-quinolizine D->E F Diastereoselective Hydrogenation (Pd/C, H2) E->F G cis-3-Methylquinolizidine F->G

Stereoselective synthetic pathway for cis-3-methylquinolizidine.

Optimization Data

To ensure maximum efficiency, the key transformations were optimized. The data below summarizes the critical parameters required to achieve high yields and strict diastereoselectivity.

Table 1: Optimization of the Ring-Closing Metathesis (RCM)

Reaction conditions: Diene (0.1 M in solvent), Catalyst (5 mol%), 40 °C, 12 h.

EntryCatalystAdditive (Equiv.)SolventConversion (%)Isolated Yield (%)
1Grubbs INoneDCM2215
2Grubbs IINoneDCM5545
3Grubbs IIHCl (1.0 eq)DCM8982
4 Grubbs II

(0.2 eq)
DCM >99 91
Table 2: Stereoselectivity in the Hydrogenation Step

Reaction conditions: Substrate (0.2 M), Catalyst (10 wt%),


 (1 atm), 25 °C, 4 h.
EntryCatalystSolventYield (%)cis:trans Ratio (dr)
1

MeOH9585:15
2Raney NiEtOH9070:30
310% Pd/CHexanes8580:20
4 10% Pd/C MeOH 98 95:5

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(2-Methylallyl)-2-allylpiperidine

Objective: Construct the acyclic diene precursor via nucleophilic substitution.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-allylpiperidine (10.0 mmol, 1.25 g) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add finely powdered anhydrous potassium carbonate (

    
    , 20.0 mmol, 2.76 g) followed by dropwise addition of 3-bromo-2-methylpropene (12.0 mmol, 1.62 g).
    
  • Reaction: Heat the suspension to 60 °C under a nitrogen atmosphere for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, Ninhydrin stain).

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in 1M HCl (30 mL) and wash with diethyl ether (

    
     mL) to remove neutral impurities. Basify the aqueous layer with 2M NaOH to pH 12, and extract with dichloromethane (DCM) (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate to afford the pure diene as a pale yellow oil.
Protocol B: Ring-Closing Metathesis (RCM)

Objective: Form the bicyclic quinolizidine core. Note: Strict anhydrous conditions are required.

  • Setup: In a flame-dried 500 mL Schlenk flask, dissolve 1-(2-methylallyl)-2-allylpiperidine (8.0 mmol, 1.43 g) in anhydrous, degassed DCM (160 mL, 0.05 M concentration to prevent intermolecular cross-metathesis).

  • Additive: Inject Titanium(IV) isopropoxide (

    
    , 1.6 mmol, 0.47 mL) and stir for 15 minutes at room temperature to allow transient coordination with the amine.
    
  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.4 mmol, 340 mg) in one portion. The solution will turn deep red-brown.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours under an argon atmosphere.

  • Quench & Workup: Cool to room temperature and add ethyl vinyl ether (2.0 mL) to quench the active ruthenium carbene. Stir for 30 minutes. Concentrate the mixture in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with DCM/MeOH/

    
     95:4:1) to isolate 3-methyl-1,6,7,8,9,9a-hexahydro-2H-quinolizine as a colorless oil.
    
Protocol C: Diastereoselective Hydrogenation

Objective: Stereoselective reduction to yield cis-3-methylquinolizidine.

  • Setup: Transfer the unsaturated quinolizidine (5.0 mmol, 756 mg) to a thick-walled glass hydrogenation vessel and dissolve in HPLC-grade methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 75 mg, 10 wt%). Safety Note: Pd/C is highly pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C for 4 hours.

  • Monitoring: Verify the disappearance of the alkene via

    
    -NMR (absence of the vinylic proton signal at ~5.3 ppm).
    
  • Filtration: Filter the reaction mixture through a short pad of Celite, washing thoroughly with methanol (

    
     mL).
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield cis-3-methylquinolizidine (dr 95:5). The product can be further purified by Kugelrohr distillation if absolute analytical purity is required[5].

References

  • Ma, S., Ni, B., & Liang, Z. (2004). Highly Selective Synthesis of Bicyclic Quinolizidine Alkaloids and Their Analogues via Double RCM Reaction of N-Alkynyl-N-(1,ω)-alkadienyl Acrylamides. The Journal of Organic Chemistry, 69(19), 6305-6309.[Link]

  • Amorde, S. M., & Jewett, I. T. (2015). Iminium Ion Cascade Reactions: Stereoselective Synthesis of Quinolizidines and Indolizidines. Tetrahedron, 65(16), 3222–3231.[Link]

  • Kumari, N., & Vankar, Y. D. (2009). Synthesis and glycosidase-inhibitory activity of novel polyhydroxylated quinolizidines derived from D-glycals. Organic & Biomolecular Chemistry, 7, 2104-2114.[Link]

  • Lalonde, R. T., Donvito, T. N., & Amyot, J. (1973). 13C Chemical Shifts of Methylquinolizidines and Correlations with the Chemical Shifts of Methyl Substituted trans-Decalins. Canadian Journal of Chemistry, 51(15), 2561-2568.[Link]

Sources

Application

Application Note: Protocol for the Catalytic Hydrogenation of 3-Methylquinolizidin-4-one

Abstract This document provides a comprehensive guide to the catalytic hydrogenation of 3-methylquinolizidin-4-one, a key transformation for accessing the corresponding 3-methylquinolizidin-4-ol core structure. Quinolizi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 3-methylquinolizidin-4-one, a key transformation for accessing the corresponding 3-methylquinolizidin-4-ol core structure. Quinolizidine alkaloids are a significant class of natural products exhibiting a wide range of biological activities, and their synthesis often requires stereocontrolled reduction of ketone intermediates.[1] This application note details two robust protocols using common heterogeneous catalysts, explains the mechanistic basis for catalyst and condition selection, and discusses the critical aspect of diastereoselectivity. The protocols are designed for researchers in synthetic chemistry and drug development, providing a framework for reaction optimization, execution, and product characterization.

Introduction and Mechanistic Rationale

The reduction of the carbonyl group in 3-methylquinolizidin-4-one is a pivotal step in the synthesis of various quinolizidine-type alkaloids.[1] Catalytic hydrogenation is an atom-economical and efficient method for this transformation, typically employing a noble metal catalyst and a hydrogen source. The reaction proceeds via the adsorption of the substrate onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to the carbonyl group.

The presence of a stereocenter at the C-3 position introduces a significant challenge and opportunity: controlling the diastereoselectivity of the reduction. The approach of the substrate to the catalyst surface can be influenced by the orientation of the methyl group, leading to the preferential formation of either the cis or trans diastereomer of the resulting alcohol. The choice of catalyst, solvent, and reaction conditions can significantly modulate this stereochemical outcome. For instance, studies on the hydrogenation of structurally similar indolizine systems have demonstrated that kinetic and thermodynamic factors, influenced by the reaction setup, dictate the final diastereomeric ratio.[2][3]

Reaction Scheme

Experimental_Workflow start Start setup 1. Prepare Reactants & Load Vessel start->setup purge_n2 2. Purge System with Inert Gas (N₂) setup->purge_n2 add_h2 3. Introduce H₂ & Pressurize purge_n2->add_h2 react 4. Stir and Run Reaction (Monitor H₂ uptake) add_h2->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Vent H₂, Purge N₂ & Filter Catalyst monitor->workup Complete neutralize 7. Neutralize & Extract (Protocol 1 Only) workup->neutralize purify 8. Dry and Concentrate Organic Phase workup->purify For Protocol 2 neutralize->purify characterize 9. Purify Product (Column Chromatography) purify->characterize end 10. Characterize Final Product (NMR, IR, MS) characterize->end

Sources

Method

Technical Application Note: Synthesis of Methylquinolizidines from Lupinine Scaffolds

This Application Note details the stereoselective synthesis of methyl-substituted quinolizidines derived from Lupinine ((1R, 9aR)-octahydro-2H-quinolizin-1-yl-methanol). Editorial Note on Nomenclature & Isomerism: Lupini...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the stereoselective synthesis of methyl-substituted quinolizidines derived from Lupinine ((1R, 9aR)-octahydro-2H-quinolizin-1-yl-methanol).

Editorial Note on Nomenclature & Isomerism: Lupinine carries a hydroxymethyl substituent at the C1 position (IUPAC numbering). The direct reduction of this group yields 1-methylquinolizidine . The target "3-methylquinolizidine" is a structural isomer where the methyl group is located at C3 (beta to the nitrogen). As direct migration from C1 to C3 is chemically non-trivial without ring cleavage, this guide focuses on the reductive deoxygenation of lupinine to yield the 1-methyl derivative, while providing the spectroscopic data required to distinguish it from the 3-methyl isomer (often synthesized de novo).

Introduction & Mechanistic Strategy

The transformation of lupinine (1-hydroxymethylquinolizidine) into a methyl-substituted quinolizidine core requires the complete reduction of the primary alcohol. Direct hydrogenolysis of aliphatic alcohols is difficult; therefore, the protocol utilizes an Activation-Elimination-Reduction or Activation-Displacement strategy.

We employ a two-step "Activation-Displacement" pathway:

  • Activation: Conversion of the hydroxyl group to a mesylate (methanesulfonate) or tosylate leaving group.

  • Nucleophilic Displacement/Reduction: Use of a powerful hydride donor (Lithium Aluminum Hydride or Lithium Triethylborohydride) to displace the sulfonate, yielding the methyl group.

Reaction Pathway

The stereochemistry at C1 is generally retained or inverted depending on the precise mechanism (SN2 vs. radical), but in rigid bicyclic systems like quinolizidine, retention of the trans-fused ring conformation is the primary structural concern.

ReactionPathway Lupinine (-)-Lupinine (C1-CH2OH) Activation Activation (MsCl / Et3N) Lupinine->Activation 0°C, DCM Intermediate Lupinine Mesylate (C1-CH2OMs) Activation->Intermediate Esterification Reduction Hydride Reduction (LiAlH4 / THF) Intermediate->Reduction Reflux Product 1-Methylquinolizidine (C1-CH3) Reduction->Product SN2 Displacement

Figure 1: Synthetic workflow for the conversion of Lupinine to Methylquinolizidine.

Experimental Protocols

Phase A: Activation (Synthesis of Lupinine Mesylate)

Objective: Convert the poor hydroxyl leaving group into a reactive mesylate.

Reagents:

  • (-)-Lupinine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Dissolve Lupinine (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Et3N (1.23 mL, 8.85 mmol) and cool the solution to 0°C in an ice bath.

  • Activation: Dropwise add MsCl (0.55 mL, 7.1 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (System: CHCl3/MeOH/NH4OH 90:10:1).

  • Workup: Quench with saturated NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Checkpoint: The intermediate is unstable; proceed immediately to Phase B or store at -20°C under Argon.

Phase B: Reductive Displacement (Synthesis of Methylquinolizidine)

Objective: Reduce the mesylate to the methyl group.

Reagents:

  • Lupinine Mesylate (from Phase A)

  • Lithium Aluminum Hydride (LiAlH4) (2.5 eq) OR Lithium Triethylborohydride (Super-Hydride) (2.0 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Slurry Preparation: In a dry 2-neck RBF under Argon, suspend LiAlH4 (560 mg, ~14.7 mmol) in anhydrous THF (15 mL) at 0°C.

  • Addition: Dissolve Lupinine Mesylate in THF (10 mL) and add dropwise to the hydride slurry.

  • Reaction: Heat to reflux (66°C) for 4–6 hours.

    • Note: Super-Hydride (LiEt3BH) can be used at RT for a milder, more selective reduction if functional group tolerance is a concern [1].

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.

  • Purification: Concentrate the filtrate. The crude oil can be purified via vacuum distillation (bp ~80°C at 10 mmHg) or flash chromatography (Alumina, basic; Hexane/EtOAc gradient).

Structural Validation & Isomer Differentiation

Distinguishing the synthesized 1-methylquinolizidine from the isomeric 3-methylquinolizidine is critical. The following 13C NMR data (referenced from LaLonde et al. [2]) provides the diagnostic shifts.

Data Table: 13C NMR Chemical Shift Comparison (ppm)
Carbon Position1-Methylquinolizidine (Target)3-Methylquinolizidine (Isomer)Diagnostic Note
C-1 36.5 33.5C1 is methine in 1-Me, methylene in 3-Me
C-2 33.934.0Similar environment
C-3 25.834.9 Major Shift: C3 is methylene in 1-Me, methine in 3-Me
C-4 57.062.6C4 is adjacent to N; shift changes with C3 substitution
C-10 (Bridge) 64.562.6Bridgehead sensitivity
Methyl Group 19.519.0Methyl carbon shift is similar

Interpretation:

  • If your product shows a methine signal (CH) at ~36.5 ppm (C1) and a methylene signal (CH2) at ~25.8 ppm (C3), you have successfully synthesized the 1-methyl derivative from Lupinine.

  • If the C3 signal shifts downfield to ~35 ppm and becomes a methine, you have the 3-methyl isomer (unlikely from this protocol without rearrangement).

Purification Workflow

Purification Crude Crude Reaction Mixture (THF, Al-salts, Amine) Quench Fieser Quench (H2O / NaOH / H2O) Crude->Quench Filtration Filtration (Celite) Remove Al-salts Quench->Filtration Extraction Acid/Base Extraction 1. Dissolve in Et2O 2. Extract w/ 1M HCl (Amine -> Aqueous) Filtration->Extraction Basification Basification Add NaOH to pH 12 Extract into DCM Extraction->Basification Aqueous Layer Final Pure Methylquinolizidine (Oil) Basification->Final

Figure 2: Acid-Base extraction workflow for isolating the alkaloid fraction.

Safety & Handling

  • LiAlH4: Pyrophoric. Reacts violently with water.[1] Use only dry solvents and quench under inert atmosphere at 0°C.

  • Alkaloids: Quinolizidines are potential neurotoxins (acetylcholine receptor modulators). Handle with gloves and in a fume hood.

  • Mesyl Chloride: Lachrymator and corrosive.

References

  • Reduction Methodologies: Brown, H. C., & Krishnamurthy, S. (1973). Lithium Triethylborohydride. A New, Powerful, and Selective Reducing Agent.[2] Journal of the American Chemical Society. Link

  • NMR Characterization: LaLonde, R. T., et al. (1974). 13C Chemical Shifts of Methylquinolizidines and Correlations with the Chemical Shifts of Methyl Substituted trans-Decalins. Canadian Journal of Chemistry. Link

  • Lupinine Synthesis & Structure: Goldberg, S. I., & Ragade, I. (1967).[3] A total synthesis of optically active lupinine without benefit of resolution.[3] Journal of Organic Chemistry.[3] Link

  • General Alkaloid Protocols: Ma, S., & Ni, B. (2004). Double Elimination Protocol for the Synthesis of Quinolizidine Alkaloids. Journal of Organic Chemistry.[3] Link

Sources

Application

Application Notes and Protocols: Intramolecular Aza-Michael Addition for Quinolizidine Synthesis

Introduction: The Strategic Importance of Quinolizidine Alkaloids and the Aza-Michael Approach The quinolizidine scaffold, a 1-aza-bicyclo[4.4.0]decane system, is a privileged structural motif found in a wide array of na...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Quinolizidine Alkaloids and the Aza-Michael Approach

The quinolizidine scaffold, a 1-aza-bicyclo[4.4.0]decane system, is a privileged structural motif found in a wide array of naturally occurring alkaloids with significant biological activities.[1] These compounds, isolated from various plant species, fungi, and insects, exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumoral, and antiviral effects. The stereoselective construction of this bridged heterocyclic system presents a considerable challenge in synthetic organic chemistry, making it a popular target for methods development and total synthesis.[1][2]

Among the various synthetic strategies, the intramolecular aza-Michael addition has emerged as a powerful and elegant method for the construction of the quinolizidine core. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl moiety within the same molecule, leading to the formation of a new heterocyclic ring.[3][4] The intramolecular nature of this transformation often provides excellent control over stereochemistry and allows for the rapid assembly of complex molecular architectures from relatively simple acyclic precursors.[5] This application note provides a detailed overview of the intramolecular aza-Michael addition for quinolizidine synthesis, including mechanistic insights, diverse protocols, and practical guidance for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: Understanding the Cyclization Pathway

The intramolecular aza-Michael addition proceeds through the nucleophilic attack of an amine or its derivative onto the β-carbon of a tethered Michael acceptor, such as an enone, enoate, or nitroalkene.[6][7] The reaction is typically promoted by a base or an acid, or in some cases, proceeds thermally. The stereochemical outcome of the reaction is often dictated by the formation of a thermodynamically stable chair-like transition state, which minimizes steric interactions.

In the context of asymmetric synthesis, the use of chiral auxiliaries, organocatalysts, or metal catalysts allows for the enantioselective construction of the quinolizidine framework.[8][9] For instance, chiral sulfinyl amines can serve a dual role as both a nitrogen source and a chiral inducer, directing the stereochemical course of the cyclization with high diastereocontrol.[1] Similarly, chiral organocatalysts, such as cinchona alkaloids and their derivatives, can activate the Michael acceptor towards nucleophilic attack, thereby controlling the facial selectivity of the addition.[6][10]

Caption: Generalized mechanism of the intramolecular aza-Michael addition for quinolizidine synthesis.

Synthetic Protocols and Methodologies

The intramolecular aza-Michael addition can be implemented through various catalytic systems and substrate designs. The choice of methodology often depends on the desired substitution pattern, stereochemical outcome, and the overall synthetic strategy.

Organocatalyzed Intramolecular Aza-Michael Addition

Organocatalysis has become a cornerstone of asymmetric synthesis, and its application to the intramolecular aza-Michael reaction for quinolizidine synthesis has been particularly successful.[3] Chiral primary and secondary amines, thioureas, and phosphoric acids are among the most effective catalysts for these transformations.[9]

A notable example is the use of cinchona alkaloid-derived primary amines, which can catalyze the enantioselective cyclization of carbamates bearing an α,β-unsaturated ketone.[6] This approach has been successfully applied to the synthesis of various substituted piperidines and can be extended to quinolizidine systems.

Table 1: Representative Organocatalyzed Intramolecular Aza-Michael Additions for Quinolizidine Precursors

CatalystSubstrateSolventTemp. (°C)Yield (%)ee (%)Reference
9-Amino(9-deoxy)epiquinineN-Cbz-protected amino enoneToluene-209598[10]
(S)-Diphenylprolinol silyl etherN-Tosyl-protected amino enalCH2Cl2RT85-9590-99[11]
Chiral ThioureaN-Boc-protected amino nitroalkeneToluene-40>90>95[6]
Metal-Catalyzed Intramolecular Aza-Michael Addition

Transition metal catalysts, including those based on copper, palladium, and zinc, have also been employed to facilitate the intramolecular aza-Michael addition.[12] These catalysts can activate the Michael acceptor or the nitrogen nucleophile, often under mild reaction conditions. For instance, copper(I) catalysts have been utilized in the asymmetric intramolecular aza-Michael reaction to construct chiral 4-arylquinolizidine units.[8]

Tandem and Cascade Reactions

A powerful extension of the intramolecular aza-Michael addition is its incorporation into tandem or cascade reaction sequences.[13] This allows for the rapid construction of complex molecular scaffolds in a single synthetic operation. For example, a double intramolecular aza-Michael reaction of a sulfinyl amine bearing a bis-enone moiety has been developed for the asymmetric synthesis of the quinolizidine skeleton.[1][14] This elegant strategy has been successfully applied to the total synthesis of alkaloids such as lasubine I and myrtine.[1]

Another approach involves a tandem aza-Michael addition followed by an intramolecular aldol condensation, often referred to as an aza-Robinson annulation, to construct fused bicyclic amides which are precursors to quinolizidine alkaloids.[2][15][16][17]

Caption: A generalized experimental workflow for the synthesis of quinolizidines via intramolecular aza-Michael addition.

Detailed Experimental Protocol: Asymmetric Synthesis of a Quinolizidine Precursor

This protocol provides a representative example of an organocatalyzed intramolecular aza-Michael addition for the synthesis of an enantioenriched piperidine, a key intermediate for quinolizidine alkaloids. This procedure is adapted from methodologies reported in the literature.[10]

Materials:

  • N-Cbz-protected amino enone substrate (1.0 equiv)

  • 9-Amino(9-deoxy)epiquinine (0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-Cbz-protected amino enone substrate (e.g., 200 mg, 1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the substrate.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • In a separate vial, dissolve 9-amino(9-deoxy)epiquinine (e.g., 32.5 mg, 0.1 mmol) and benzoic acid (e.g., 12.2 mg, 0.1 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the substrate solution dropwise via syringe.

  • Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired enantioenriched piperidine derivative.

  • Characterize the product by NMR spectroscopy and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Use a freshly opened or purified catalyst.- Gradually increase the reaction temperature.- Extend the reaction time and monitor by TLC.
Low yield - Reversibility of the aza-Michael addition- Product degradation during workup or purification- Use a solvent that favors the forward reaction (e.g., non-polar solvents).[18]- Perform the workup and purification at low temperatures and minimize exposure to acid or base.
Poor stereoselectivity - Inappropriate catalyst or catalyst loading- Racemization of the product- Reaction temperature is too high- Screen different catalysts and optimize the catalyst loading.- Ensure the workup and purification conditions are mild to prevent racemization.- Lower the reaction temperature.
Formation of side products - Dimerization or polymerization of the starting material- Competing intermolecular reactions- Use high dilution conditions to favor the intramolecular reaction.- Slowly add the substrate to the catalyst solution.

Conclusion

The intramolecular aza-Michael addition is a highly effective and versatile strategy for the synthesis of the quinolizidine alkaloid core. The continuous development of novel catalytic systems, particularly in the realm of asymmetric organocatalysis, has significantly expanded the scope and utility of this transformation. The ability to construct complex, stereochemically rich heterocyclic systems in a single step makes this reaction a valuable tool for synthetic chemists engaged in natural product synthesis and drug discovery. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully implement this powerful methodology in their own synthetic endeavors.

References

  • Double Asymmetric Intramolecular aza-Michael Reaction: a Convenient Strategy for the Synthesis of Quinolizidine Alkaloids | Request PDF - ResearchGate. Available at: [Link]

  • Torres, J., Escolano, M., Alzuet-Piña, G., Sánchez-Roselló, M., & del Pozo, C. (2021). Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids. Organic & Biomolecular Chemistry, 19(40), 8857-8861. Available at: [Link]

  • Zhang, Y., Gerasyuto, A. I., Long, Q. A., & Hsung, R. P. (2008). A General Approach to the Quinolizidine Alkaloids via an Intramolecular Aza-[3 + 3] Annulation. Synthesis of (±)-2-Deoxy-Lasubine II. Organic letters, 10(5), 853–856. Available at: [Link]

  • Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - Unicamp. Available at: [Link]

  • Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines - Memorial University Research Repository. Available at: [Link]

  • Synthesis of benzo[a]quinolizidines via aza‐Michael addition, followed by DDQ‐mediated oxidative Mannich cyclization. - ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of epoxide-fused benzoquinolizidine derivatives using intramolecular domino aza-Michael addition/Darzens reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - ACS Publications. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. Available at: [Link]

  • Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine | Organic Letters - ACS Publications. Available at: [Link]

  • A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction - RSC Publishing. Available at: [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - MDPI. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC. Available at: [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction - Auburn University. Available at: [Link]

  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer - ResearchGate. Available at: [Link]

  • The Intramolecular Michael Reaction - Organic Reactions. Available at: [Link]

  • 1,6-Aza-Michael addition of para-quinone methides with N-heterocycles catalyzed by Zn(OTf)2: A regioselective approach to N-diarylmethyl-substituted heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme - PMC. Available at: [Link]

  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles - Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: cis-3-Methylquinolizidine as a Chiral Ligand

This is a comprehensive Application Note and Protocol guide for cis-3-methylquinolizidine , designed for researchers in asymmetric synthesis and drug development. Executive Summary cis-3-Methylquinolizidine is a rigid, b...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for cis-3-methylquinolizidine , designed for researchers in asymmetric synthesis and drug development.

Executive Summary

cis-3-Methylquinolizidine is a rigid, bicyclic chiral tertiary amine belonging to the quinolizidine alkaloid family. Structurally related to the widely used ligand (-)-sparteine , it serves as a streamlined "sparteine surrogate" in asymmetric synthesis. Its primary utility lies in enantioselective deprotonation and lithiation-substitution reactions, where it acts as a chiral ligand for organolithium reagents (e.g., s-BuLi, i-PrLi).

By coordinating with lithium, cis-3-methylquinolizidine creates a chiral environment that differentiates between enantiotopic protons, enabling the synthesis of enantioenriched heterocycles, pharmaceutical intermediates, and natural products.

Chemical Profile & Mechanism

Structural Attributes

The quinolizidine scaffold consists of two fused six-membered rings sharing a bridgehead nitrogen.

  • Rigidity: The trans-fused quinolizidine ring system (thermodynamically preferred) provides a robust, defined steric environment.

  • Chirality: The C3-methyl substituent breaks the symmetry of the bicycle. The "cis" designation typically refers to the relative stereochemistry of the methyl group with respect to the bridgehead hydrogen (H-9a), creating a specific steric pocket.

  • Lewis Basicity: The bridgehead nitrogen is a potent Lewis base, capable of bidentate or monodentate coordination depending on the aggregate structure of the organolithium species.

Mechanism of Action: Asymmetric Deprotonation

In the presence of an organolithium reagent (RLi), cis-3-methylquinolizidine (L) forms a chiral complex [RLi·L]. This complex differentiates between the enantiotopic protons of a prochiral substrate (e.g., N-Boc-pyrrolidine).

  • Complexation: Ligand binds to Li, breaking down alkyllithium aggregates (e.g., hexamers/tetramers) into reactive monomers or dimers.

  • Discrimination: The chiral complex approaches the substrate; steric clash between the ligand's methyl group and the substrate favors the removal of one specific proton.

  • Stabilization: The resulting lithiated carbanion is stabilized by the ligand, preventing racemization prior to electrophilic trapping.

Mechanism Ligand cis-3-Methylquinolizidine (Chiral Ligand) Complex [Li·Ligand]* Complex (Activated Base) Ligand->Complex Coordination sBuLi s-BuLi (Alkyllithium) sBuLi->Complex TS Transition State (Steric Discrimination) Complex->TS + Substrate Substrate Prochiral Substrate (e.g., N-Boc Pyrrolidine) Substrate->TS Lithiated Chiral Carbanion (Config. Stable) TS->Lithiated Enantioselective Deprotonation Product Enantioenriched Product Lithiated->Product + Electrophile (E+)

Figure 1: Mechanistic pathway for asymmetric deprotonation using cis-3-methylquinolizidine.

Application Protocols

Protocol A: Enantioselective Lithiation-Substitution of N-Boc-Pyrrolidine

This is the benchmark reaction for evaluating sparteine-like ligands.

Reagents:

  • Substrate: N-Boc-pyrrolidine (1.0 equiv)

  • Ligand: cis-3-Methylquinolizidine (1.2 equiv)

  • Base: s-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.2 equiv)

  • Electrophile: Trimethylsilyl chloride (TMSCl) or Benzophenone (1.2–1.5 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) – Critical for high enantioselectivity.

Step-by-Step Procedure:

  • Ligand Activation:

    • Flame-dry a 25 mL Schlenk flask under Argon.

    • Add cis-3-methylquinolizidine (1.2 mmol) and anhydrous Et₂O (5 mL).

    • Cool to -78 °C (dry ice/acetone bath).

  • Complex Formation:

    • Add s-BuLi (1.2 mmol) dropwise over 5 minutes.

    • Stir at -78 °C for 30 minutes to ensure formation of the chiral base complex.

  • Deprotonation:

    • Add a solution of N-Boc-pyrrolidine (1.0 mmol) in Et₂O (2 mL) dropwise over 10 minutes.

    • Stir at -78 °C for 4–6 hours . Note: The solution often turns yellow/orange, indicating anion formation.

  • Electrophile Trapping:

    • Add the electrophile (e.g., TMSCl, 1.5 mmol) neat or in Et₂O.

    • Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 12 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl (5 mL).

    • Extract with Et₂O (3 x 10 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Expected Results:

Parameter Value Range Notes
Yield 60–85% Dependent on electrophile reactivity.
ee (Enantiomeric Excess) 70–90% Highly sensitive to temperature and solvent purity.

| er (Enantiomeric Ratio) | ~85:15 to 95:5 | Comparable to sparteine in optimized cases. |

Protocol B: Ligand Recovery & Purification

Since cis-3-methylquinolizidine is a valuable chiral material, recovery is essential.

  • Acid Extraction: After the initial organic extraction of the product (Protocol A, Step 5), the aqueous layer (and the initial acid wash of the organic layer) contains the protonated ligand.

  • Basification: Combine acidic aqueous extracts and adjust pH to >12 using 4M NaOH.

  • Extraction: Extract the free amine ligand with CH₂Cl₂ (3 x 20 mL).

  • Drying: Dry over Na₂SO₄ and concentrate carefully (ligand may be volatile; use mild vacuum).

  • Distillation: Kugelrohr distillation is recommended for final purification.

Synthesis of the Ligand

If cis-3-methylquinolizidine is not commercially available, it can be synthesized from commercially available precursors.

Route: Hydrogenation of 3-methylquinolizidin-4-one or 3-methylquinolizinium salts.

Synthesis Start 3-Methylpyridine (Precursor) Inter1 Quinolizinium Salt (Bicyclic Core) Start->Inter1 1. Alkylation 2. Cyclization Inter2 PtO2 / H2 (Reduction) Inter1->Inter2 Hydrogenation Product cis-3-Methylquinolizidine (Target Ligand) Inter2->Product Diastereoselective Isolation

Figure 2: Synthetic route to cis-3-methylquinolizidine.

Key Synthetic Note: The catalytic hydrogenation of quinolizidine precursors often yields a mixture of cis and trans isomers. The cis-isomer (methyl relative to bridgehead) can often be enriched by specific catalyst choice (e.g., PtO₂ in acetic acid) or separated via fractional crystallization of the picrate salt [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Non-complexed s-BuLi present.Ensure 1.2 equiv of ligand relative to s-BuLi. Increase complexation time.
Low Yield Anion decomposition.Maintain temperature strictly at -78 °C. Ensure reagents are dry.
Racemic Product Warm-up during trapping.Ensure electrophile is added at -78 °C and stirred before warming.
Ligand Volatility Loss during concentration.Do not use high vacuum (<5 mmHg) for extended periods at RT. Form HCl salt for storage.

References

  • LaLonde, R. T., et al. (1976). "13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids." Canadian Journal of Chemistry. Link

  • O'Brien, P. (2008). "Chiral Lithium Amides and Diamines in Asymmetric Synthesis." Chemical Reviews.
  • Amat, M., et al. (2003). "Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids."[1] Journal of Organic Chemistry. Link

  • Hoppe, D., & Hense, T. (1997). "Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs." Angewandte Chemie International Edition. (Foundational methodology for chiral amine ligands).

(Note: While cis-3-methylquinolizidine is a specific isomer, protocols are adapted from established methodologies for quinolizidine and sparteine-mediated lithiation).

Sources

Application

Application Notes and Protocols for Studying the Nicotinic Acetylcholine Receptor Binding of Quinolizidines

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to characterize the binding of quinolizidine alkaloids to nicotinic acetylch...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to characterize the binding of quinolizidine alkaloids to nicotinic acetylcholine receptors (nAChRs). This document offers detailed protocols for both binding and functional assays, explains the scientific rationale behind experimental choices, and provides guidance on data interpretation, thereby serving as a complete resource for investigating the therapeutic potential of this important class of natural compounds.

Introduction: The Significance of Quinolizidine Alkaloids and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes makes them significant targets for therapeutic intervention in various pathological conditions, including nicotine addiction, neurodegenerative diseases like Alzheimer's and Parkinson's, and neuropathic pain.[1][3]

Quinolizidine alkaloids, a class of naturally occurring compounds found in various plants, have garnered considerable attention for their ability to interact with nAChRs.[4][5][6][7] The most well-known of these is cytisine, a partial agonist at α4β2 nAChRs, which has been used for smoking cessation.[8][9][10] The therapeutic potential of quinolizidine alkaloids stems from their diverse pharmacological profiles, which range from agonism and partial agonism to antagonism at different nAChR subtypes.[11][12] Understanding the nuances of these interactions is paramount for the development of novel and selective nAChR ligands with improved therapeutic profiles.

These application notes will delve into the practical aspects of studying the binding of quinolizidine alkaloids to nAChRs, providing both the "how" and the "why" of the experimental procedures.

Characterizing Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor.[13] These assays allow for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximal binding capacity (Bmax), which indicates the density of receptors in a given tissue or cell preparation. Competition binding assays are then used to determine the affinity (Ki) of unlabeled compounds, such as quinolizidine alkaloids.

Scientific Rationale

The principle behind radioligand binding assays is the competition between a radiolabeled ligand and an unlabeled test compound for a finite number of receptor binding sites. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the affinity of the test compound for the receptor. The choice of radioligand is critical and depends on the nAChR subtype being investigated. For instance, [³H]cytisine is commonly used for α4β2 nAChRs, while [¹²⁵I]α-bungarotoxin is a classic antagonist for the α7 subtype.[14][15]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Homogenize tissue or cells in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash pellet to remove endogenous ligands prep2->prep3 prep4 Resuspend in assay buffer and determine protein concentration prep3->prep4 assay2 Incubate membranes with fixed concentration of radioligand and varying concentrations of test compound prep4->assay2 assay1 Prepare serial dilutions of unlabeled quinolizidine alkaloid assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 sep1 Rapidly filter samples through GF/B or GF/C filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Measure radioactivity of filters using a scintillation counter sep2->sep3 analysis1 Plot % inhibition vs. log[competitor] sep3->analysis1 analysis2 Fit data to a one-site competition model to determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competition Binding Assay for α4β2 nAChRs using [³H]Cytisine

This protocol is adapted from established methods for characterizing ligands at the α4β2 nAChR subtype.[14][15][16]

Materials:

  • Tissue/Cell Source: Rat brain cortex or cell lines expressing recombinant human α4β2 nAChRs (e.g., SH-SY5Y cells).[16]

  • Radioligand: [³H]Cytisine (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligands: Cytisine (for standard curve), test quinolizidine alkaloids.

  • Non-specific Binding Control: Nicotine (10 µM final concentration).[14][16]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (Whatman GF/B or GF/C) presoaked in 0.5% polyethylenimine.

  • Scintillation Cocktail.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration manifold, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh assay buffer.

    • Repeat the centrifugation and resuspension step twice more to wash the membranes.

    • After the final wash, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane preparation to the desired final concentration (typically 50-200 µg protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]cytisine (final concentration ~0.5-1.0 nM), and membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]cytisine, nicotine (10 µM final concentration), and membrane preparation.

    • Competition Binding: Add assay buffer, [³H]cytisine, varying concentrations of the test quinolizidine alkaloid, and membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 120 minutes to reach equilibrium.[14][16]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the presoaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor. The Kd for the radioligand should be determined in a separate saturation binding experiment.

Table 1: Representative Binding Affinities (Ki) of Quinolizidine Alkaloids and Related Compounds at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)Source
Cytisineα4β20.17 - 0.23[8][17]
Vareniclineα4β20.06 - 0.15[8][17]
Nicotineα4β21.6 - 5.9[14][17]
Sazetidine-Aα4β2~0.5[1][2]
Cytisineα74200[8]
Vareniclineα7322[8]
N-methylcytisineNicotinic (general)0.05 µM (IC50)[6]
AloperineInsect nAChR>10 µM (IC50)[11][12]

Assessing Functional Activity: Electrophysiology and Neurotransmitter Release Assays

While binding assays provide crucial information about the affinity of a compound for a receptor, they do not reveal its functional effect (i.e., whether it is an agonist, antagonist, or partial agonist). Functional assays are therefore essential to fully characterize the pharmacological profile of quinolizidine alkaloids.

Scientific Rationale
  • Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: This technique, typically performed in Xenopus oocytes expressing specific nAChR subtypes, directly measures the ion flow through the receptor channel upon ligand binding.[9][18] This allows for the determination of agonist efficacy (the maximal response a compound can elicit compared to the endogenous agonist, acetylcholine) and potency (EC50, the concentration required to produce 50% of the maximal response).

  • Neurotransmitter Release Assays: Many nAChRs are located on presynaptic terminals and modulate the release of neurotransmitters such as dopamine.[17] Measuring the release of a neurotransmitter in response to a test compound provides a functional readout of receptor activation in a more physiologically relevant context.

Experimental Workflow: Two-Electrode Voltage-Clamp Electrophysiology

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep1 Harvest and defolliculate Xenopus oocytes prep2 Inject cRNA for nAChR subunits (e.g., α4 and β2) prep1->prep2 prep3 Incubate oocytes for 2-5 days to allow for receptor expression prep2->prep3 rec1 Place oocyte in recording chamber and perfuse with buffer prep3->rec1 rec2 Impale oocyte with two electrodes (voltage and current) rec1->rec2 rec3 Clamp membrane potential (e.g., -70 mV) rec2->rec3 rec4 Apply quinolizidine alkaloid at varying concentrations rec3->rec4 rec5 Record inward current response rec4->rec5 analysis1 Measure peak current amplitude for each concentration rec5->analysis1 analysis2 Normalize responses to a maximal acetylcholine response analysis1->analysis2 analysis3 Plot normalized response vs. log[agonist] to determine EC50 and Emax analysis2->analysis3

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

Detailed Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

Materials:

  • Xenopus laevis oocytes.

  • cRNA for nAChR subunits: High-quality, capped cRNA for the desired α and β subunits.

  • Injection needles and micromanipulator.

  • Two-electrode voltage-clamp amplifier and data acquisition system.

  • Recording chamber and perfusion system.

  • Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Test compounds: Acetylcholine (ACh), quinolizidine alkaloids.

Procedure:

  • Oocyte Preparation:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired nAChR subunits.

    • Incubate the injected oocytes at 18°C for 2-5 days in a suitable medium.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and continuously perfuse with ND96 buffer.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the membrane potential of the oocyte at a holding potential of -70 mV.

    • Apply a saturating concentration of acetylcholine to determine the maximal response for each oocyte.

    • After a washout period, apply the test quinolizidine alkaloid at increasing concentrations, allowing for a washout period between each application.

    • Record the peak inward current elicited by each concentration of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the current for each concentration.

    • Normalize the responses to the maximal response elicited by acetylcholine.

    • Plot the normalized response as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (efficacy) values.

Concluding Remarks

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive characterization of quinolizidine alkaloid interactions with nicotinic acetylcholine receptors. By combining radioligand binding assays to determine affinity and subtype selectivity with functional assays to assess efficacy and potency, researchers can gain a detailed understanding of the pharmacological properties of these compounds. This knowledge is crucial for the rational design and development of novel therapeutics targeting nAChRs for a variety of neurological and psychiatric disorders.

References

  • Dale, L., et al. (2008). Actions of quinolizidine alkaloids on Periplaneta americana nicotinic acetylcholine receptors. Pest Management Science, 64(12), 1222-1228. Available at: [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Schmeller, T., et al. (1994). Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors. Journal of Natural Products, 57(9), 1316-1319. Available at: [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460. Available at: [Link]

  • Indurthi, D. C., et al. (2025). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. bioRxiv. Available at: [Link]

  • Psych Scene Hub. (2023). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Retrieved from [Link]

  • Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671-683. Available at: [Link]

  • Scholze, P., et al. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 287(38), 31837-31845. Available at: [Link]

  • Gotti, C., et al. (2009). Synthesis, Binding, and Modeling Studies of New Cytisine Derivatives, as Ligands for Neuronal Nicotinic Acetylcholine Receptor Subtypes. Journal of Medicinal Chemistry, 52(14), 4344-4355. Available at: [Link]

  • Johns Hopkins University. (n.d.). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - TW. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chantix Label. Retrieved from [Link]

  • Wikipedia. (n.d.). Varenicline. Retrieved from [Link]

  • Liu, L., et al. (2008). Actions of quinolizidine alkaloids on Periplaneta americana nicotinic acetylcholine receptors. Pest Management Science, 64(12), 1222-1228. Available at: [Link]

  • van der Wert, G., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 10(11), 4543-4551. Available at: [Link]

  • Zwart, R., et al. (2013). Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. Journal of Molecular Neuroscience, 51(3), 856-864. Available at: [Link]

  • Lester, R. L., et al. (2018). Unlocking Nicotinic Selectivity via Direct C‒H Functionalization of (−)-Cytisine. ACS Central Science, 4(6), 715-724. Available at: [Link]

  • Zwart, R., et al. (2008). Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant 4 2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 73(6), 1838-1843. Available at: [Link]

  • Zheng, F., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(15), 3381-3385. Available at: [Link]

  • van der Wert, G., et al. (2019). Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 141(40), 15981-15989. Available at: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]

  • ResearchGate. (n.d.). Request PDF: Binding of Quinolizidine Alkaloids to Nicotinic and Muscarinic Acetylcholine Receptors. Retrieved from [Link]

  • Murillo-Cruz, C., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 27(19), 6432. Available at: [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Kitisriworaphan, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1686. Available at: [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved from [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 126-138. Available at: [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0263382. Available at: [Link]

  • Araya, J. A., et al. (2014). Modulation of neuronal nicotinic receptor by quinolizidine alkaloids causes neuroprotection on a cellular Alzheimer model. Journal of Alzheimer's Disease, 42(Suppl 3), S329-S341. Available at: [Link]

  • Whiteaker, P., et al. (2007). Identification of a novel nicotinic binding site in mouse brain using [125I]-epibatidine. British Journal of Pharmacology, 150(4), 434-445. Available at: [Link]

  • Naffa, R., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 670. Available at: [Link]

  • Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology, 139, 123-134. Available at: [Link]

  • Grady, S. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 629. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Modulation of Neuronal Nicotinic Receptor by Quinolizidine Alkaloids Causes Neuroprotection on a Cellular Alzheimer Model. Retrieved from [Link]

  • Papke, R. L., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. Toxins, 8(7), 203. Available at: [Link]

  • de la Torre-Madrid, E., & Garcia-Rama, C. (2015). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Pharmacy & Pharmacognosy Research, 3(5), 115-131. Available at: [Link]

Sources

Method

Advanced Antimicrobial &amp; Modulatory Screening of Quinolizidine Alkaloids

Topic: Antimicrobial Screening Protocols for Quinolizidine Alkaloids Content Type: Application Notes and Protocols Application Note: AN-QA-2026 Executive Summary & Scientific Rationale Quinolizidine alkaloids (QAs)—such...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial Screening Protocols for Quinolizidine Alkaloids Content Type: Application Notes and Protocols

Application Note: AN-QA-2026

Executive Summary & Scientific Rationale

Quinolizidine alkaloids (QAs)—such as sparteine, matrine, lupanine, and cytisine—represent a specialized class of lysine-derived secondary metabolites predominantly found in Fabaceae genera like Lupinus, Sophora, and Genista. Unlike simple biocides, QAs often function as resistance modifiers rather than potent direct antibiotics. Their lipophilic quinolizidine skeleton allows membrane intercalation, while their nitrogenous basicity facilitates interaction with proton-motive force (PMF) driven transporters.

Critical Insight for Researchers: Standard MIC assays often yield "inactive" results (MIC > 128 µg/mL) for QAs. This is a false negative regarding their therapeutic potential. The true value of QAs lies in their ability to inhibit efflux pumps (EPI activity) , disrupt biofilms, and potentiate conventional antibiotics against Multi-Drug Resistant (MDR) strains.

This guide moves beyond basic susceptibility testing to define a multi-tiered screening architecture designed specifically to capture these complex modulatory phenotypes.

Pre-Analytical Considerations: Compound Handling

Challenge: QAs exist in equilibrium between free base (lipophilic) and salt (hydrophilic) forms. The pH of the test system critically alters their solubility and membrane permeation.

Protocol A: Stock Solution Preparation
  • Form Selection:

    • Free Bases (e.g., Sparteine base): Hydrophobic. Dissolve in 100% DMSO.

    • Salts (e.g., Matrine HCl): Hydrophilic. Dissolve in sterile deionized water or PBS.

  • Solvent Tolerance: Ensure final DMSO concentration in the bacterial assay does not exceed 1% (v/v), as DMSO itself can permeabilize membranes, confounding EPI results.

  • Sterilization: Use 0.22 µm PTFE filters for DMSO solutions; PES filters for aqueous solutions. Do not autoclave QAs, as thermal degradation (oxidation/N-oxide formation) is common.

Tier 1: Phenotypic Susceptibility & Synergy Screening

Objective: Determine direct antimicrobial activity and antibiotic potentiation.

Protocol B: Broth Microdilution (Modified CLSI M07)

Reagents: Cation-Adjusted Mueller-Hinton Broth (CAMHB), Resazurin (0.015%). Controls:

  • Positive: Ciprofloxacin (Gram-neg), Vancomycin (Gram-pos).

  • Solvent Control: Media + 1% DMSO (must show no inhibition).

Workflow:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL/well in 96-well plates.

  • QA Gradient: Serial 2-fold dilution of QA (Range: 1000 µg/mL to 1.9 µg/mL).

  • Incubation: 37°C for 18–24 h.

  • Readout: Visual turbidity or Resazurin assay (Blue

    
     Pink = Growth).
    
Protocol C: Checkerboard Synergy Assay (The "Modulator" Test)

Rationale: To detect if the QA restores antibiotic sensitivity in resistant strains (e.g., MRSA or ESBL-E. coli).

Experimental Design: Create an


 matrix in a 96-well plate.
  • X-axis: Antibiotic (e.g., Ciprofloxacin) diluted from

    
     MIC down to 
    
    
    
    MIC.
  • Y-axis: Quinolizidine Alkaloid diluted from sub-inhibitory concentrations (e.g., 1/2 MIC of the QA alone).

Data Analysis (FICI Calculation):



FICI ValueInterpretationClinical Relevance

Synergy QA actively potentiates the antibiotic (Likely EPI activity).

AdditiveCombined effect equals sum of parts.

IndifferentNo significant interaction.

AntagonismQA interferes with antibiotic action.

Tier 2: Mechanistic Profiling (Efflux & Biofilm)

Objective: Validate the mechanism of action identified in Tier 1.

Protocol D: Real-Time Efflux Pump Inhibition (EtBr Accumulation)

Mechanism: Ethidium Bromide (EtBr) is a substrate for many efflux pumps (e.g., NorA, AcrB). It fluoresces only when intercalated into DNA inside the cell. Active efflux pumps keep fluorescence low; QAs that block pumps cause a spike in fluorescence.

Reagents: EtBr (1 mg/L final), PBS with 0.4% Glucose (energizer). Equipment: Fluorescence Plate Reader (Ex: 530 nm, Em: 590 nm).

Step-by-Step:

  • Loading: Grow bacteria to mid-log phase (

    
    ). Wash pellets and resuspend in PBS.
    
  • Starvation (Optional): Incubate 30 min without glucose to deplete ATP (deactivates ABC transporters).

  • Treatment: Add QA at

    
     MIC concentration. Include a known EPI control (e.g., Reserpine or CCCP).
    
  • Initiation: Add Glucose (to re-energize pumps) and EtBr simultaneously.

  • Kinetics: Measure fluorescence every 60 seconds for 30–60 minutes.

  • Result: A steep slope compared to the untreated control indicates Efflux Pump Inhibition .

Protocol E: Biofilm Inhibition (Crystal Violet)

Rationale: Matrine and cytisine are known to interfere with Quorum Sensing (QS), preventing biofilm maturation.

  • Seeding: Inoculate media + QA (sub-MIC) in polystyrene plates. Incubate 24–48 h (static).

  • Washing: Gently remove planktonic cells; wash wells

    
     with PBS.
    
  • Staining: Add 0.1% Crystal Violet for 15 min.

  • Elution: Solubilize stain with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure

    
    .
    
    
    
    

Visualization of Screening Logic

The following diagram illustrates the decision matrix for characterizing QAs.

QA_Screening_Workflow Start Crude QA Extract / Pure Compound Solubility Solubility Check (DMSO vs Water) Start->Solubility MIC_Assay Tier 1: MIC Determination (Direct Activity) Solubility->MIC_Assay Decision_MIC MIC < 64 µg/mL? MIC_Assay->Decision_MIC Direct_Hit Direct Antimicrobial (Membrane Disruption?) Decision_MIC->Direct_Hit Yes Synergy_Test Tier 1.5: Checkerboard Assay (+ Antibiotic) Decision_MIC->Synergy_Test No (Modulator?) Decision_FICI FICI <= 0.5? Synergy_Test->Decision_FICI EPI_Assay Tier 2: Efflux Pump Assay (EtBr Accumulation) Decision_FICI->EPI_Assay Synergistic Biofilm_Assay Tier 2: Biofilm Inhibition (Crystal Violet) Decision_FICI->Biofilm_Assay Indifferent Inactive Inactive / Low Potency Decision_FICI->Inactive Antagonistic Mechanism_ID Mechanism Confirmed: Resistance Modifier EPI_Assay->Mechanism_ID Biofilm_Assay->Mechanism_ID

Caption: Decision tree for classifying Quinolizidine Alkaloids as direct biocides or resistance-modifying adjuvants.

Safety & Selectivity (The "Therapeutic Window")

Before clinical consideration, the Selectivity Index (SI) must be calculated to ensure the QA targets bacteria and not mammalian cells.

Protocol:

  • Cell Line: Use fibroblasts (e.g., NIH/3T3) or Vero cells.

  • Assay: MTT or Neutral Red Uptake.

  • Calculation:

    
    
    
    • SI > 10: Promising candidate.

    • SI < 1: Toxic (General poison).

References

  • Wink, M. (2018). Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures. Planta Medica.

  • Coutinho, H. D. M., et al. (2009). Herbal therapy associated with antibiotic therapy: potentiation of the antibiotic activity against methicillin-resistant Staphylococcus aureus. Journal of Ethnopharmacology.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Stavri, M., et al. (2007). Herbal medicines as a source of efflux pump inhibitors. Planta Medica.

  • Berenbaum, M. C. (1978). A method for testing for synergy with any number of agents.[1] Journal of Infectious Diseases.

  • Kaatz, G. W., et al. (2000). Phenylpiperidine selective serotonin reuptake inhibitors interfere with multidrug efflux pump activity in Staphylococcus aureus. International Journal of Antimicrobial Agents.

Sources

Technical Notes & Optimization

Troubleshooting

separating cis and trans 3-methylquinolizidine isomers

To: User Network (Chemical Synthesis & Analysis Group) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Separation & Characterization of 3-Methylquinolizidine Isomers Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

To: User Network (Chemical Synthesis & Analysis Group) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Separation & Characterization of 3-Methylquinolizidine Isomers

Executive Summary

The separation of cis- and trans-3-methylquinolizidine presents a classic stereochemical challenge. Unlike simple piperidines, the quinolizidine motif introduces a bridgehead nitrogen that dictates ring fusion geometry. In the thermodynamically stable state, the quinolizidine ring system adopts a trans-fused chair-chair conformation.

Consequently, the "cis" and "trans" designation for 3-methylquinolizidine refers to the relative configuration of the C3-methyl group with respect to the bridgehead hydrogen (H-9a) , not the ring fusion itself (which remains trans).

  • Isomer A (trans-3-methylquinolizidine): Methyl group is trans to H-9a (Equatorial conformation). Thermodynamically more stable.

  • Isomer B (cis-3-methylquinolizidine): Methyl group is cis to H-9a (Axial conformation). Thermodynamically less stable.

This guide addresses the three most common support tickets regarding the separation, purification, and identification of these isomers.

Module 1: Separation Protocols

Ticket #402: "Fractional distillation isn't giving baseline separation. Both isomers co-elute."

Diagnosis: The boiling point differential between the equatorial (trans) and axial (cis) isomers is often narrow (<5–10 °C), rendering standard distillation inefficient. While spinning band distillation can work, chemical derivatization via picrate salts is the field-standard for high-purity separation.

The "Moynehan" Picrate Protocol: This method relies on the differential solubility of the picrate salts in ethanol/acetone mixtures. The trans-isomer (equatorial) typically forms a higher-melting, less soluble picrate.

Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve the crude amine mixture in ethanol .

    • Add a saturated solution of picric acid in ethanol dropwise until precipitation is complete. Caution: Picric acid is explosive when dry; keep wet/solvated.

    • Heat the mixture to boiling to redissolve the precipitate, then allow it to cool slowly to room temperature (or 4°C) for crystallization.

  • Fractional Crystallization:

    • Crop 1: The crystals that form first are usually enriched in the major isomer (typically the trans-3-methyl, equatorial). Filter and wash with cold ethanol.

    • Mother Liquor: Concentrate the filtrate to half volume to induce a second crop (Crop 2). This may contain a mixture.

    • Residue: Evaporate the final filtrate to dryness. This residue is enriched in the minor isomer (cis-3-methyl, axial).

  • Free Base Regeneration:

    • Take the purified picrate crystals.

    • Suspend in a biphasic mixture of 2M NaOH and Diethyl Ether (Et₂O) .

    • Shake vigorously until the solid dissolves and the aqueous layer is yellow (picrate anion).

    • Separate the ether layer (contains the pure amine).

    • Extract aqueous layer 2x with Et₂O.

    • Dry combined organics over KOH pellets or Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram):

SeparationWorkflow Mixture Crude 3-Methylquinolizidine (Cis/Trans Mixture) Crystallization Fractional Crystallization (Slow Cooling) Mixture->Crystallization Dissolve & Heat PicricAcid Add Picric Acid/EtOH PicricAcid->Crystallization Crop1 Crop 1 Crystals (Enriched Trans/Equatorial) Crystallization->Crop1 Filter Liquor Mother Liquor Crystallization->Liquor Filtrate Regen1 Base Hydrolysis (NaOH) Extract into Ether Crop1->Regen1 Crop2 Crop 2 / Residue (Enriched Cis/Axial) Liquor->Crop2 Concentrate Regen2 Base Hydrolysis (NaOH) Extract into Ether Crop2->Regen2 PureTrans Pure Trans-Isomer (Free Base) Regen1->PureTrans PureCis Pure Cis-Isomer (Free Base) Regen2->PureCis

Figure 1: Fractional crystallization workflow for separating quinolizidine isomers via picrate salts.

Module 2: Spectroscopic Identification (IR)

Ticket #515: "How do I confirm the ring fusion geometry? I've heard of Bohlmann bands."

Technical Insight: Quinolizidines are unique because the lone pair on the bridgehead nitrogen can interact with the adjacent anti-periplanar C-H bonds. This interaction (hyperconjugation


) lowers the force constant of the C-H bond, resulting in specific IR absorption bands.

The Diagnostic Criteria:

  • Trans-Fused Rings: The nitrogen lone pair is anti-periplanar to two axial C-H bonds (H-4ax and H-6ax) and H-9a. This creates distinct, multiple absorption bands in the 2700–2800 cm⁻¹ region, known as Bohlmann Bands .

  • Cis-Fused Rings: The geometric constraints prevent this anti-periplanar overlap. Bohlmann bands are absent or very weak.

Application to 3-Methylquinolizidine: Since both the cis- and trans-3-methyl isomers predominantly adopt a trans-fused ring system, BOTH will show Bohlmann bands. However, the intensity and fine structure may differ due to the distortion introduced by the axial methyl group in the cis-isomer.

FeatureTrans-3-Methyl (Equatorial)Cis-3-Methyl (Axial)
Ring Fusion Trans-fusedTrans-fused (predominant)
Bohlmann Bands Strong, distinct (2700–2800 cm⁻¹)Present, but may be less resolved
Fingerprint Region Sharp peaksOften more complex due to lower symmetry

Module 3: NMR Characterization

Ticket #603: "I need to assign the methyl doublet. Which shift corresponds to which isomer?"

Expert Analysis: Proton NMR (


H-NMR) provides the most definitive assignment based on the gamma-gauche effect  and magnetic anisotropy.
  • Methyl Chemical Shift:

    • Equatorial Methyl (trans-isomer): Resonates downfield (typically δ 0.85 – 0.95 ppm ).

    • Axial Methyl (cis-isomer): Resonates upfield (typically δ 0.75 – 0.85 ppm ) due to 1,3-diaxial steric compression (gamma effect), which shields the protons.

    • Note: Exact values depend on the solvent (CDCl₃ vs C₆D₆), but the relative order is consistent: Axial is Upfield.

  • Coupling Constants (

    
    ): 
    
    • Analyze the splitting of the H-3 proton (the proton on the same carbon as the methyl group).

    • Trans-isomer (Eq Me): H-3 is axial . It will show large axial-axial couplings (~10-12 Hz) with adjacent axial protons.

    • Cis-isomer (Ax Me): H-3 is equatorial . It will show only small equatorial-axial or equatorial-equatorial couplings (~2-5 Hz).

Data Summary Table:

PropertyTrans-3-MethylquinolizidineCis-3-Methylquinolizidine
Methyl Orientation EquatorialAxial
Thermodynamic Stability Stable (Major Product)Less Stable (Minor Product)
Methyl

H-NMR Shift
Downfield (e.g., ~0.90 ppm)Upfield (e.g., ~0.80 ppm)
H-3 Proton Coupling Large

(Broad multiplet)
Small

(Narrow multiplet)
Picrate Melting Point Higher (Typically >150°C)Lower (Typically <145°C)

References

  • Moynehan, T. M., Schofield, K., Jones, R. A. Y., & Katritzky, A. R. (1962). The synthesis and stereochemistry of quinolizidine and the monomethylquinolizidines, and of their salts and quaternary salts. Journal of the Chemical Society, 2637-2652.

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten (Bohlmann Bands). Chemische Berichte, 91(10), 2157-2166.

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971). Proton magnetic resonance studies of compounds with bridgehead nitrogen atoms. Chemical Reviews, 71(1), 109-126.

Optimization

resolving NMR signal overlap in quinolizidine conformers

Ticket Type: Advanced Spectral Analysis Support Subject: Resolving Signal Overlap & Conformer Exchange in Quinolizidine Alkaloids Assigned Specialist: Senior Application Scientist, Structural Elucidation Group Triage: Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Advanced Spectral Analysis Support Subject: Resolving Signal Overlap & Conformer Exchange in Quinolizidine Alkaloids Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Triage: Why is your spectrum failing?

If you are observing broad, undefined multiplets or severe overlap in the aliphatic region (1.5 – 3.5 ppm) of your quinolizidine scaffold, you are likely battling two simultaneous physical phenomena:

  • Nitrogen Inversion (The Dynamic Problem): Quinolizidines undergo rapid interconversion between trans-fused and cis-fused conformers at room temperature.[1] This exchange rate often matches the NMR time scale, causing signal broadening (coalescence) or weighted averaging of chemical shifts.

  • Scalar Coupling Congestion (The Static Problem): The bicyclic skeleton creates a dense network of methylene protons with similar electronic environments, leading to severe

    
    -coupling overlap that obscures diagnostic signals.
    

This guide provides a modular workflow to resolve these issues, moving from simple chemical manipulations to advanced pulse sequences.

Troubleshooting Workflow

Quinolizidine_Workflow Start Issue: Unresolved Quinolizidine Spectrum Step1 Step 1: Solvent Screen (ASIS Effect) Start->Step1 Decision1 Resolved? Step1->Decision1 Step2 Step 2: Variable Temp (VT) NMR (Freeze Conformer Exchange) Decision1->Step2 No Step4 Step 4: Stereochem Validation (NOESY/Coupling) Decision1->Step4 Yes Decision2 Sharp Signals? Step2->Decision2 Step3 Step 3: Pure Shift NMR (Remove J-Coupling) Decision2->Step3 No (Still Overlapped) Decision2->Step4 Yes Step3->Step4

Fig 1. Decision matrix for resolving quinolizidine spectral complexity.

Module 1: The Solvent Screen (ASIS Effect)

Before attempting complex acquisition, exploit the Aromatic Solvent-Induced Shift (ASIS) . Quinolizidine alkaloids often show poor dispersion in Chloroform-d (


).[1]

The Mechanism: Benzene-d6 (


) forms transient collision complexes with the solute. The anisotropy of the benzene ring creates a shielding cone. Because the nitrogen lone pair in quinolizidine affects the local solvation shell, protons alpha to the nitrogen and bridgehead protons experience significant chemical shift changes (

) compared to the rest of the skeleton [1].

Protocol:

  • Prepare sample in

    
     (Standard).[1]
    
  • Prepare sample in

    
     (Benzene-d6).
    
  • Compare: Look for the expansion of the 2.0–3.5 ppm region.[1]

    
     often resolves the bridgehead proton (H-10) from the alpha-methylene envelope.
    

Module 2: Variable Temperature (VT) NMR

If signals remain broad, your molecule is likely in intermediate exchange between cis and trans conformers.[1] You must push the equilibrium to the "slow exchange" limit.

The Science: At room temperature, the N-inversion rate (


) is comparable to the frequency difference (

) between conformers (

). By lowering the temperature, you reduce

, "freezing" the populations into distinct sets of sharp signals [2].

Experimental Protocol:

  • Solvent Choice: Switch to Toluene-d8 or CD2Cl2 (Dichloromethane-d2).[1] These allow cooling below -80°C (unlike

    
     which freezes at 5°C).[1]
    
  • Range: Acquire spectra at 298K, 273K, 253K, and 233K.

  • Endpoint: Stop when the broad humps decoalesce into sharp, distinct multiplets.

  • Analysis: You will likely see two sets of signals (major and minor conformers).[1] Integrate them to determine the

    
     (equilibrium constant).[1]
    
ParameterTrans-Fused ConformerCis-Fused Conformer
Stability Generally more stable (Thermodynamic product)Less stable (unless substituted)
Bridgehead H (H-10) Shielded (Upfield) due to anti-periplanar LPDeshielded (Downfield)
Coupling (

)
Large (~10-11 Hz, trans-diaxial)Smaller (axial-equatorial)

Module 3: Pure Shift NMR (The "Magic Bullet")

If VT-NMR sharpens the lines but overlap persists due to multiplicity, use Pure Shift NMR . This technique collapses multiplets into singlets (homonuclear broadband decoupling), effectively turning your proton spectrum into a Carbon-13-like stick spectrum [3, 4].[1]

Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) Why: It tolerates strong coupling better than other methods (like Zangger-Sterk) and provides higher sensitivity.[1]

Step-by-Step Setup:

  • Calibrate: Ensure accurate 90° pulse calibration.

  • Select Sequence: Load psyche (Bruker) or equivalent.[1]

  • Parameters:

    • Set the chunk size (typically 15-20 ms).[1]

    • Set the spectral window (SW) to cover only the aliphatic region to save time.

  • Process: The resulting spectrum will show singlets for each chemically distinct proton, instantly resolving the methylene envelope.[1]

Module 4: Stereochemical Validation

Once signals are resolved, you must assign the ring fusion geometry (cis vs. trans).[1]

The "NMR Bohlmann" Effect

In IR spectroscopy, Bohlmann bands (2700–2800 cm⁻¹) indicate C-H bonds anti-periplanar to the N-lone pair. In NMR, this same electronic interaction causes shielding (upfield shift) of the specific protons involved [5].

  • Trans-Fused: The bridgehead proton (H-10) and axial

    
    -protons (H-4ax, H-6ax) are anti-periplanar to the Nitrogen lone pair. They appear significantly upfield.[1]
    
  • Cis-Fused: This geometry is disrupted; these protons shift downfield.[1]

NOESY/ROESY Correlation Map

Use 2D NOESY to confirm spatial proximity.[1]

Conformer_Logic Trans Trans-Fused (Stable) Signal_H10 Bridgehead H-10 Signal Trans->Signal_H10 Anti-periplanar to LP (Shielded/Upfield) NOE_Signal NOE Correlations Trans->NOE_Signal H-10 <-> H-4ax/H-6ax (Strong NOE) Cis Cis-Fused (Less Stable) Cis->Signal_H10 Gauche to LP (Deshielded/Downfield) Cis->NOE_Signal H-10 <-> H-4eq/H-6eq (Weak/No NOE)

Fig 2. Correlating conformer geometry with observable NMR parameters.

FAQ: Common Issues

Q: My HSQC shows two spots for the same carbon. Is my sample impure? A: Not necessarily. If you are in "slow exchange" (low temp or bulky substituents), you will see distinct signals for both the cis and trans conformers. Check if the ratio changes with temperature; if it does, it's conformational equilibrium, not an impurity.

Q: Can I use DMSO-d6? A: Avoid DMSO-d6 for initial screening if possible.[1] Its high viscosity broadens lines further, exacerbating the overlap problem.[1] Use


 or Toluene-d8 for better resolution.[1]

Q: How do I distinguish the bridgehead proton (H-10)? A: In a trans-fused system, H-10 is axial-axial coupled to H-1ax. Look for a doublet of doublets (or triplets) with a large coupling constant (


 Hz).[1] In COSY, it will show correlations to the C-1 protons.

References

  • Lalonde, R. T., et al. (1975).[1][2] "13C Chemical Shifts of Quinolizidines." Canadian Journal of Chemistry.[1] Link

  • Bain, A. D. (2003).[1] "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Zangger, K., & Sterk, H. (1997).[1] "Homonuclear broadband-decoupled NMR spectra." Journal of Magnetic Resonance. Link

  • Foroozandeh, M., et al. (2014).[1] "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition. Link

  • Bohlmann, F. (1958).[1] "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte. (Foundational text on Bohlmann bands/Stereochem).[1]

Sources

Troubleshooting

Technical Support Center: Quinolizidine Alkaloid Extraction

A-Z Guide to Preventing Nitrogen Oxidation and Ensuring Sample Integrity Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

A-Z Guide to Preventing Nitrogen Oxidation and Ensuring Sample Integrity

Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and technical guidance for the critical process of quinolizidine alkaloid (QA) extraction. Our focus is to address a common yet often overlooked challenge: the unwanted oxidation of the tertiary nitrogen atom within the quinolizidine core, leading to the formation of N-oxides.

The formation of these N-oxides can significantly alter the bioactivity, polarity, and analytical profile of your target compounds, compromising experimental results. This center is designed to provide you with the foundational knowledge and actionable protocols to mitigate this issue effectively.

Section 1: Understanding the Core Problem

This section addresses the fundamental questions surrounding nitrogen oxidation in quinolizidine alkaloids.

Q1: What exactly is nitrogen oxidation in quinolizidine alkaloids?

Quinolizidine alkaloids feature a characteristic bicyclic structure with a tertiary nitrogen atom.[1][2] This nitrogen is susceptible to oxidation, a chemical reaction where it gains an oxygen atom to form an N-oxide.[3][4] This transformation converts the tertiary amine into a more polar N-oxide functional group, fundamentally altering the molecule's chemical properties.[3][5] Many common laboratory conditions, including exposure to atmospheric oxygen, certain solvents, and inappropriate pH levels, can promote this unwanted reaction during the extraction process.[3][6]

N_Oxidation_Mechanism cluster_0 Quinolizidine Alkaloid (Parent Compound) cluster_1 N-Oxide Derivative Parent Quinolizidine Core (Tertiary Nitrogen) N_Oxide Quinolizidine N-Oxide (Increased Polarity) Parent->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, Peroxides) Oxidizing_Agent->Parent Reacts with caption Fig 1. The process of Nitrogen Oxidation.

Caption: Diagram of quinolizidine nitrogen oxidation.

Q2: Why is preventing N-oxide formation so critical for my research?

The formation of N-oxides can severely impact your results in several ways:

  • Altered Bioactivity: The N-oxide derivative often possesses a different pharmacological profile than the parent alkaloid.[3] This can lead to misleading results in bioassays and drug screening programs.

  • Compromised Quantification: If a portion of your target alkaloid oxidizes, quantitative analyses (e.g., by HPLC or GC) will show a lower concentration of the parent compound and an additional peak for the N-oxide, leading to inaccurate yield calculations.[7]

  • Purification Challenges: N-oxides are significantly more polar than their parent tertiary amines. This change in polarity can complicate chromatographic separation, causing co-elution or requiring entirely different purification protocols.

  • Inaccurate Structural Elucidation: The presence of unexpected N-oxides can complicate the interpretation of spectroscopic data (like NMR and MS), potentially leading to incorrect structural assignments.[3]

Section 2: Troubleshooting Guide for Oxidation Issues

Direct answers to common problems encountered during quinolizidine alkaloid extraction.

Issue: I'm seeing unexpected, more polar peaks in my LC-MS analysis. Could they be N-oxides?

Answer: Yes, this is a classic sign of N-oxide formation. Here’s how you can troubleshoot and confirm:

  • Mass Spectrometry (MS) Analysis: The most definitive method. An N-oxide will have a molecular weight that is 16 Da (the mass of one oxygen atom) higher than the parent alkaloid.[3] Check your mass spectrum for an [M+H]+ ion that corresponds to this increased mass.

  • Chromatographic Behavior: N-oxides are more polar. On a reverse-phase HPLC column, the N-oxide will typically have a shorter retention time than the parent alkaloid.

  • FT-IR Spectroscopy: If you have isolated the unknown compound, FT-IR spectroscopy can be confirmatory. N-oxides exhibit characteristic N-O stretching vibrations, typically in the range of 930-970 cm⁻¹.[3]

Issue: My alkaloid yields are consistently low, and I suspect degradation during extraction. How can I improve stability?

Answer: Low yields are frequently due to oxidative degradation. The solution involves a multi-pronged approach focusing on pH control, oxygen exclusion, and the use of chemical protectants.

Solution A: Master Your pH Environment

The pH of your extraction solvent is a critical factor. The lone pair of electrons on the tertiary nitrogen is the site of oxidation. By protonating this nitrogen in an acidic environment, you can protect it from attack.

  • Expert Insight: Most alkaloid extractions are performed in an acidic aqueous solution (e.g., 0.1 M HCl or 1% acetic acid).[8][9][10] In this state, the alkaloid exists as a salt, which is not only more water-soluble but also significantly less prone to N-oxidation. The optimal pH for preventing oxidation is generally close to or below the pKa of the alkaloid.[3]

Parameter Recommendation Rationale
Initial Extraction pH 2.0 - 4.0Protonates the tertiary nitrogen, shielding it from oxidation and increasing solubility in aqueous media.[10]
Basification for L/L Extraction pH 9.0 - 11.0 (briefly)Converts the alkaloid salt back to the free base for extraction into an organic solvent. Minimize time at this pH.[11]
Final Storage In an organic solvent, or as a dried salt.Avoid prolonged storage in aqueous alkaline solutions.

Solution B: Eliminate Oxygen Exposure

Atmospheric oxygen is a primary culprit in N-oxidation. Therefore, minimizing its presence throughout the extraction workflow is paramount.

  • Degas Your Solvents: Before use, thoroughly degas all solvents (water, methanol, chloroform, etc.). This removes dissolved oxygen that can degrade your sample.[12][13]

  • Use an Inert Atmosphere: Whenever possible, perform extractions under a blanket of an inert gas like argon or nitrogen. This is especially critical during steps that involve heating or long incubation times.[13]

Solution C: Employ Chemical Antioxidants

For particularly sensitive quinolizidine alkaloids, adding an antioxidant to your extraction solvent provides an additional layer of protection. These agents act as "oxygen scavengers," reacting with dissolved oxygen before it can attack your target compound.

  • Expert Insight: Sodium sulfite (Na₂SO₃) is a cost-effective and highly efficient antioxidant for this purpose.[14][15] It readily reacts with dissolved oxygen to form sodium sulfate, which is easily removed in the aqueous phase.

Antioxidant Typical Concentration Mechanism & Use Case Reference
Sodium Sulfite (Na₂SO₃) 0.1% - 0.5% (w/v)Oxygen scavenger. Add to aqueous extraction buffers. Highly effective and widely used.[14][15]
Ascorbic Acid (Vitamin C) 0.1% (w/v)Reduces oxygen and other oxidizing agents. Suitable for aqueous extractions.[16]
Tea Polyphenols VariesCan act as radical scavengers to inhibit the chain reaction of sulfite oxidation.[17]
Section 3: Validated Experimental Protocols

Follow these step-by-step procedures to minimize oxidation and maximize the integrity of your quinolizidine alkaloid extracts.

Protocol 1: Solvent Degassing (Sparging Method)
  • Pour the required volume of solvent into a suitable flask (e.g., a Schlenk flask or a standard Erlenmeyer flask).

  • Insert a long needle or glass pipette connected to a supply of inert gas (argon or nitrogen) so that the tip is submerged below the solvent surface.

  • Insert a second, shorter "vent" needle through the septum to allow displaced gas to exit.

  • Bubble the inert gas through the solvent for 15-30 minutes.[12]

  • Remove the needles and immediately use the solvent or store it under a positive pressure of inert gas.

Protocol 2: Oxidation-Resistant Acidic Extraction Workflow

This protocol integrates the key preventative measures for robust extraction of quinolizidine alkaloids from plant material.

Extraction_Workflow start Start: Ground Plant Material prep_solvent 1. Prepare Degassed Acidic Buffer (e.g., 0.1M HCl, pH ~3) + 0.1% Sodium Sulfite start->prep_solvent extract 2. Macerate/Soxhlet Extraction (Under N₂ Atmosphere if possible) prep_solvent->extract filter 3. Filter to Remove Solid Debris extract->filter basify 4. Basify Aqueous Extract to pH ~10 (Use degassed NH₄OH, work quickly) filter->basify partition 5. Liquid-Liquid Extraction (with degassed organic solvent, e.g., CH₂Cl₂) basify->partition dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) partition->dry evaporate 7. Evaporate Solvent (Low temp, reduced pressure) dry->evaporate end End: Crude Alkaloid Extract (Store under N₂ at -20°C) evaporate->end

Caption: Workflow for oxidation-resistant extraction.

Section 4: Advanced FAQs
Q3: Can N-oxidation be reversed if it has already occurred?

Answer: Yes, N-oxides can be chemically reduced back to the parent tertiary amine.[3][6] However, this introduces an additional reaction step, requires purification to remove the reducing agent and byproducts, and can potentially lead to lower overall yields. Prevention is always the more efficient and reliable strategy.[6]

Q4: Are certain extraction solvents more likely to cause oxidation?

Answer: Solvents that are prone to forming peroxides over time (e.g., older samples of diethyl ether or THF) can be particularly problematic as these peroxides are potent oxidizing agents. Always use fresh, high-purity solvents. Chlorinated solvents like chloroform or dichloromethane are generally stable, but ensuring they are degassed is still best practice.

Q5: What are the ideal long-term storage conditions for my final extract?

Answer: To prevent slow oxidation over time, store your purified alkaloid extract under an inert atmosphere (argon or nitrogen), in an amber vial to protect from light, and at low temperatures (-20°C or -80°C). Storing the sample as a dry solid or dissolved in a non-aqueous, degassed solvent is preferable to aqueous solutions.

References
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2024). Molecules, 29(12), 2721. Available from: [Link]

  • Diminution of quinolizidine alkaloids, oligosaccharides and phenolic compounds from two species of Lupinus and soybean seeds by the effect of Rhizopus oligosporus. (2025). ResearchGate. Available from: [Link]

  • Optimal conditions for obtaining alkaloids N-oxides. (n.d.). ResearchGate. Available from: [Link]

  • Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. (2013). PubMed. Available from: [Link]

  • Degradation of quinolizidine alkaloids of lupin by Rhizopus oligosporus. (2025). ResearchGate. Available from: [Link]

  • Quinolizidine. (n.d.). Wikipedia. Available from: [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega, 8(31), 28181–28213. Available from: [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. (2023). ACS Omega. Available from: [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). Toxins, 16(3), 163. Available from: [Link]

  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. (2021). MDPI. Available from: [Link]

  • Sodium sulfite. (n.d.). Wikipedia. Available from: [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. (n.d.). CHIMIA. Available from: [Link]

  • Notes on Alkaloids. (n.d.). University of Calicut. Available from: [Link]

  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (2024). MDPI. Available from: [Link]

  • Quinolizidine. (n.d.). PubChem. Available from: [Link]

  • Degassing solvents. (n.d.). University of York. Available from: [Link]

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). ResearchGate. Available from: [Link]

  • Extraction of Quinolizidine Alkaloids in Non Aqueous Basic Conditions: The Case of Spartium junceum Flowers. (n.d.). Academia.edu. Available from: [Link]

  • Alkaloids and their Biosynthesis. (2024). YouTube. Available from: [Link]

  • Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. (2025). MDPI. Available from: [Link]

  • New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. (2024). Wageningen University & Research. Available from: [Link]

  • Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. (2020). ACS Omega. Available from: [Link]

  • How To: Degas Solvents. (n.d.). University of Rochester. Available from: [Link]

  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. (2024). PMC - NIH. Available from: [Link]

  • Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents. (2025). PMC - NIH. Available from: [Link]

  • (PDF) Identification and Evaluation of Free Radical Scavenging Activity of Quinolizidine Alkaloids Isolated from Various Parts of Anagyris foetida Plant. (2022). ResearchGate. Available from: [Link]

  • Sodium Sulphite sulfite with Catalyst Powder. (n.d.). RX MARINE INTERNATIONAL. Available from: [Link]

  • Inhibiting oxidation and enhancing absorption characteristics of sodium sulfite for SO 2 removal from the non-ferrous smelting flue gas. (2020). Scientific Reports. Available from: [Link]

  • Antioxidant for the aqueous solutions of sulfite and/or bisulfite of sodium or potassium and process for preventing the oxidation of said aqueous solution. (n.d.). Google Patents.
  • Sodium sulphite spontaneous oxidation. (2020). Sciencemadness.org. Available from: [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (2025). IntechOpen. Available from: [Link]

  • Alkaloid N-oxides. A review of recent developments. (n.d.). PubMed. Available from: [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. (2012). Frontiers in Plant Science. Available from: [Link]

Sources

Optimization

optimizing yield in stereoselective quinolizidine synthesis

Ticket ID: QZ-OPT-2024 Subject: Optimizing Yield & Stereocontrol in [4.4.0] Bicyclic Alkaloid Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QZ-OPT-2024 Subject: Optimizing Yield & Stereocontrol in [4.4.0] Bicyclic Alkaloid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the technical support hub for quinolizidine synthesis. The quinolizidine motif (found in lupinine, sparteine, and various pharmaceutical scaffolds) presents a unique "trans-decalin" vs. "cis-decalin" conformational challenge. The bridgehead nitrogen inversion (


) often complicates stereocontrol, leading to thermodynamic mixtures rather than kinetic products.

This guide addresses the three most common support tickets we receive:

  • Intramolecular Mannich/Michael Cascades: Poor diastereomeric ratios (dr).

  • Ring-Closing Metathesis (RCM): Stalled conversion and dimerization.

  • Asymmetric Hydrogenation: Over-reduction of the carbocycle vs. heterocycle.

Module 1: The Intramolecular Mannich/Michael Cascade

Issue: “I am getting good conversion but poor diastereoselectivity (dr < 3:1) in my one-pot double Mannich reaction.”

Root Cause Analysis

In the synthesis of quinolizidines via double Mannich or Michael/Mannich sequences, the stereochemical outcome is dictated by the transition state of the final cyclization. If the reaction temperature is too high or the Lewis Acid is too strong, the reaction comes under thermodynamic control , scrambling the stereocenters via retro-Mannich pathways. You need kinetic control to lock the chair-chair transition state.

Optimization Protocol

Step 1: Lewis Acid Tuning Switch from strong, oxophilic Lewis acids (e.g.,


, 

) to softer, chelating metals.
  • Recommendation: Use

    
      or 
    
    
    
    . These stabilize the intermediate iminium ion without accelerating the retro-reaction.

Step 2: The "Cold-Snap" Technique

  • Protocol: Perform the initial enamine formation at 0°C. Cool to -78°C before adding the electrophile (or inducing cyclization). Hold at -78°C for 4 hours, then allow to warm slowly to -20°C over 12 hours.

  • Why: This enforces the Zimmerman-Traxler-like transition state, minimizing A(1,3) strain.

Step 3: Solvent Effect

  • Change: Switch from THF to DCM or Toluene .

  • Reasoning: Non-coordinating solvents tighten the ion pairing between the Lewis Acid and the substrate, enhancing the rigidity of the transition state.

Self-Validating System (Quality Control)
  • In-Process Check: Monitor the disappearance of the enamine vinyl proton signal (typically

    
     4.5–5.5 ppm) via crude 
    
    
    
    NMR, not just TLC.
  • Success Metric: The appearance of the bridgehead proton (

    
    ) as a doublet of doublets (dd)  with large coupling constants (
    
    
    
    Hz) indicates a trans-fused ring junction (axial-axial coupling).

Mannich_Optimization Start Low Diastereoselectivity Check_LA Check Lewis Acid Start->Check_LA Strong_LA TiCl4 / BF3 Check_LA->Strong_LA Avoid Soft_LA ZnCl2 / Sn(OTf)2 Check_LA->Soft_LA Select Strong_LA->Start Retro-Mannich Scrambling Temp_Ctrl Temp Profile Soft_LA->Temp_Ctrl Kinetic -78°C -> -20°C (Kinetic Trap) Temp_Ctrl->Kinetic Outcome High dr (>15:1) Trans-fused Kinetic->Outcome

Figure 1: Decision logic for maximizing diastereoselectivity in Mannich-type cyclizations.

Module 2: Ring-Closing Metathesis (RCM)

Issue: “My RCM reaction stalls at 60% conversion, and I see significant dimerization.”

Root Cause Analysis

Quinolizidine precursors often contain basic tertiary amines. These amines can coordinate to the Ruthenium center of Grubbs catalysts, poisoning them. Additionally, the formation of the 6-membered ring in the bicyclic system is entropically more difficult than 5-membered rings, making intermolecular dimerization a competitive pathway.

Optimization Protocol

Step 1: Protonation (The "Transient Protection" Strategy)

  • Action: Add 1.0 equivalent of

    
    -toluenesulfonic acid (pTsOH)  or HCl  (in ether) to the reaction mixture before adding the catalyst.
    
  • Mechanism: This protonates the basic nitrogen, preventing it from chelating to the Ru center. The ammonium salt is still competent for RCM.

  • Post-Rxn: Perform a basic workup (

    
    ) to restore the free amine.
    

Step 2: High Dilution & Slow Addition

  • Protocol: Run the reaction at 0.002 M (2 mM) or lower.

  • Technique: Do not add the catalyst all at once. Add the catalyst in 3 portions over 6 hours, or use a syringe pump to add the substrate to the catalyst solution.

  • Why: This favors intramolecular cyclization (Order = 1) over intermolecular dimerization (Order = 2).

Step 3: Ethylene Removal

  • Action: Vigorously sparge the reaction with Argon or Nitrogen through a submerged needle (not just headspace).

  • Reasoning: RCM is reversible. Removing ethylene gas drives the equilibrium toward the cycloalkene product (Le Chatelier’s principle).

Self-Validating System
  • Visual Check: The reaction usually turns from purple/brown to orange/black upon decomposition. If it stays green/brown (for Hoveyda-Grubbs), the catalyst is active.

  • NMR Check: Monitor the disappearance of the terminal olefin signals (

    
     5.0 and 5.8 ppm) and the appearance of the internal olefin signal (
    
    
    
    5.4–5.6 ppm).

RCM_Troubleshooting Problem RCM Stalled / Dimerization Check_N Is Nitrogen Basic? Problem->Check_N Yes_Basic Yes Check_N->Yes_Basic Action_Acid Add 1.0 eq pTsOH (Prevent Ru chelation) Yes_Basic->Action_Acid Check_Conc Concentration > 5mM? Action_Acid->Check_Conc Action_Dilute Dilute to 2mM Slow Addition Check_Conc->Action_Dilute Check_Gas Ethylene Buildup? Action_Dilute->Check_Gas Action_Sparge Continuous Ar Sparge Check_Gas->Action_Sparge Success High Yield Cyclization Action_Sparge->Success

Figure 2: Step-by-step workflow to rescue stalled RCM reactions in alkaloid synthesis.

Module 3: Asymmetric Hydrogenation

Issue: “I am trying to hydrogenate a substituted quinolizine/pyridine, but I’m losing the aromaticity of the carbocycle or getting low ee.”

Root Cause Analysis

Hydrogenating the pyridine ring of a quinolizine/quinoline precursor requires breaking aromaticity. If the catalyst is too active (e.g.,


), you reduce everything. If the ligand doesn't impose strict facial selectivity, the bridgehead hydrogen is delivered randomly.
Optimization Protocol

Step 1: Catalyst Selection

  • Gold Standard: Use Iridium-BINAP or Iridium-SegPhos complexes with an iodine additive (

    
     + (R)-SegPhos + 
    
    
    
    ).
  • Why: The iodine additive is crucial. It forms a catalytically active Ir-I-H species that is highly selective for the N-heterocycle over the carbocycle (phenyl ring).

Step 2: The "Activation" Strategy

  • Protocol: Add a chloroformate (e.g., benzyl chloroformate, Cbz-Cl) to the reaction in situ.

  • Mechanism: This activates the pyridine ring by forming the N-acyl pyridinium salt, which is much easier to reduce than the neutral pyridine. This allows you to run the reaction at lower pressures (10-30 bar) and temperatures, preserving other functional groups.

Data Comparison: Method Efficacy
MethodKey AdvantagePrimary Failure ModeTypical YieldStereocontrol Source
Intramolecular Mannich Rapid complexity generationRetro-Mannich scrambling60-85%Thermodynamic vs. Kinetic control
Ring-Closing Metathesis Structural versatilityDimerization / Cat. Poisoning50-75%Substrate pre-organization
Asymmetric Hydrogenation Industrial scalabilityOver-reduction85-95%Chiral Ligand (e.g., SegPhos)
Frequently Asked Questions (FAQ)

Q: My quinolizidine product is water-soluble and I'm losing it during workup. How do I purify it? A: Do not use standard water/ether extraction.

  • Salting out: Saturate the aqueous layer with

    
     and extract with 
    
    
    
    (3x). Chloroform is better than DCM for polar alkaloids.
  • Resin: Pass the aqueous solution through a weak cation exchange resin (e.g., Amberlite IRC-50). Wash with water, then elute the alkaloid with 5%

    
     in MeOH.
    

Q: How do I store these intermediates? They seem unstable. A: Enamines and iminium intermediates are moisture sensitive. Store them as their picrate or hydrochloride salts . Convert back to the free base immediately before the next step using a basic resin wash.

Q: Can I use Grubbs I for the RCM step? A: Generally, no . Grubbs I is less tolerant of the basic nitrogen and polar functional groups often found in these syntheses. Use Grubbs II or Hoveyda-Grubbs II , combined with the acid-protection strategy mentioned in Module 2.

References
  • Intramolecular Mannich / Aza-Michael Cascades

    • Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6] "Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids."[2]

    • URL:[Link]

  • Ring-Closing Metathesis Optimization

    • Source: Journal of Organic Chemistry.[6][7] "Highly selective synthesis of bicyclic quinolizidine alkaloids and their analogues via double RCM reaction."

    • URL:[Link]

  • Asymmetric Hydrogenation Protocols

    • Source: Angewandte Chemie Int. Ed. "An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines."
    • URL:[Link]

  • Stereoselective Mannich Mechanisms

    • Source: ResearchGate / Z. Naturforsch. "Stereoselective Synthesis of Quinolizidine Alkaloids: (–)-Lasubin II."
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Quinolizidine Synthesis &amp; Purification

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for researchers and drug development professionals facing downstream purification bottlenecks in quinolizidine alkaloid synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for researchers and drug development professionals facing downstream purification bottlenecks in quinolizidine alkaloid synthesis.

The Mechanistic Challenge: Why is Aminopyridine Hard to Remove?

During the synthesis of quinolizidine scaffolds (often via Buchwald-Hartwig couplings or complex condensation cascades), aminopyridines are frequently used as nucleophilic reagents. The challenge arises during purification: both the desired quinolizidine product and the unreacted aminopyridine are highly polar, basic amines.

Because both compounds readily hydrogen-bond with the silanol groups on standard silica gel, they often co-elute as broad, streaky bands. However, by understanding the causality of their structural differences —specifically their divergent pKa values and steric environments—we can engineer a self-validating purification system that avoids chromatography entirely.

Troubleshooting FAQs

Q1: Why does my aminopyridine co-elute with my quinolizidine on silica, even with highly polar solvent systems? A: Standard normal-phase silica gel is acidic. Basic amines interact strongly with the stationary phase, causing severe tailing. While adding modifiers like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) can suppress this, the structural similarities between the two compounds often make ΔRf values too small for practical separation.

Q2: Can I leverage standard acid-base extraction to separate them? A: Not with a standard binary (pH 2 vs. pH 12) approach, because both compounds are basic and will partition together. However, you can use pH-tuned extraction . The pKa of the conjugate acid of 2-aminopyridine is 6.86[1], whereas the tertiary amine of a standard quinolizidine core has a pKa of approximately 9.5 to 10.0. By carefully buffering your aqueous layer to pH 8.2 , you exploit this 3-log difference. At pH 8.2, >95% of the aminopyridine is neutralized (free base) and partitions into the organic layer, while >95% of the quinolizidine remains protonated (salt) in the aqueous layer[2].

Q3: My pH-tuned extraction still leaves ~5% aminopyridine in the final product. How do I achieve >99% purity without a column? A: You must exploit their differential nucleophilicity using scavenger resins . Aminopyridines contain a primary (or secondary) exocyclic amine that is highly nucleophilic. Quinolizidines are sterically hindered tertiary amines lacking N-H bonds. By adding a polymer-bound electrophile—such as Polystyrene-Isocyanate (PS-Isocyanate)—the resin will selectively and covalently bind the unreacted aminopyridine to form a urea linkage[3]. The quinolizidine cannot react and remains in solution. A simple filtration yields the pure product.

Quantitative Data & Reagent Selection

To successfully execute the purification, use the following physicochemical data to guide your stoichiometric and pH adjustments.

Compound ClassAverage pKaNucleophilicityOptimal Scavenger ResinResin Equivalents Needed
2-Aminopyridine 6.86High (Primary Amine)PS-Isocyanate / PS-Benzaldehyde2.0 - 4.0 eq (relative to impurity)
4-Aminopyridine 9.17High (Primary Amine)PS-Isocyanate2.0 - 4.0 eq (relative to impurity)
Quinolizidine ~9.5 - 10.0Low (Tertiary Amine)None (Does not react)N/A

Note: If using 4-aminopyridine, pH-tuned extraction is ineffective due to its higher pKa (9.17)[4]. You must rely entirely on scavenger resins or transition to reversed-phase chromatography.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. If a step fails, the physical state of the mixture (e.g., pH indicator, phase separation) will immediately alert the operator.

Protocol A: pH-Tuned Liquid-Liquid Extraction

Objective: Remove >90% of 2-aminopyridine from the crude quinolizidine mixture.

  • Initial Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM). Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 x 20 mL). Self-Validation: Both amines are now protonated in the aqueous layer. Discard the organic layer, which contains neutral organic impurities.

  • pH Tuning (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. Slowly add saturated aqueous NaHCO₃ (or 1.0 M NaOH dropwise) while monitoring with a calibrated pH meter until the solution reaches exactly pH 8.2 .

  • Differential Extraction: Extract the pH 8.2 aqueous layer with Ethyl Acetate (3 x 30 mL). The neutralized 2-aminopyridine partitions into the organic layer. The quinolizidine remains in the aqueous layer.

  • Product Recovery: Take the aqueous layer and basify it using 2.0 M NaOH until the pH > 12.0. Extract with DCM (3 x 30 mL). Combine these DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Electrophilic Scavenging (Polystyrene-Isocyanate)

Objective: Covalently trap trace aminopyridine to achieve >99% purity.

  • Preparation: Dissolve the semi-pure quinolizidine (from Protocol A) in anhydrous Tetrahydrofuran (THF) or DCM (0.1 M concentration).

  • Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (loading capacity typically ~1.5 mmol/g) based on the estimated remaining mass of aminopyridine[3].

  • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Causality: The primary amine of the aminopyridine attacks the resin-bound isocyanate, permanently tethering it to the solid support.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin beads twice with 10 mL of DCM to ensure complete recovery of the quinolizidine.

  • Concentration: Evaporate the filtrate to yield the pure quinolizidine product. Verify purity via LC-MS or ¹H-NMR.

Process Workflow Visualization

PurificationWorkflow N1 Crude Mixture Quinolizidine + Aminopyridine N2 Acidic Extraction (pH 2) Both amines protonated N1->N2 N3 Organic Wash Removes neutral impurities N2->N3 N4 pH Tuning (pH 8.2) Differential neutralization N3->N4 N5 Organic Extraction Aminopyridine partitions to organic N4->N5 N6 Aqueous Layer Quinolizidine remains protonated N5->N6 Keep Aqueous N7 Basification (pH > 12) Quinolizidine neutralized N6->N7 N8 Organic Extraction Quinolizidine partitions to organic N7->N8 N9 PS-Isocyanate Scavenging Covalent capture of trace Aminopyridine N8->N9 N10 Pure Quinolizidine >99% Purity N9->N10 Filter Resin

Workflow for separating aminopyridine from quinolizidine using pH tuning and scavenger resins.

References

  • Aminopyridines - EPA OVERVIEW Environmental Protection Agency (EPA) [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? Quora Chemistry Discussions [Link]

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers MDPI - Polymers [Link]

Sources

Optimization

Conformational Control &amp; Stereochemistry Support Center: Axial vs. Equatorial Methyl Groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams leveraging the "magic methyl" effect.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams leveraging the "magic methyl" effect. The introduction of a single methyl group can profoundly impact a drug candidate's pharmacodynamics and pharmacokinetics by restricting conformational flexibility[1]. This restriction reduces the entropic penalty upon target binding, effectively trapping the inhibitor in the receptor's active site[2]. However, synthesizing and verifying the correct axial or equatorial orientation of this methyl group is a frequent experimental bottleneck.

This guide provides the causality behind these stereochemical outcomes, quantitative reference data, and self-validating workflows to ensure absolute confidence in your structural assignments.

Knowledge Base: Quantitative Data

To rationally design your syntheses, you must understand the thermodynamic penalties of steric bulk. In cyclohexane systems, the thermodynamic preference for the equatorial position is quantified by the A-value, representing the free energy difference (ΔG) between the axial and equatorial conformers[3].

Table 1: Conformational Free Energy (A-Values) of Common Substituents

SubstituentA-Value (kcal/mol)Equatorial Preference Ratio (at 25°C)
-OH0.87~82:18
-CH31.74~95:5
-CH2CH31.79~95:5
-CH(CH3)22.15~97:3
-C(CH3)34.90>99.9:0.1

Table 2: Diagnostic 1H NMR Vicinal Coupling Constants (³J_HH)

Interaction TypeDihedral Angle (approx)Typical J-Value (Hz)Diagnostic Significance
Axial-Axial (J_aa)180°8 - 12Confirms axial methine (equatorial methyl)
Axial-Equatorial (J_ae)60°2 - 5Indicates equatorial methine (axial methyl)
Equatorial-Equatorial (J_ee)60°2 - 5Indicates equatorial methine (axial methyl)

Troubleshooting Guides & FAQs

Q: Why did my enolate alkylation yield the axial methyl isomer instead of the more stable equatorial isomer? A: This is a classic case of kinetic versus thermodynamic control driven by stereoelectronic effects. During the alkylation of cyclohexanone enolates, electrophilic attack is kinetically favored from the axial face. The causality lies in the transition state: axial attack allows the developing carbon-carbon bond to maintain continuous, parallel overlap with the p-orbitals of the enolate pi-system, transitioning smoothly into a low-energy chair conformation. Conversely, equatorial attack forces the ring into a high-energy twist-boat transition state.

Q: How can I force the formation of an equatorial methyl group? A: If your methyl group is adjacent to a carbonyl (an epimerizable position), you can convert your kinetic axial product into the thermodynamic equatorial product via base-catalyzed equilibration. The relief of 1,3-diaxial strain (1.74 kcal/mol for a methyl group) drives the equilibrium toward the equatorial conformer[3]. If the position is not epimerizable, you must rely on bulky directing groups or the stereoselective reduction of an exo-cyclic double bond to dictate the face of attack.

Q: How do I definitively assign my methyl group as axial or equatorial using NMR? A: Do not rely on 1D chemical shifts alone. You must build a self-validating system using 1H NMR J-coupling constants and 2D NOESY[4]. First, locate the ring methine proton (the proton on the same carbon as your methyl group). Extract its vicinal coupling constants (³J_HH). A large coupling constant (8-12 Hz) proves an axial-axial interaction, meaning the methine proton is axial and your methyl group is equatorial[5]. If you only see small couplings (2-5 Hz), the methine proton is equatorial, meaning your methyl is axial. Validate this by checking for 1,3-diaxial cross-peaks in the NOESY spectrum.

Experimental Protocols

Protocol 1: Thermodynamic Epimerization of Axial Methyl Ketones

This protocol leverages thermodynamic control to convert a kinetically derived axial methyl group into an equatorial one.

  • Solvation: Dissolve the kinetically derived axial-methyl cyclohexanone in anhydrous methanol (0.1 M concentration).

  • Catalysis: Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 equivalents).

  • Equilibration: Reflux the mixture under an inert atmosphere (N2 or Ar) for 4-12 hours. The base facilitates reversible enolization, allowing the molecule to re-protonate from the less hindered face to relieve 1,3-diaxial strain.

  • Monitoring: Monitor the reaction via 1H NMR. Track the disappearance of the equatorial methine proton (characterized by small J values) and the appearance of the axial methine proton (characterized by a large J_aa value).

  • Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo to isolate the thermodynamically favored equatorial methyl epimer.

Workflow A Cyclohexanone Derivative B Enolate Formation (Kinetic Control) A->B LDA, THF, -78°C C Electrophilic Alkylation (CH3I) B->C Stereoelectronic Axial Attack D Axial Methyl Ketone (Kinetic Product) C->D Chair-like TS F Base-Catalyzed Epimerization D->F NaOMe, MeOH, Δ E Equatorial Methyl Ketone (Thermodynamic Product) F->E Relief of 1,3-diaxial strain

Workflow: Kinetic axial alkylation followed by thermodynamic epimerization.

Protocol 2: NMR-Based Stereochemical Assignment

This self-validating protocol ensures absolute stereochemical assignment without requiring X-ray crystallography[4].

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum (≥400 MHz) and a 2D NOESY spectrum in CDCl3.

  • Signal Identification: Identify the signal corresponding to the ring methine proton.

  • J-Coupling Extraction: Extract the vicinal coupling constants (³J_HH) for the methine proton.

    • Observation A: If a large coupling constant (8-12 Hz) is present, an axial-axial (J_aa) interaction is occurring. The methine proton is axial; therefore, the methyl group is equatorial .

    • Observation B: If only small coupling constants (2-5 Hz) are present, only axial-equatorial (J_ae) or equatorial-equatorial (J_ee) interactions are occurring. The methine proton is equatorial; therefore, the methyl group is axial .

  • NOESY Validation: Cross-reference the assignment using the NOESY spectrum. An axial methyl group will exhibit strong NOE correlations with other axial protons on the same face of the ring (1,3-diaxial interactions). An equatorial methyl group will lack these specific through-space correlations.

LogicTree Start Analyze 1H NMR of Ring Methine Proton Coupling Extract J-Coupling Constants Start->Coupling LargeJ Large J (8-12 Hz) Present? Coupling->LargeJ AxialCH Methine is Axial Methyl is Equatorial LargeJ->AxialCH Yes (J_aa) SmallJ Only Small J (2-5 Hz) Present LargeJ->SmallJ No (J_ae, J_ee) NOESY Confirm with NOESY (1,3-diaxial cross-peaks) AxialCH->NOESY EqCH Methine is Equatorial Methyl is Axial SmallJ->EqCH EqCH->NOESY

Logic tree for assigning methyl group stereochemistry using 1H NMR data.

References

1.[3] Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL:

2.[1] Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: NIH.gov (PMC) URL:

3.[4] Title: Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance Source: RSC.org URL:

4.[5] Title: Analyzing and Interpreting NMR Spin-Spin Coupling Constants Source: MRIQuestions.com URL:

5.[2] Title: Inhibitor Trapping in Kinases Source: DDG-Pharmfac.net URL:

6. Title: Advanced Organic Chemistry, Part B: Reaction and Synthesis Source: Kashanu.ac.ir URL:

Sources

Troubleshooting

🛠️ Technical Support Center: Asymmetric Synthesis of 3-Methylquinolizidine

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals engineering th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals engineering the 1-aza-bicyclo[4.4.0]decane (quinolizidine) core. Achieving high enantiomeric excess (ee) at the C3 position requires precise control over kinetic pathways and transition-state thermodynamics.

📊 1. Diagnostic FAQ & Troubleshooting Guides

Q1: My enantiomeric excess (ee) is stalling at 70-80% during the Intramolecular aza-Michael Reaction (IMAMR). How can I push this >95%? The Causality: This is the most common issue in quinolizidine synthesis and is almost always caused by a competing, uncatalyzed background reaction. When the acyclic amino-enone precursor is in solution, the nucleophilic amine can spontaneously attack the tethered α,β-unsaturated carbonyl before the chiral catalyst can properly coordinate and shield one face of the molecule. The Solution: You must suppress the thermal background reaction. Lower your reaction temperature to -20 °C. At this temperature, the activation energy for the uncatalyzed pathway is not met, forcing the reaction through the lower-energy, catalyst-mediated transition state. Furthermore, switching to a biphasic solvent system (e.g., DCM/H2O) or using ethanol can enhance the hydrogen-bonding network required for the transition state. Utilizing Jørgensen catalyst I or chiral sulfinyl amines under these specific conditions has been proven to yield the quinolizidine core in >98% ee[1].

Q2: I am attempting a chiral resolution of a racemic 3-methylquinolizidine intermediate, but my recovery yields of the desired enantiomer are unacceptably low. What is going wrong? The Causality: Classical resolution via diastereomeric salt formation is highly sensitive to the solvent's dielectric constant and the specific steric bulk of the resolving agent. If your cooling gradient is too fast, you are kinetically trapping the more soluble diastereomer within the crystal lattice of the less soluble one, destroying your optical purity and yield. The Solution: Switch your resolving agent to (R)- or (S)-mandelic acid. Research demonstrates that mandelic acid effectively resolves racemic pelletierine-like precursors (key intermediates for quinolizidines) yielding both enantiomers in excellent enantiomeric excess (≥99%)[2]. Ensure you are performing the crystallization in an optimized solvent (typically a 1:1 mixture of EtOAc/EtOH) and utilizing a slow, 12-hour cooling gradient to maintain thermodynamic control.

Q3: How do I prevent epimerization at the C3 position (the methyl group) during the final ring-closing steps? The Causality: The proton alpha to the carbonyl (or iminium ion) in the pre-cyclized intermediate is highly acidic. Prolonged exposure to harsh basic conditions (e.g., during Boc/Cbz deprotection) or strong aqueous acids will cause enolization, scrambling the stereocenter you just worked so hard to establish. The Solution: Maintain strict pH control. Perform the final cyclization (e.g., via reductive amination) under mildly acidic buffered conditions (pH 5-6) using sodium triacetoxyborohydride (STAB). If deprotection is required, prefer hydrogenolysis (Pd/C, H2) for Cbz groups over acid/base cleavage to keep the stereocenter locked.

📈 2. Quantitative Optimization Data

To assist in your experimental design, the following table synthesizes the causality between reaction conditions and stereochemical outcomes during the crucial IMAMR step.

Catalyst SystemSolvent SystemTemp (°C)Yield (%)ee (%)Mechanistic Causality / Observation
None (Control) THF25850Rapid uncatalyzed background reaction dominates.
Jørgensen Cat. I Toluene257275Moderate stereocontrol; thermal background interference reduces ee.
Jørgensen Cat. I DCM / H₂O07888Biphasic system improves transition state rigidity and H-bonding.
Chiral Sulfinyl Amine Ethanol-2078>98 Low temp entirely suppresses background; excellent chiral induction[1].

🧪 3. Self-Validating Experimental Protocols

Do not proceed blindly through multi-step syntheses. The following protocols are designed as self-validating systems, ensuring you confirm optical purity before committing material to the next stage.

Protocol A: Organocatalytic Enantioselective IMAMR

Objective: Establish the chiral piperidine/quinolizidine core via asymmetric catalysis.

  • Substrate Preparation: Dissolve the acyclic amino-enone precursor (1.0 equiv) in anhydrous Ethanol to achieve a 0.1 M concentration under a strict argon atmosphere.

  • Catalyst Initiation: Add the chiral catalyst (e.g., Jørgensen catalyst I) at 20 mol%.

  • Thermodynamic Control: Cool the reaction vessel to -20 °C using a calibrated cryocooler.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. Fluctuations above -10 °C will exponentially increase the racemic background reaction. If the temperature spikes, abort and re-cool.

  • Reaction Phase: Stir for 24-48 hours. Monitor conversion via LC-MS rather than TLC to prevent sample degradation.

  • Quenching: Quench the reaction strictly at -20 °C with cold saturated NH₄Cl to instantly halt all catalytic and background activity. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Optical Validation: Before proceeding to ring closure, determine the ee using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Do not proceed if ee is <95%.

Protocol B: Thermodynamic Chiral Resolution of Racemic Intermediates

Objective: Rescue a racemic synthesis by isolating the >99% ee enantiomer.

  • Salt Formation: Dissolve the racemic quinolizidine intermediate (1.0 equiv) in a 1:1 mixture of EtOAc/EtOH.

  • Resolving Agent Addition: Add (R)-mandelic acid (1.0 equiv) in one portion at 60 °C. Stir until complete dissolution is achieved[2].

  • Controlled Crystallization: Cool the solution slowly to room temperature over exactly 12 hours, then transfer to 4 °C for an additional 4 hours.

    • Causality: This slow thermal gradient ensures the thermodynamic formation of the less soluble diastereomeric salt, preventing the kinetic trapping of the undesired isomer.

  • Isolation: Filter the resulting crystals and wash with ice-cold EtOAc.

  • Free-Basing: Suspend the crystals in DCM and wash with 1M NaOH to liberate the enantioenriched free amine.

  • Optical Validation: Confirm >99% ee via chiral GC/HPLC. If ee is <95%, perform a second recrystallization from the mother liquor.

🗺️ 4. Mechanistic & Workflow Visualization

The following diagram maps the divergent synthetic strategies for obtaining enantioenriched 3-methylquinolizidine, highlighting the critical decision points between asymmetric catalysis and classical resolution.

Quinolizidine_Synthesis A Acyclic Amino-Enone Precursor B Organocatalytic IMAMR (Jørgensen Catalyst / Sulfinyl Amine) A->B Asymmetric Pathway (-20 °C) F Racemic Synthesis (Thermal Background) A->F Traditional Pathway (25 °C) C Chiral Quinolizidine Intermediate B->C Stereocontrol D Diastereoselective Ring Closure (pH 5-6) C->D Validation Pass E Enantioenriched 3-Methylquinolizidine (>95% ee) D->E Target Product G Chiral Resolution ((R)/(S)-Mandelic Acid) F->G Racemic Mixture G->E >99% ee Recovery

Figure 1: Divergent workflows for 3-methylquinolizidine synthesis via IMAMR vs. Chiral Resolution.

📚 5. References

  • Double asymmetric intramolecular aza-Michael reaction: a convenient strategy for the synthesis of quinolizidine alkaloids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Organocatalytic enantioselective synthesis of quinolizidine alkaloids (+)-myrtine, (−)-lupinine, and (+)-epiepiquinamide Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Coupling Constants for Quinolizidine Ring Fusion Stereochemistry

For researchers and professionals in drug development, elucidating the three-dimensional structure of nitrogen-containing heterocyclic scaffolds is a critical step. The quinolizidine ring system, a common motif in a vast...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, elucidating the three-dimensional structure of nitrogen-containing heterocyclic scaffolds is a critical step. The quinolizidine ring system, a common motif in a vast array of alkaloids with significant biological activities, presents a fascinating stereochemical puzzle at its ring fusion.[1][2][3] The determination of whether this fusion is trans or cis is paramount, as it profoundly influences the molecule's overall shape, receptor binding affinity, and ultimately, its pharmacological profile. Among the arsenal of analytical techniques available, high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and non-invasive tool for this purpose. The key to unlocking this stereochemical information lies in the vicinal proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle between the coupled nuclei, a relationship elegantly described by the Karplus equation.[4]

This guide provides an in-depth comparison of the 1H NMR coupling constants characteristic of trans- and cis-fused quinolizidine rings. We will explore the theoretical underpinnings, present comparative experimental data, and provide a practical workflow for obtaining high-quality NMR data for your quinolizidine-containing compounds of interest.

The Decisive Role of Dihedral Angles: A Karplus Perspective

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is directly related to the dihedral angle (Φ) between them. The Karplus equation, and its various parameterizations, mathematically describes this relationship, predicting that a dihedral angle of approximately 180° (anti-periplanar) will result in a large coupling constant, while an angle close to 90° (syn-clinal) will lead to a small or near-zero coupling constant.[4] This principle is the bedrock upon which we can differentiate between trans- and cis-quinolizidine ring fusions.

In a trans-fused quinolizidine system, the two rings are locked in a rigid chair-chair conformation. This arrangement forces the bridgehead proton (H-10a in the standard numbering system) and the adjacent axial proton on the neighboring carbon (e.g., an axial proton at C-4 or C-6) into an anti-periplanar relationship, with a dihedral angle approaching 180°. Conversely, in a cis-fused system, the rings can adopt more flexible conformations, but the relationship between the bridgehead proton and adjacent protons will involve gauche interactions with dihedral angles closer to 60°. This fundamental difference in dihedral angles gives rise to distinct and predictable differences in their respective ¹H NMR coupling constants.

Comparative Analysis of Ring Fusion Coupling Constants

The most informative protons for determining the stereochemistry of the quinolizidine ring fusion are the bridgehead proton (H-10a) and the protons on the carbons adjacent to the bridgehead nitrogen and carbon atoms (e.g., C-1, C-4, C-6, C-10). The coupling patterns and, more specifically, the magnitude of the coupling constants of these protons provide a reliable diagnostic tool.

Proton Interaction Typical ³JHH (Hz) for trans-fusion Typical ³JHH (Hz) for cis-fusion Rationale for Difference
H-10a (bridgehead) to adjacent axial protons 10 - 13 Hz2 - 5 HzThe trans fusion enforces a dihedral angle of ~180° between the bridgehead proton and adjacent axial protons, leading to a large coupling constant. In the cis fusion, the corresponding dihedral angles are in the range of 60°, resulting in a much smaller coupling.
H-10a (bridgehead) to adjacent equatorial protons 2 - 4 Hz2 - 5 HzIn both isomers, the dihedral angle between the bridgehead proton and adjacent equatorial protons is around 60°, leading to similarly small coupling constants.
Geminal coupling (²JHH) of methylene protons adjacent to nitrogen -10 to -15 Hz-10 to -15 HzWhile not directly indicative of the ring fusion stereochemistry, the geminal coupling constants of the methylene protons adjacent to the nitrogen are often observed and can provide additional structural information.

Note: The exact values of the coupling constants can be influenced by the presence of other substituents on the quinolizidine ring system, which may cause minor distortions in the ring conformations. However, the significant difference in the coupling constants for the axial-axial interactions between the trans and cis isomers remains a robust diagnostic marker.

Visualizing the Conformational Differences

The following diagrams illustrate the key conformational differences between trans- and cis-fused quinolizidine rings and the resulting dihedral angles that influence the 1H NMR coupling constants.

G cluster_trans trans-Quinolizidine cluster_cis cis-Quinolizidine trans_N N trans_C10a trans_N->trans_C10a trans_H10a Hax trans_C10a->trans_H10a ~180° trans_C4 trans_C10a->trans_C4 trans_H4ax Hax trans_C4->trans_H4ax cis_N N cis_C10a cis_N->cis_C10a cis_H10a H cis_C10a->cis_H10a ~60° cis_C4 cis_C10a->cis_C4 cis_H4 H cis_C4->cis_H4

Caption: Dihedral relationship of bridgehead proton in trans- and cis-quinolizidine.

Experimental Protocol for High-Resolution 1H NMR Analysis

To obtain reliable coupling constant data for the stereochemical assignment of quinolizidine ring fusions, a carefully executed experimental protocol is essential.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the 1H NMR spectrum. Purification can be achieved by chromatography (e.g., column chromatography, HPLC).

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent can sometimes influence the conformational equilibrium of the molecule.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6] This concentration is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.

  • Filtration: Filter the sample solution through a small plug of cotton or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter that could degrade the spectral resolution.[5]

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal spectral dispersion and resolution, which is crucial for accurate measurement of coupling constants.

  • 1D ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without sacrificing too much resolution.

  • 2D NMR Experiments (for complex spectra):

    • COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks and confirming the connectivity within the spin systems of the quinolizidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which can be instrumental in assigning quaternary carbons and confirming the overall carbon skeleton.

3. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Coupling Constant Measurement: Use the software's built-in tools to accurately measure the J-values (in Hz) from the splitting patterns of the signals of interest, particularly the bridgehead proton and its coupling partners. For complex multiplets, spectral simulation software can be employed for more precise analysis.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the 1H NMR analysis of quinolizidine alkaloids.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purity Purify Compound (>95%) Dissolve Dissolve in Deuterated Solvent (5-10 mg in 0.5-0.7 mL) Purity->Dissolve Filter Filter into NMR Tube Dissolve->Filter 1D_NMR Acquire 1D 1H NMR Filter->1D_NMR 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Process Process Spectra (Phasing, Baseline Correction) 2D_NMR->Process Assign Assign Signals Process->Assign Measure_J Measure Coupling Constants Assign->Measure_J Determine_Stereo Determine Ring Fusion Stereochemistry Measure_J->Determine_Stereo

Caption: Workflow for 1H NMR analysis of quinolizidine alkaloids.

Conclusion

The stereochemistry of the ring fusion in quinolizidine alkaloids is a critical determinant of their biological function. 1H NMR spectroscopy, through the careful analysis of vicinal proton-proton coupling constants, provides a robust and reliable method for distinguishing between trans- and cis-fused isomers. The large coupling constants (typically 10-13 Hz) arising from the anti-periplanar relationship between the bridgehead proton and adjacent axial protons are a hallmark of the rigid trans-fused system. In contrast, the smaller coupling constants (typically 2-5 Hz) observed in the more flexible cis-fused system reflect the gauche relationships between these protons. By following a meticulous experimental protocol and leveraging the power of modern NMR techniques, researchers can confidently elucidate the stereochemistry of these important natural and synthetic compounds, thereby accelerating the drug discovery and development process.

References

  • NMR Sample Preparation. University of Illinois Urbana-Champaign. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. [Link]

  • NMR sample preparation guidelines. CERM. [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. MDPI. [Link]

  • Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. ResearchGate. [Link]

  • A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. Molecules. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules. [Link]

  • Lupin alkaloids 6. Stereochemistry of bis-quinolizidine alkaloids with γ-oxo-α,β-enamine system. Canadian Journal of Chemistry. [Link]

  • Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids. Molecules. [Link]

  • Geminal coupling constants in methylene groups α to nitrogen in indolizidine, quinolizidine and related systems. R Discovery. [Link]

  • NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry. [Link]

  • Quinolizidine | C9H17N | CID 119036. PubChem. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Los Angeles. [Link]

  • quinolizidine alkaloids. CABI Digital Library. [Link]

  • 7-(4-Methylphenyl)cyclopenta[a]quinolizine-10-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Coupling constants (Hz) in multiflorine (1). ResearchGate. [Link]

  • NMR Coupling Constants. Iowa State University. [Link]

  • Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. ResearchGate. [Link]

  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Molecular and Engineering Materials. [Link]

  • DIHEDRAL ANGLES phi, psi, omega, chi1, chi2, chi3, chi4, chi5, rotamers, dihedral angle, definitions, garlic, Damir Zucic. [Link]

  • how to calculate the dihedral angle. Chemistry Stack Exchange. [Link]

  • The potential energy as a function of the dihedral angle C23C27N30N31... ResearchGate. [Link]

  • Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Molecules. [Link]

  • cis-(±)-1,2,3,6,11,11a-Hexahydro-6-methyl-4H-benzo[b]quinolizin-4-one. ResearchGate. [Link]

  • Organic Chemistry. [Link]

Sources

Comparative

Comparative Guide: C13 NMR Chemical Shift Analysis of Axial vs. Equatorial Methyl Quinolizidines

Topic: C13 NMR chemical shifts of axial vs equatorial methyl quinolizidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR chemical shifts of axial vs equatorial methyl quinolizidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural elucidation of quinolizidine alkaloids and synthetic analogs, distinguishing between axial and equatorial methyl substituents is a critical stereochemical challenge. This guide provides a definitive comparison of Carbon-13 (


C) NMR chemical shifts for these conformers.

The Core Finding: Axial methyl groups in a trans-fused quinolizidine system consistently exhibit upfield shifts (lower ppm) compared to their equatorial counterparts. This shielding is primarily driven by the


-gauche effect  (steric compression), typically resulting in a 

of 4–7 ppm between the two isomers.

Theoretical Framework: The Quinolizidine System[1]

To interpret the NMR data accurately, one must first understand the conformational landscape of the quinolizidine skeleton (octahydro-2H-quinolizine).

Conformational Equilibrium

The quinolizidine system exists in an equilibrium between cis-fused and trans-fused conformers. However, for most simple alkyl-substituted quinolizidines (and natural lupin alkaloids), the trans-fused chair-chair conformation is thermodynamically preferred by 2.6–4.6 kcal/mol.

  • Trans-fused: The nitrogen lone pair is trans-diaxial to the bridgehead hydrogen (C10-H). This conformation allows for clear distinction between axial and equatorial substituents.

  • Cis-fused: Less stable, usually populated only if bulky substituents destabilize the trans form.

Note: This guide assumes a stable trans-fused backbone, which is the standard diagnostic scenario.

The Mechanism of Shielding ( -Gauche Effect)

The differentiation in chemical shift arises from the steric environment:

  • Equatorial Methyl: Extends into open space, minimizing steric clash. It lacks significant 1,3-diaxial interactions.

  • Axial Methyl: Experiences severe steric compression due to 1,3-diaxial interactions with protons on the ring (specifically

    
    -protons).
    
  • Electronic Consequence: This steric compression ("Van der Waals repulsion") polarizes the C-H bonds, increasing electron density around the methyl carbon and the

    
    -carbon on the ring. Increased electron density leads to shielding , moving the signal upfield  (lower frequency/ppm).
    
Visualizing the Pathway

The following diagram illustrates the logical flow from stereochemistry to spectral observation.

Quinolizidine_NMR_Logic Substituent Methyl Substituent Orientation Orientation Substituent->Orientation Interaction Steric Interaction Orientation->Interaction Determines Axial Axial (a) Orientation->Axial Equatorial Equatorial (e) Orientation->Equatorial Effect Electronic Effect Interaction->Effect Axial: 1,3-Diaxial Compression Equatorial: Minimized Shift NMR Shift (ppm) Effect->Shift Compression = Shielding Axial->Shift Upfield (10-16 ppm) Equatorial->Shift Downfield (19-25 ppm)

Figure 1: Mechanistic pathway linking stereochemical orientation to observed NMR shifts. Axial orientation triggers steric compression, resulting in diagnostic upfield shielding.

Comparative Data Analysis

The following data consolidates findings from seminal works by LaLonde, Wenkert, and subsequent alkaloid studies. The values below are representative of methyl-substituted quinolizidines in


.
Methyl Carbon Chemical Shifts ( )
Substituent PositionOrientation

Methyl (ppm)

(Eq - Ax)
Interpretation
1-Methyl Equatorial22.4--Baseline
1-Methyl Axial16.8+5.6 Strong

-gauche shielding
2-Methyl Equatorial22.8--Baseline
2-Methyl Axial18.5+4.3 Shielding present, slightly reduced
3-Methyl Equatorial19.5--Baseline
3-Methyl Axial13.2+6.3 Maximum Shielding (Interaction with bridgehead)
4-Methyl Equatorial20.1--Baseline
4-Methyl Axial15.4+4.7 Distinct upfield shift

Key Insight: The 3-axial position often shows the most dramatic upfield shift (~13 ppm) because the methyl group interacts directly with the axial protons of the bridgehead or the adjacent ring, creating a highly congested environment.

Diagnostic Ring Carbon Shifts (The "Fingerprint")

It is not just the methyl signal that changes; the ring carbons gamma to the substituent also shift.

Target IsomerDiagnostic Ring CarbonShift in Eq-Isomer (ppm)Shift in Ax-Isomer (ppm)Effect
1-Methyl C-9 (

to Me)
~33.0~27.5Upfield shift of ring carbon
3-Methyl C-5 (Bridgehead N)UnaffectedShieldedAxial Me-3 interacts with lone pair/C-H
4-Methyl C-2 (

to Me)
~26.0~20.5Classic

-gauche on ring

Experimental Protocol

To replicate these results and ensure valid assignments, follow this standardized workflow.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Note: If signals overlap (common in the 20-30 ppm region), use Benzene-d6 (

      
      ). Benzene often induces "ASIS" (Aromatic Solvent-Induced Shifts) that can resolve overlapping methyl/methylene signals.
      
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Reference: Internal TMS (0.0 ppm) or the center line of

    
     (77.16 ppm).
    
Acquisition Parameters
  • Frequency: Minimum 100 MHz for

    
    C (400 MHz instrument or higher) is recommended to resolve closely spaced ring carbons.
    
  • Decoupling: Proton-decoupled (

    
    C-{1H}) broadband mode.
    
  • Relaxation Delay (D1): Set to 2–3 seconds. Methyl carbons have longer T1 relaxation times; insufficient delay can suppress their integration (though integration is less critical in

    
    C, peak height matters for detection).
    
Diagnostic Workflow (Decision Tree)

Use this flowchart to assign configuration based on your experimental spectra.

Diagnostic_Workflow Start Acquire 13C{1H} Spectrum Identify Identify Methyl Signal (DEPT-135 or HSQC) Start->Identify Check_Shift Check Chemical Shift Value Identify->Check_Shift Range_High Range: 19 - 25 ppm Check_Shift->Range_High > 18 ppm Range_Low Range: 12 - 17 ppm Check_Shift->Range_Low < 18 ppm Assign_Eq Assignment: Equatorial Methyl (Thermodynamically Stable) Range_High->Assign_Eq Assign_Ax Assignment: Axial Methyl (Sterically Compressed) Range_Low->Assign_Ax Verify Verify with Ring Carbons (Check gamma-carbons for shielding) Assign_Eq->Verify Assign_Ax->Verify

Figure 2: Operational workflow for assigning methyl stereochemistry in quinolizidines. The 18 ppm threshold is a reliable heuristic for simple alkyl-quinolizidines.

Expert Analysis & Pitfalls

The "Bohlmann Band" Correlation

While this guide focuses on NMR, do not ignore IR spectroscopy. Trans-fused quinolizidines exhibit Bohlmann bands (C-H stretching bands at 2700–2800 cm⁻¹) due to the anti-periplanar relationship between the N-lone pair and the


-C-H bonds.
  • Check: If Bohlmann bands are absent, the system might be cis-fused or N-protonated. This invalidates the standard chemical shift rules presented above.

Substituent Effects

The values in Table 3.1 apply to methyl groups. If the substituent is a hydroxymethyl (e.g., Lupinine vs. Epilupinine), the absolute values change (shifting to ~60-65 ppm due to the oxygen), but the relative trend remains :

  • Equatorial

    
    :  ~64 ppm
    
  • Axial

    
    :  ~59 ppm (Shielded)
    
Solvent Effects

Acidic solvents (or inadvertent acidification of


) will protonate the nitrogen. Protonation locks the conformation and significantly deshields 

-carbons, potentially obscuring the subtle axial/equatorial differences. Always ensure the sample is the free base.

References

  • LaLonde, R. T., & Donvito, T. N. (1974).[1]

    
    C Chemical Shifts of Quinolizidines. Canadian Journal of Chemistry, 52(22), 3778-3783. Link
    
  • LaLonde, R. T., Donvito, T. N., & Tsai, A. I. (1975).[1]

    
    C Chemical Shifts of Quinolizidines. 2. 
    
    
    
    C Spectra of Some Nuphar Alkaloids. Canadian Journal of Chemistry, 53(12), 1714-1725. Link
  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. Link

  • Wenkert, E., et al. (1973). Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Naturally Occurring Substances. Accounts of Chemical Research, 7(9), 46-52. Link

  • Beierbeck, H., & Saunders, J. K. (1976). The shielding effect of the hydroxyl group in 13C nuclear magnetic resonance spectra of hydroxyquinolizidines. Canadian Journal of Chemistry, 54(19), 3007-3011. Link

Sources

Validation

X-Ray Crystallography Data for cis-3-Methylquinolizidine: A Comparative Structural Guide

Executive Summary Determining the absolute configuration and conformational behavior of bicyclic alkaloids is a cornerstone of modern structural chemistry and drug development. The quinolizidine scaffold—comprising two f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute configuration and conformational behavior of bicyclic alkaloids is a cornerstone of modern structural chemistry and drug development. The quinolizidine scaffold—comprising two fused cyclohexane rings with a nitrogen atom at the bridgehead position—presents a unique analytical challenge due to its ability to undergo rapid nitrogen inversion.

As a Senior Application Scientist, I frequently oversee structural elucidation pipelines where distinguishing between cis- and trans-fused conformers is critical. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for liquid-phase analysis, it often yields ensemble averages that obscure discrete conformational states. This guide objectively compares the structural characteristics of cis-3-methylquinolizidine against its trans counterpart and evaluates the performance of X-ray crystallography versus NMR spectroscopy in resolving these complex stereochemical architectures.

Conformational Dynamics: cis- vs. trans-3-Methylquinolizidine

The unsubstituted quinolizidine core inherently favors a trans-fused conformation due to the minimization of steric strain. However, the introduction of a methyl group at the C-3 position drastically alters the thermodynamic landscape[1].

  • trans-3-Methylquinolizidine: In the trans-fused state, the bridgehead nitrogen lone pair is anti-periplanar to the adjacent C-H bonds. If the C-3 methyl group is forced into an axial position, it generates severe 1,3-diaxial interactions with the axial protons of the adjacent ring, destabilizing the molecule.

  • cis-3-Methylquinolizidine: To alleviate this steric penalty, the system undergoes nitrogen inversion to adopt a cis-fused conformation. In this state, the structural variations allow the C-3 methyl group to occupy a more favorable pseudo-equatorial position[2].

While NMR studies on methylquinolizidines demonstrate that axial methyl groups are shielded more than their equatorial counterparts, interpreting these subtle chemical shifts requires extensive computational correlation[3]. X-ray crystallography bypasses this ambiguity by capturing the global energy minimum in the solid state, providing undeniable proof of the cis-fused geometry.

Comparative Analytical Modalities

The choice between X-ray crystallography and NMR is not mutually exclusive; rather, they form a self-validating system. X-ray diffraction provides absolute spatial coordinates, whereas NMR provides dynamic solution-state behavior.

Table 1: Quantitative Comparison of Analytical Modalities
Analytical ModalityPhasePrimary Data OutputStereochemical ResolutionLimitations
X-Ray Crystallography SolidElectron density map, 3D atomic coordinatesAbsolute configuration (via anomalous dispersion)Requires high-quality single crystals; captures only the solid-state global minimum.
Solution-State NMR LiquidChemical shifts, J-couplings, NOERelative configuration (ensemble average)Cannot easily distinguish rapid conformer exchange without cryogenic cooling.
Computational (DFT) In silicoMinimized energy states (

)
Theoretical conformer distributionHighly dependent on the chosen basis set and implicit solvation models.

Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

Because cis-3-methylquinolizidine is typically a volatile oil at ambient temperature, it cannot be analyzed via X-ray diffraction in its native state. The following step-by-step methodology outlines the self-validating protocol for its structural elucidation.

Step 1: Analyte Derivatization (Salt Formation)

  • Action: React the cis-3-methylquinolizidine free base with a stoichiometric amount of hydrobromic acid (HBr) in anhydrous diethyl ether to precipitate the hydrobromide salt.

  • Causality: Protonation of the bridgehead nitrogen arrests nitrogen inversion, locking the conformation. The heavy bromide counterion provides the anomalous scattering (

    
    ) essential for determining the absolute configuration.
    
  • Validation: A highly crystalline, non-hygroscopic precipitate indicates successful salt formation.

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Dissolve the hydrobromide salt in a minimum volume of hot methanol. Place this solution in an inner vial, surrounded by a sealed outer chamber containing diethyl ether. Incubate at 4 °C for 72 hours.

  • Causality: The slow diffusion of the antisolvent (ether) into the solvent (methanol) gradually lowers the solubility of the salt. This controlled supersaturation allows molecules to pack into a minimum-energy crystal lattice without forming kinetic defects or twinning.

Step 3: Cryogenic Data Collection

  • Action: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K

    
     source (
    
    
    
    Å) and a cryostream set to 100 K.
  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle Bragg reflections necessary for sub-angstrom resolution.

Step 4: Phase Solution and Anisotropic Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Causality: Direct methods utilize statistical relationships between reflection intensities to estimate phases. Anisotropic refinement models the non-spherical electron density of atoms, providing a highly accurate physical representation of the molecule.

  • Validation: The model is considered self-validating and complete when the final

    
     value is < 0.05, the goodness-of-fit (GoF) approaches 1.0, and residual electron density peaks are < 0.5 e/Å
    
    
    
    .

Quantitative Structural Data Analysis

The crystallographic data reveals distinct geometric differences between the isomers, driven by the steric demands of the methyl substituent.

Table 2: Key Geometric and Structural Parameters (Representative Solid-State Data)
Parametercis-3-Methylquinolizidinetrans-3-MethylquinolizidineCausality / Structural Impact
Bridgehead N Lone Pair Eclipsed with C-H bonds (N-in/N-out)Anti-periplanar to adjacent C-H bondsDictates the overall folding and A/B ring junction of the bicyclic system[1].
C(4)-N(5)-C(6) Angle ~ 112.5°~ 109.5°Steric strain in the cis-fused system causes significant angle widening.
1,3-Diaxial Interactions Minimized (Methyl is pseudo-equatorial)Severe (Methyl clashes with axial protons)Drives the thermodynamic preference for the cis-conformer in the substituted system.
Relative Stability (

)
Lower energy (Preferred state)+ 2.5 to 3.0 kcal/molThe steric bulk of the C-3 methyl group overrides the inherent stability of the trans-core.

Structural Elucidation Workflow Diagram

Workflow A cis-3-Methylquinolizidine (Free Base Oil) B Salt Derivatization (e.g., HBr, Picrate) A->B Halogenation/ Protonation E NMR Spectroscopy (Solution State, 298K) A->E Aliquot for Solution Analysis C Vapor Diffusion Crystallization (4°C, 72h) B->C Supersaturation D X-Ray Diffraction (Single Crystal, 100K) C->D Crystal Harvesting F Phase Solution & Refinement (SHELXT / SHELXL) D->F Diffraction Data G Absolute Configuration (Cis-Fused Conformation) E->G NOE / J-Coupling Validation F->G 3D Electron Density

Fig 1: Self-validating structural elucidation workflow for cis-3-methylquinolizidine.

References

  • Title: Determination of Configuration and Conformation of a Reserpine Derivative with Seven Stereogenic Centers Using Molecular Dynamics Source: d-nb.info URL: Link

  • Title: Quinolizidine Alkaloids - RSC Publishing Source: rsc.org URL: 1

  • Title: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity | ACS Omega Source: acs.org URL: 2

  • Title: 13C Chemical Shifts of Quinolizidines. 2. 13C Spectra of Some Nuphar Alkaloids Source: cdnsciencepub.com URL: 3

Sources

Comparative

Comparative Guide: Bioactivity and Conformational Analysis of cis- and trans-3-Methylquinolizidine

Executive Summary & Strategic Relevance In the development of nicotinic acetylcholine receptor (nAChR) ligands and ganglionic blockers, the quinolizidine scaffold serves as a fundamental pharmacophore. While complex alka...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the development of nicotinic acetylcholine receptor (nAChR) ligands and ganglionic blockers, the quinolizidine scaffold serves as a fundamental pharmacophore. While complex alkaloids like cytisine and sparteine are well-characterized, the simple analog 3-methylquinolizidine represents a critical "stereochemical probe."

This guide compares the cis- and trans-fused isomers of 3-methylquinolizidine. Unlike flexible acyclic amines, these isomers offer defined spatial orientations of the nitrogen lone pair and the C3-methyl substituent. Understanding their differential bioactivity is essential for mapping the steric and electronic requirements of the nAChR orthosteric binding site.

Key Differentiators
Featuretrans-3-Methylquinolizidinecis-3-Methylquinolizidine
Thermodynamic Stability High (Preferred conformation)Low (Sterically strained)
Lone Pair Orientation Fixed/RigidFlexible/Invertible
Primary Application Pharmacophore Template (nAChR)Conformational Control Control
Bioactivity Profile Potent Ganglionic Blockade (Model)Reduced/Variable Potency

Stereochemical & Conformational Analysis[2][3]

The bioactivity of quinolizidines is dictated by the ring fusion stereochemistry. The nitrogen atom at the bridgehead allows for inversion, but the presence of the 3-methyl group imposes specific conformational preferences.

The Conformational Landscape

The quinolizidine ring system exists in equilibrium between trans-fused and cis-fused chair-chair conformations.

  • Trans-Fused (A): The nitrogen lone pair is axial to both rings. This is generally the most stable form (Bohlmann bands visible in IR at 2700–2800 cm⁻¹).

  • Cis-Fused (B): The nitrogen lone pair is equatorial to one ring and axial to the other.

Impact of the 3-Methyl Group:

  • In 3-methylquinolizidine , the methyl group prefers the equatorial position to avoid 1,3-diaxial interactions.

  • Trans-Isomer: If the methyl group is equatorial, the trans-fused ring system is highly stabilized. This "locks" the nitrogen lone pair in a specific vector, maximizing interaction with receptor cationic binding sites.

  • Cis-Isomer: The cis-fusion allows the methyl group to adopt an equatorial position in a different ring geometry, but at the cost of higher ring strain and entropy.

Visualization of Conformational Equilibrium

The following diagram illustrates the synthesis and conformational locking mechanism.

QuinolizidineConformation Precursor 3-Methyl-pyridine Precursor Reduction Catalytic Hydrogenation (PtO2 / H+) Precursor->Reduction Cyclization TransIso trans-3-Methylquinolizidine (Thermodynamic Product) Lone Pair: Axial Methyl: Equatorial Reduction->TransIso Major Path CisIso cis-3-Methylquinolizidine (Kinetic Product) Lone Pair: Eq/Ax Methyl: Axial/Eq Reduction->CisIso Minor Path Equilibrium N-Inversion Equilibrium CisIso->Equilibrium Equilibrium->TransIso Stabilization

Figure 1: Synthetic pathway and conformational equilibrium. The trans-isomer is thermodynamically favored due to the equatorial placement of the methyl group and relief of 1,3-diaxial strain.

Comparative Bioactivity[4]

The biological performance of these isomers is evaluated primarily against Nicotinic Acetylcholine Receptors (nAChR) and Muscarinic Acetylcholine Receptors (mAChR) . The trans-isomer serves as a rigid mimetic of the acetylcholine pharmacophore.

Receptor Binding Affinity (Modeled)

Note: Specific IC50 values for simple 3-methylquinolizidine are often derived from comparative SAR studies of the broader alkyl-quinolizidine class.

Metrictrans-3-Methylquinolizidinecis-3-MethylquinolizidineMechanistic Insight
nAChR Affinity (Ki) High (< 10 µM est.)Moderate/Low (> 50 µM est.)The trans-fused lone pair mimics the N-vector of Acetylcholine in its bioactive conformation.
Ganglionic Blockade Potent Weak Rigid alignment allows deeper penetration into the ion channel pore or orthosteric site.
mAChR Selectivity LowLowSimple alkyl-quinolizidines lack the specific H-bond donors (like -OH in lupinine) required for high mAChR selectivity.
Lipophilicity (LogP) ~2.5 (Higher effective)~2.3Trans-isomer is more compact and lipophilic, aiding blood-brain barrier (BBB) penetration.
Toxicology and Safety Profile
  • Acute Toxicity: Quinolizidine alkaloids are generally neuroactive. The trans-isomers, being more potent nAChR ligands, typically exhibit lower LD50 values (higher toxicity) due to respiratory paralysis risks at high doses (similar to coniine or sparteine).

  • Metabolic Stability: The trans-fused system is more resistant to oxidative metabolism (N-oxidation) compared to the accessible lone pair of the cis-isomer.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These ensure separation of isomers and accurate pharmacological assessment.

Synthesis and Separation of Isomers

Objective: Obtain enantiopure or diastereomerically pure samples for testing.

  • Synthesis:

    • React diethyl 3-methylglutarate with ethyl cyanoacetate (Dieckmann condensation route) or hydrogenate 3-methyl-quinolizinium salts over PtO₂.

  • Isomer Separation:

    • Method: Fractional crystallization of picrate salts or preparative HPLC.

    • Validation: Use IR spectroscopy.

      • Trans-isomer: Distinct Bohlmann bands at 2700–2800 cm⁻¹ (indicates anti-periplanar C-H bonds relative to N-lone pair).

      • Cis-isomer: Absence or weak Bohlmann bands.

  • Characterization:

    • ¹H-NMR and ¹³C-NMR to assign axial/equatorial methyl positions based on coupling constants (

      
       vs 
      
      
      
      ).
nAChR Radioligand Binding Assay

Objective: Determine Ki values for nAChR subtypes (e.g., α4β2).

  • Membrane Preparation: Homogenize rat cortex or transfected HEK293 cells expressing human α4β2 nAChR.

  • Incubation:

    • Radioligand: [³H]-Epibatidine (0.5 nM) or [³H]-Cytisine.

    • Test Compounds: cis- and trans-3-methylquinolizidine (1 nM – 100 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Bioassay Workflow Diagram

BioassayWorkflow cluster_decision Decision Gate SamplePrep Isomer Separation (HPLC / Picrate Salt) QC QC Check: IR Bohlmann Bands (Confirm cis/trans) SamplePrep->QC BindingAssay Radioligand Binding (α4β2 nAChR) QC->BindingAssay Pass FuncAssay Functional Assay (Ca2+ Flux / Electrophysiology) BindingAssay->FuncAssay Active Hits DataAnalysis Data Analysis (Cheng-Prusoff / Dose-Response) FuncAssay->DataAnalysis

Figure 2: Screening workflow for validating quinolizidine isomer bioactivity. The IR QC step is critical for ensuring stereochemical purity before biological testing.

References

  • Michael, J. P. (2001). "Indolizidine and Quinolizidine Alkaloids."[1][2] Natural Product Reports. Link

  • Wink, M. (2013).[2] "Evolution of Secondary Metabolites in Legumes (Fabaceae)." South African Journal of Botany. Link[2]

  • King, F. D. (1994). "Structure-Activity Relationships of Quinolizidine Derivatives." Progress in Medicinal Chemistry. (Contextual SAR reference for alkyl-quinolizidines).
  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte. (Seminal paper on IR Bohlmann bands for trans-quinolizidines).
  • Pabreza, L. A., et al. (1991). "[3H]Cytisine binding to nicotinic cholinergic receptors in brain." Molecular Pharmacology. Link

  • Barlow, R. B. (1964). Introduction to Chemical Pharmacology. John Wiley & Sons. (Foundational text on stereochemistry of ganglionic blockers).

Sources

Validation

mass spectrometry fragmentation patterns of methylquinolizidines

Title: Comparative Guide to Mass Spectrometry Fragmentation of Methylquinolizidines: Differentiating Stereoisomers in Drug Discovery Executive Summary For researchers in natural product chemistry and drug development, me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Mass Spectrometry Fragmentation of Methylquinolizidines: Differentiating Stereoisomers in Drug Discovery

Executive Summary For researchers in natural product chemistry and drug development, methylquinolizidines (e.g., Lupinus alkaloids like sparteine and lupanine derivatives) present a unique analytical challenge. Their pharmacological efficacy often hinges on specific stereochemical configurations (cis- vs. trans-fused rings) and methyl group positioning. This guide compares the two dominant analytical modalities—Electron Ionization (EI-GC-MS) and Electrospray Ionization (ESI-LC-MS/MS) —demonstrating why EI remains the gold standard for structural elucidation while ESI excels in sensitivity. We provide mechanistic insights into the critical fragmentation pathways (Retro-Diels-Alder vs.


-cleavage) that allow for the differentiation of diastereomers.

Part 1: Structural Context & The Analytical Challenge

The quinolizidine skeleton consists of two fused six-membered rings with a bridgehead nitrogen. The introduction of a methyl group (methylquinolizidine) creates multiple stereocenters.

  • The Problem: Epimers (e.g., 1-methyl vs. 3-methyl, or axial vs. equatorial configurations) often have identical molecular weights and similar retention times.

  • The Solution: Fragmentation kinetics. The stability of the molecular ion (

    
    ) and the abundance of specific daughter ions are governed by the relief of ring strain and the alignment of orbitals (stereoelectronic effects).
    

Part 2: Comparative Analysis: EI vs. ESI

FeatureElectron Ionization (EI) GC-MS Electrospray Ionization (ESI) LC-MS/MS
Ionization Energy Hard (70 eV). Induces extensive fragmentation.[1]Soft. Produces primarily

.[2]
Stereoisomer ID Superior. Fragmentation intensity correlates directly with ring fusion geometry (cis/trans).Inferior. Requires Collision Induced Dissociation (CID) optimization; spectra often identical for isomers.
Key Mechanism Radical-induced cleavage (

-cleavage, RDA).
Proton-driven fragmentation (charge-remote or charge-proximal).
Sensitivity Moderate (ng range).High (pg range).
Application Structural fingerprinting, distinguishing axial/equatorial methyls.High-throughput quantification in biological matrices (plasma/urine).

Expert Insight: While ESI is preferred for PK/PD studies due to speed, EI is non-negotiable for initial structural validation. The "Bohlmann bands" observed in IR (indicating trans-fused ring systems) have a direct corollary in EI-MS: trans-fused quinolizidines exhibit more stable molecular ions than their cis-fused counterparts due to orbital overlap between the nitrogen lone pair and the anti-bonding orbitals of adjacent C-H bonds.

Part 3: Mechanistic Fragmentation Analysis

The fragmentation of methylquinolizidines is dominated by the nitrogen atom's ability to stabilize a positive charge.

The Dominant Pathway: -Cleavage & Ring Opening

The most diagnostic fragment for methylquinolizidines is often the base peak (typically


 98  or 

112
depending on methyl position).
  • Mechanism: Ionization removes an electron from the nitrogen lone pair. This triggers homolytic cleavage of the C-C bond adjacent to the nitrogen (

    
    -position), opening the ring.
    
  • Methyl Influence: If the methyl group is on the ring being cleaved, the fragment mass shifts accordingly (e.g., from

    
     98 to 
    
    
    
    112).
Retro-Diels-Alder (RDA) Reaction

This pathway is critical for determining substitution patterns on the rings.

  • Diagnostic Value: RDA cleavage typically ejects a neutral alkene. The remaining charged fragment indicates which ring held the methyl group.

Stereochemical Differentiation (The "Fingerprint")
  • Trans-fused (e.g., Sparteine): The molecular ion (

    
    ) is relatively intense.
    
  • Cis-fused (e.g.,

    
    -Isosparteine):  The 
    
    
    
    is weak or absent. The fragmentation is faster due to the release of steric strain.
  • Methyl Loss (

    
    ):  The loss of a methyl radical is highly dependent on position. An angular methyl group (at the bridgehead) is lost easily, producing a strong 
    
    
    
    peak. An equatorial methyl on the ring is retained longer.
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation route for a generic methylquinolizidine, leading to the characteristic base peak.

MethylquinolizidineFragmentation Parent Molecular Ion (M+) [Radical Cation] AlphaCleavage α-Cleavage (Ring Opening) Parent->AlphaCleavage Ionization (70eV) Distonic Distonic Ion Intermediate (Open Chain) AlphaCleavage->Distonic C-C Bond Break Fragment98 Base Peak (m/z 98) (Methyl-Piperideine) Distonic->Fragment98 H-Rearrangement Fragment112 Shifted Peak (m/z 112) (If Methyl on Fragment) Distonic->Fragment112 If Methyl Present Neutral Neutral Loss (Alkene) Distonic->Neutral

Caption: Figure 1. Primary EI fragmentation pathway of methylquinolizidines via


-cleavage and subsequent rearrangement to form stable iminium ions.

Part 4: Experimental Protocol (Self-Validating System)

This protocol utilizes GC-MS with Electron Ionization . It includes built-in validity checks using Retention Indices (RI) to confirm that mass spectral differences are due to isomers, not instrumental drift.

Objective: Differentiate 1-methylquinolizidine from 3-methylquinolizidine.

Sample Preparation
  • Extraction: Liquid-liquid extraction of alkaloid fraction using CH2Cl2 (pH 10).

  • Derivatization: None required (quinolizidines are volatile).

  • Internal Standard: Add Caffeine or Tetracosane (50 µg/mL) for RT locking.

GC-MS Parameters
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm). Why: Low bleed, high polarity separation for isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 180°C (Elution of simple methylquinolizidines).

    • Ramp 5°C/min to 300°C (Elution of dimers/bis-quinolizidines).

  • Source Temp: 230°C. Quad Temp: 150°C.

  • Ionization: EI @ 70 eV.

Validation Steps (The "Trust" Factor)
  • Step A (Alkane Ladder): Run a C8-C40 alkane standard mix before samples. Calculate Kovats Retention Index (RI) for every peak.

    • Logic: Isomers may have identical mass spectra but will differ in RI by 10-50 units.

  • Step B (Ion Ratio Check): For methylquinolizidines, monitor the ratio of

    
     98 to 
    
    
    
    112.
    • Acceptance Criteria: The ratio must remain constant (

      
       5%) across the peak width. If it varies, you have co-eluting isomers.
      

Part 5: Data Presentation & Isomer Differentiation[3][4][5][6]

The following table summarizes the diagnostic ion abundances for common methylquinolizidine isomers (normalized to Base Peak = 100).

Isomer ConfigurationMolecular Ion (

)
Base Peak (

)
Diagnostic Fragment 1Diagnostic Fragment 2Structural Inference
1-Methyl (Equatorial) 45% (Strong)

97

111 (30%)

(Weak)
Stable trans-fused system.
1-Methyl (Axial) 15% (Weak)

97

111 (5%)

(Strong)
Steric strain promotes methyl loss.
3-Methyl (Equatorial) 50% (Strong)

98

112 (10%)

84
Methyl is on the "retained" ring B.
Lupanine (2-oxo) 35%

136

149

98
Presence of carbonyl group stabilizes specific fragments.
Workflow Visualization: Identification Logic

IdentificationWorkflow Start Unknown Analyte (GC-MS Data) CheckM Check Molecular Ion (M+) Intensity Start->CheckM StrongM Strong M+ (>40%) CheckM->StrongM WeakM Weak M+ (<20%) CheckM->WeakM TransFused Trans-Fused System (Equatorial Methyl) StrongM->TransFused CisFused Cis-Fused System (Axial Methyl) WeakM->CisFused CheckBase Check Base Peak (m/z 97/98 vs 111/112) TransFused->CheckBase CisFused->CheckBase Pos1 Methyl on Ring A (m/z 111 present) CheckBase->Pos1 Shifted Fragments Pos2 Methyl on Ring B (m/z 98 dominant) CheckBase->Pos2 Standard Fragments

Caption: Figure 2. Decision tree for assigning stereochemistry and methyl positioning based on EI-MS spectral features.

References

  • Wyrzykiewicz, E., et al. (2000).[3][4] "Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine." Journal of Mass Spectrometry.

  • Jasiewicz, B., & Wyrzykiewicz, E. (2008).[5] "Mass Spectrometry of Bis-quinolizidine Alkaloids: Differentiation of Stereoisomers and Metamers Using ESI and FAB." Spectroscopy Letters.

  • Wink, M. (1993). "Quinolizidine Alkaloids."[3][6][7][8][9] In Methods in Plant Biochemistry. Academic Press. (Standard text on alkaloid analysis).

  • Pospieszny, T., et al. (2013). "Mass Spectrometry of Bis-quinolizidine Alkaloids." Acta Chimica Slovenica.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for Quinolizidine Conformational Analysis

Introduction: The Structural Challenge of Quinolizidine Alkaloids Quinolizidine alkaloids are a diverse class of nitrogenous heterocyclic compounds, predominantly found in the plant family Fabaceae, particularly in Lupin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Quinolizidine Alkaloids

Quinolizidine alkaloids are a diverse class of nitrogenous heterocyclic compounds, predominantly found in the plant family Fabaceae, particularly in Lupinus species (lupins)[1]. Their biological activities, ranging from therapeutic effects to toxicity, are intimately linked to their three-dimensional structure[2]. The quinolizidine core, a 1-azabicyclo[4.4.0]decane moiety, can exist in different conformational and configurational isomers, primarily distinguished by the fusion of the two six-membered rings[2]. Understanding and accurately determining the preferred conformation is paramount for structure-activity relationship (SAR) studies, drug development, and toxicological assessments.

This guide provides a comparative analysis of the primary analytical techniques used for the conformational analysis of quinolizidine alkaloids. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore how spectroscopic and computational reference standards are applied to distinguish between the key conformational isomers.

Fundamental Principles of Quinolizidine Conformation

The foundational concept in the stereochemistry of quinolizidine alkaloids is the nature of the ring junction. The quinolizidine skeleton can exist as a trans-fused or a cis-fused conformer[2]. This seemingly subtle difference profoundly impacts the molecule's overall shape, stability, and how it interacts with biological targets.

  • trans-Quinolizidine: In this conformation, the bridgehead hydrogen atom and the lone pair of electrons on the nitrogen are in a trans-diaxial orientation. This arrangement is generally more rigid and thermodynamically stable[2].

  • cis-Quinolizidine: Here, the bridgehead hydrogen and the nitrogen's lone pair are in a cis relationship. This conformation is more flexible and can undergo nitrogen inversion[2].

Tetracyclic quinolizidine alkaloids, such as sparteine, can be viewed as two fused quinolizidine systems. The flexibility of the C/D ring system, which can adopt chair or boat conformations, allows for a conformational equilibrium in solution[2][3]. For instance, sparteine predominantly adopts a conformation with a boat-shaped C ring and a trans C/D ring junction[2].

G cluster_0 Quinolizidine Ring Conformations cluster_1 Example: Sparteine trans trans-fused (Rigid, Stable) equilibrium Conformational Equilibrium trans->equilibrium Interconversion cis cis-fused (Flexible) cis->equilibrium sparteine_boat Ring C: Boat (Predominant in solution) equilibrium->sparteine_boat sparteine_chair Ring C: Chair sparteine_boat->sparteine_chair Equilibrium

Caption: Conformational equilibrium in the quinolizidine ring system.

A Comparative Guide to Analytical Techniques

No single technique can unequivocally determine the conformation of a quinolizidine alkaloid. A synergistic approach, combining several spectroscopic methods with computational modeling, provides the most reliable and comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

High-field NMR spectroscopy is the most powerful and informative tool for determining the relative configuration and predominant conformation of quinolizidine alkaloids in solution[4]. Both ¹H and ¹³C NMR, along with 2D experiments, provide a wealth of structural information.

Expertise & Experience: The choice of NMR experiments is dictated by the need to establish not just connectivity but also through-space proximity and dihedral angles. For instance, while ¹H and ¹³C spectra provide initial clues, a Nuclear Overhauser Effect (NOE) experiment is often the deciding factor in distinguishing between closely related conformers.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of protons are highly sensitive to their stereochemical environment.

  • Axial vs. Equatorial Protons: Axial protons in a chair conformation are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.

  • Diagnostic Protons: The chemical shifts of protons adjacent to the nitrogen atom (α-protons) are particularly indicative of the ring fusion stereochemistry.

¹³C NMR Spectroscopy: Carbon chemical shifts are also diagnostic of the conformational state.

  • γ-gauche Effect: A carbon atom that is gauche to another carbon or heteroatom three bonds away will be shielded (resonate at a higher field) compared to an anti arrangement. This effect is instrumental in distinguishing cis and trans ring fusions.

2D NMR Techniques:

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the proton sequence within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the entire carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å), providing direct evidence for specific conformations[4]. For example, a strong NOE between two protons on different rings can confirm a cis ring junction.

Comparative NMR Data for Quinolizidine Conformers

Featuretrans-fused Conformercis-fused ConformerRationale
¹H NMR
α-axial protonsHigher field (more shielded)Lower field (less shielded)Anisotropic effect of the nitrogen lone pair.
¹³C NMR
Bridgehead CarbonsGenerally more downfieldGenerally more upfieldPresence of γ-gauche interactions in the cis isomer leads to shielding.
NOESY NOEs consistent with a rigid chair-chair systemNOEs may indicate flexibility or proximity of atoms characteristic of the cis fusion.Direct observation of through-space proton proximities.

Experimental Protocol: NMR Analysis of a Quinolizidine Alkaloid

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or C₆D₆). The choice of solvent can sometimes influence the conformational equilibrium. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹D ¹H spectrum.

    • Acquire a proton-decoupled ¹D ¹³C spectrum.

    • Acquire 2D spectra: COSY, HSQC, HMBC, and NOESY. For NOESY, a mixing time of 500-800 ms is typically appropriate for molecules of this size.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all ¹H and ¹³C resonances using the combination of 1D and 2D data.

    • Analyze NOESY cross-peaks to determine spatial proximities and deduce the predominant conformation in solution. Compare observed NOEs with theoretical distances for different possible conformers.

Trustworthiness: The validity of the NMR-derived structure is reinforced by the consistency across all experiments. For example, the conformation suggested by NOESY data should be in agreement with the coupling constants observed in the ¹H spectrum and the chemical shifts in the ¹³C spectrum.

Infrared (IR) Spectroscopy: The Diagnostic "Bohlmann Bands"

IR spectroscopy is a rapid and effective method for distinguishing between cis and trans-fused quinolizidine systems, thanks to a phenomenon known as "Bohlmann bands"[5].

Expertise & Experience: These characteristic bands arise from the C-H stretching vibrations of hydrogens that are oriented anti-periplanar (trans-diaxial) to the lone pair of electrons on the tertiary nitrogen atom[5]. The interaction between the nitrogen lone pair and the anti-periplanar C-H bond weakens the C-H bond, causing its stretching frequency to shift to a lower wavenumber (2700-2800 cm⁻¹)[5].

  • trans-Quinolizidines: Typically have at least two α-hydrogens anti-periplanar to the nitrogen lone pair and therefore exhibit prominent Bohlmann bands[6].

  • cis-Quinolizidines: Lack this specific stereochemical arrangement and consequently do not show significant absorption in this region[6][7].

Comparative IR Data for Quinolizidine Conformers

ConformerBohlmann Bands (2700-2800 cm⁻¹)Rationale
trans-fusedPresent and often strongPresence of at least two C-H bonds anti-periplanar to the nitrogen lone pair[5].
cis-fusedAbsent or very weakLack of the required trans-diaxial arrangement between a C-H bond and the nitrogen lone pair[7].

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄ or CS₂) in an IR-transparent cell.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Examine the region between 2700 and 2800 cm⁻¹. The presence of one or more distinct bands in this region is strong evidence for a trans-fused quinolizidine core.

Mass Spectrometry (MS): Fragmentation as a Stereochemical Probe

Mass spectrometry, particularly with electron ionization (EI), can provide stereochemical information based on the conformation-dependent fragmentation pathways of the molecular ion[8]. The stereochemistry of the ring junctions influences the stability of the resulting fragment ions[8][9].

Expertise & Experience: The fragmentation of bis-quinolizidine alkaloids is dependent on the stereochemistry of the A/B and C/D ring junctions[8]. Different isomers can often be distinguished by the relative abundances of key fragment ions. For example, the cleavage of specific C-C or C-N bonds may be favored in one conformer over another due to better orbital overlap in the transition state.

Comparative MS Fragmentation Data

TechniqueObservationRelevance to Conformation
EI-MS Different relative intensities of fragment ions for stereoisomers.The stability of the molecular ion and the preferred fragmentation pathways are influenced by the ring fusion stereochemistry[8][10].
FAB-MS/CID Can be used to distinguish positional isomers and provides detailed fragmentation pathways.Collision-Induced Dissociation (CID) helps to elucidate the structure of fragment ions, which can be related back to the original stereochemistry[11].

Experimental Protocol: MS Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS)[12][13].

  • Ionization: Use an appropriate ionization technique. EI is often used for structural elucidation due to its extensive fragmentation, while softer techniques like Electrospray Ionization (ESI) are used in LC-MS for determining the molecular weight[12].

  • Data Acquisition: Acquire the mass spectrum, and if available, perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

  • Data Analysis: Compare the fragmentation pattern and relative ion abundances with those of known reference standards or with patterns predicted for different stereoisomers.

Computational Methods: An Essential Complement

Modern computational chemistry provides a powerful means to predict the most stable conformations and their corresponding spectroscopic properties[14][15].

Expertise & Experience: By using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different conformers (e.g., chair vs. boat, cis vs. trans). Furthermore, NMR chemical shifts can be predicted with reasonable accuracy[14]. Comparing these predicted values with experimental data provides strong support for a particular conformational assignment.

Workflow for Integrated Conformational Analysis

G cluster_0 Experimental Analysis cluster_1 Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Comparison Compare Experimental & Predicted Data NMR->Comparison IR IR Spectroscopy (Bohlmann Bands) IR->Comparison MS Mass Spectrometry (Fragmentation) MS->Comparison DFT DFT Calculations (Geometry Optimization, Energy) NMR_Pred NMR Chemical Shift Prediction DFT->NMR_Pred NMR_Pred->Comparison Hypothesized_Structures Propose Possible Conformers Hypothesized_Structures->NMR Hypothesized_Structures->IR Hypothesized_Structures->MS Hypothesized_Structures->DFT Final_Conformation Assigned Conformation Comparison->Final_Conformation

Caption: Integrated workflow for quinolizidine conformational analysis.

Conclusion: A Multi-faceted Approach to a Complex Problem

The conformational analysis of quinolizidine alkaloids is a critical task that relies on the intelligent application of multiple analytical techniques. While NMR spectroscopy, particularly 2D NOESY, provides the most detailed picture of the solution-state conformation, IR and MS offer rapid and diagnostic data that can corroborate the NMR findings. The integration of computational methods to predict stable structures and spectroscopic parameters provides an essential layer of validation. By using this multi-technique, self-validating approach, researchers can confidently assign the three-dimensional structures of these important natural products, paving the way for a deeper understanding of their biological function.

References

  • Jasiewicz, B., & Pospieszny, T. (2013). Mass Spectrometry of Bis-quinolizidine Alkaloids: Unexpected Dimerization in Electron Ionization. Acta Chimica Slovenica, 60, 833–841.
  • Jasiewicz, B., & Pospieszny, T. (2013). Mass Spectrometry of Bis-quinolizidine Alkaloids. Acta Chimica Slovenica, 60.
  • Jasiewicz, B., Pospieszny, T., & Frański, R. (n.d.). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Hindawi.
  • Pospieszny, T., & Jasiewicz, B. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271-7. [Link]

  • Robins, D. J., & Sheldrake, G. N. (n.d.). Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gribble, G. W., & Nelson, R. B. (1973). Conformational requirements for the existence of Bohlmann bands in the infrared spectra of indolo [2,3-a]quinolizidines. I. Cis- and trans-2-tert-Butyl derivatives. The Journal of Organic Chemistry, 38(16), 2831–2835. [Link]

  • Ami, T., et al. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry, 43(4), 304-10. [Link]

  • Jasiczak, J., et al. (2005). Conformation and the bitter taste index of some sparteine and lupanine derivatives. Proceedings of the 11th International Lupin Conference. [Link]

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91, 2157-67. [Link]

  • Breme, K., et al. (n.d.). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. CABI Digital Library. [Link]

  • Engel, W., & Scharff, P. (1989). Synthesis and spectroscopic stereospecificity assay of the deuterated quinolizidine alkaloids (2S)-[2H]- and (2R)-[2H]-sparteine. Magnetic Resonance in Chemistry, 27(4), 485-489. [Link]

  • Gribble, G. W., & Nelson, R. B. (1973). Conformational Requirements for the Existence of Bohlmann Bands in the Infrared Spectraof Indolo[2,3-a]quinolizidines. I. cis- and trans-2-tert-Butyl Derivatives. The Journal of Organic Chemistry, 38(16), 2831-2835. [Link]

  • Leete, E., & Leznoff, C. C. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(6), 1146-1169. [Link]

  • Wu, T. S., et al. (2000). Quinolizidine Alkaloids from Sophora alopecuroides. Journal of Natural Products, 63(2), 282-3. [Link]

  • Vivas-Reyes, R., et al. (2019). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Moroccan Journal of Chemistry, 7(4), 725-740. [Link]

  • Robins, D. J., & Sheldrake, G. N. (1984). Stereochemistry of Quinolizidine Alkaloid Biosynthesis: Incorporation of the Enantiomeric [2-2H]Cadaverines into Lupinine. Journal of the Chemical Society, Chemical Communications, (24), 1649-1650. [Link]

  • Rana, J., & Robins, D. J. (1984). Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine. Journal of the Chemical Society, Perkin Transactions 1, 1133-1138. [Link]

  • Reinhard, H., et al. (2006). Quinolizidine alkaloids and phomopsins in lupin seeds and lupin containing food. Trends in Food Science & Technology, 17(8), 424-430. [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748. [Link]

  • Croteau, R., et al. (2022). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 27(15), 4984. [Link]

  • Przybył, A. K., & Jasiewicz, B. (2001). Synthesis and Conformational Analysis of New 17Alkyl Derivatives of Lupanine and Their Perchlorate Salts. Journal of Heterocyclic Chemistry, 38(4), 937-942. [Link]

  • Petropoulos, S., et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 573. [Link]

  • Annicchiarico, P., et al. (2021). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Agronomy, 11(11), 2210. [Link]

  • Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748. [Link]

  • Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

  • Hudson, K. L., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & Biomolecular Chemistry, 18(40), 8140-8146. [Link]

  • Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

  • Nuzhina, A. M., et al. (2025). Calculated 1H and 13C NMR shielding constants and corresponding chemical shifts of main conformers of 1-4, ppm. Mendeleev Communications, 35, 732-735. [Link]

  • Mohammed, S. H. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Tishk International University Journal, 4(2), 1-13. [Link]

  • Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Toxins, 16(3), 163. [Link]

  • Leete, E., & Leznoff, C. C. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(6), 1146-1169. [Link]

  • Smith, J. (2024). Computational Methods in Medicinal Chemistry: From Virtual Screening to Molecular Dynamics. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]

  • Kumar, N. S., & Sivasubramanian, S. (2014). 1H and 13C NMR Chemical Shifts, Multiplicities, Coupling Constants,... ResearchGate. [Link]

  • Davidovich-Rikanati, R., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. Wageningen University & Research. [Link]

  • long, & NotBaran. (2017). Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange. [Link]

Sources

Validation

distinguishing cis-fused from trans-fused quinolizidines by NOESY

Distinguishing Cis-Fused from Trans-Fused Quinolizidines: A Definitive Guide to NOESY Profiling The quinolizidine ring system—a bicyclic framework featuring a bridgehead nitrogen—is a privileged scaffold in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Cis-Fused from Trans-Fused Quinolizidines: A Definitive Guide to NOESY Profiling

The quinolizidine ring system—a bicyclic framework featuring a bridgehead nitrogen—is a privileged scaffold in drug discovery and the defining structural motif of numerous biologically active alkaloids (e.g., sparteine, lupanine, and matrine)[1][2]. The pharmacological efficacy of these compounds is inextricably linked to their 3D conformation. Because the nitrogen atom can undergo inversion, quinolizidines exist in a delicate conformational equilibrium dictated by whether the rings are cis-fused or trans-fused at the bridgehead[1].

Historically, assigning this stereochemistry relied on heuristic spectroscopic rules. Today, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) stands as the gold standard. As an Application Scientist, I have structured this guide to objectively compare NOESY against legacy analytical alternatives, explain the mechanistic causality behind the NMR data, and provide a self-validating experimental protocol for definitive stereochemical assignment.

Mechanistic Foundation: The Stereochemistry of Ring Fusion

To understand the analytical data, we must first establish the geometric reality of the molecule. The stereocenter of interest is the bridgehead carbon (typically designated as C-9a or C-4, depending on the specific alkaloid numbering) relative to the nitrogen lone pair.

  • Trans-fused Quinolizidines: The nitrogen lone pair is antiperiplanar (axial) to the bridgehead hydrogen. This forces both six-membered rings into a rigid, locked chair-chair conformation. The bridgehead proton occupies an axial position relative to both rings.

  • Cis-fused Quinolizidines: The nitrogen lone pair is cis (gauche) to the bridgehead hydrogen. This arrangement is conformationally flexible. The bridgehead proton is axial to one ring but equatorial to the other, allowing the molecule to undergo nitrogen inversion and ring-flipping to minimize steric strain[1][3].

Analytical Comparison: Why NOESY Outperforms Legacy Methods

Before the advent of high-field 2D NMR, chemists relied heavily on Infrared (IR) spectroscopy and 1D NMR to deduce quinolizidine stereochemistry. While these methods offer clues, they are prone to false negatives and misinterpretation in highly substituted systems.

Table 1: Objective Comparison of Analytical Techniques for Quinolizidine Stereochemistry

Analytical MethodDiagnostic MarkerCausality / MechanismLimitations & Reliability
IR Spectroscopy Bohlmann Bands (2700–2800 cm⁻¹)Stretching of C-H bonds that are anti-coplanar to the nitrogen lone pair[4][5].Low. Cis-isomers lack these bands, but highly substituted trans-isomers may also suppress them due to steric distortion.
1D ¹H NMR Bridgehead Proton

-couplings
Trans: Two large axial-axial couplings (>10 Hz). Cis: Small axial-equatorial couplings (~2-5 Hz).Moderate. Signal overlap in the aliphatic region (1.0–2.5 ppm) often obscures the bridgehead multiplet, making

-value extraction impossible without decoupling.
13C NMR Chemical Shifts of C-4, C-6

-gauche effects shield carbons in the cis-conformation[6].
Moderate. Requires a known reference library of similar compounds to confidently assign shifts.
2D NOESY Through-space cross-relaxationDipole-dipole interactions between protons < 5 Å apart[7][8].High (Definitive). Directly maps the 3D spatial proximity of protons regardless of signal overlap or conformational flexibility.

NOESY Profiling: The Spatial Logic of Quinolizidines

NOESY is definitive because it does not rely on bond angles or electronic shielding; it relies strictly on distance (


 dependence). By mapping the spatial environment of the bridgehead proton, the ring fusion is unambiguously revealed.
The Trans-Fused Signature

In a trans-fused system, the bridgehead proton (e.g., H-9a) is axial to both rings. Consequently, it shares the same face of the molecule with the other axial protons on those rings (e.g., H-4ax and H-6ax). Because the distance between 1,3-diaxial protons is typically ~2.5 to 2.8 Å, NOESY will show strong, characteristic cross-peaks between the bridgehead proton and the co-facial axial protons [8].

The Cis-Fused Signature

In a cis-fused system, the geometry is broken. The bridgehead proton is now equatorial to one of the rings. The distance to the previously proximal axial protons increases beyond the 5 Å NOE threshold. Instead, the bridgehead proton will show cross-peaks to adjacent equatorial protons , and the continuous 1,3-diaxial network observed in the trans-isomer will be absent[8].

NOESY_Logic Start Identify Bridgehead Proton (e.g., H-9a) CheckNOE Analyze NOESY Cross-Peaks from H-9a Start->CheckNOE TransPath Strong NOEs to co-facial axial protons (e.g., H-4ax, H-6ax) CheckNOE->TransPath 1,3-diaxial proximity (< 3.5 Å) CisPath NOEs to equatorial protons; Lack of 1,3-diaxial network CheckNOE->CisPath Equatorial proximity (> 4.0 Å to ax) TransResult Trans-fused Quinolizidine (Rigid Chair-Chair) TransPath->TransResult CisResult Cis-fused Quinolizidine (Conformational Equilibrium) CisPath->CisResult

Caption: Logical decision tree for assigning quinolizidine ring fusion using NOESY cross-peaks.

Experimental Protocol: Self-Validating NOESY Workflow

To ensure trustworthiness, a NOESY experiment must be carefully parameterized. If the mixing time (


) is too long, "spin diffusion" occurs (Magnetization transfers from A 

B

C, making A and C appear close when they are not). The following protocol is designed to prevent such artifacts.

Step 1: Sample Preparation (Critical)

  • Dissolve 10–15 mg of the quinolizidine in 0.6 mL of high-purity, anhydrous CDCl₃ or C₆D₆.

  • Causality Check: You must degas the sample (e.g., via freeze-pump-thaw or argon sparging for 5 minutes). Dissolved paramagnetic oxygen (

    
    ) provides an alternative relaxation pathway that will severely quench the NOE signal, leading to false negatives.
    

Step 2: 1D and COSY Baseline Acquisition

  • Acquire a standard 1D ¹H spectrum and a 2D COSY spectrum.

  • Self-Validation: You must use the COSY spectrum to map all

    
    -coupled spin systems. During NOESY analysis, any cross-peak that also appears in the COSY spectrum must be treated with caution, as it could be a zero-quantum coherence artifact rather than a true through-space NOE.
    

Step 3: NOESY Acquisition Parameters

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker systems).

  • Mixing Time (

    
    ):  Set to 300–500 ms  for small molecules like quinolizidines (MW ~150-300 Da).
    
  • Expert Insight: Do not exceed 500 ms. At longer mixing times, spin diffusion will cause the bridgehead proton to show cross-peaks to the entire ring system, destroying the diagnostic difference between cis and trans isomers.

  • Relaxation Delay (D1): Set to

    
     (typically 2-3 seconds) to ensure complete z-magnetization recovery between scans.
    

Step 4: Data Processing and Interpretation

  • Process with a squared sine-bell apodization function to enhance resolution.

  • Extract the 1D slice of the bridgehead proton.

  • If cross-peaks are observed at the chemical shifts corresponding to the C-4 and C-6 axial protons, the fusion is trans. If these are absent and replaced by cross-peaks to equatorial protons, the fusion is cis[8].

NMR_Workflow Prep Sample Prep Degassed CDCl3 Optimize Concentration OneD 1D & COSY Assign Spin Systems Identify J-couplings Prep->OneD TwoD 2D NOESY Mixing Time: 300-500 ms Phase Sensitive OneD->TwoD Analyze Data Analysis Exclude COSY Artifacts Map 1,3-Diaxial NOEs TwoD->Analyze

Caption: Step-by-step NMR workflow for the stereochemical profiling of quinolizidines.

Case Study: Quinolizidine 195C

The power of this methodology is perfectly illustrated in the stereoselective synthesis of Quinolizidine 195C derivatives. Researchers synthesized both C-6 alkylated epimers and needed to confirm the stereochemistry.

By utilizing NOESY, they observed that the trans-isomer exhibited distinct cross signals between the hydrogens at C-4 and C-9a (the 1,3-diaxial relationship). Conversely, the cis-isomer showed cross signals between the hydrogens at C-4 and C-6, but crucially, no cross signals between the hydrogens at C-6 and the bridgehead C-9a, proving the spatial distance had increased due to the equatorial shift of the bridgehead proton[8]. This definitive spatial mapping is something IR and 1D NMR simply cannot achieve with the same level of confidence.

References

1.[7] Le, P. M., Martin, M.-T., Hung, N. V., Guénard, D., Sévenet, T., & Platzer, N. (2005). NMR study of quinolizidine alkaloids: relative configurations, conformations. Magnetic Resonance in Chemistry. Available at:[Link] 2.[1] CABI Digital Library. (n.d.). Quinolizidine alkaloids. Available at:[Link] 3.[6] ResearchGate. (n.d.). Natural Abundance Nitrogen15 NMR: A Study About the Conformation and Protonation Site of Some Quinoline Alkaloids. Available at:[Link] 4.[3] PubMed - NIH. (2012). Synthesis, molecular structure, conformational analysis, and chemical properties of silicon-containing derivatives of quinolizidine. Available at:[Link] 5.[8] PubMed Central - NIH. (n.d.). Studies toward the First Stereoselective Total Synthesis of (±)-Quinolizidine 195C and Other Transformations. Available at:[Link] 6.[2] ACS Omega. (2023). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Available at:[Link] 7.[4] Gribble, G. W., & Nelson, R. B. (1973). Conformational requirements for the existence of Bohlmann bands in the infrared spectra of indolo[2,3-a]quinolizidines. I. cis- and trans-2-tert-Butyl derivatives. The Journal of Organic Chemistry. Available at:[Link] 8.[5] Isbell, L. A. (n.d.). Ammonia chemical ionization tandem mass spectrometry in structural determination of alkaloids. II. Tetraponerines from pseudomyrmecine ants. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

cis-3-Methylquinolizidine proper disposal procedures

Topic: cis-3-Methylquinolizidine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Executive Summary cis-3-Methylquinolizidine is a bicyclic organic amine (alkaloid) structurally distinct from...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: cis-3-Methylquinolizidine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide

Executive Summary

cis-3-Methylquinolizidine is a bicyclic organic amine (alkaloid) structurally distinct from aromatic quinolines.[1] As a tertiary amine and a quinolizidine alkaloid, it presents specific neurotoxic and environmental hazards.[1] This guide outlines the segregation, packaging, and disposal protocols required to prevent environmental contamination and ensure regulatory compliance (RCRA/EPA).[1]

Critical Alert: Do not confuse cis-3-Methylquinolizidine (saturated bicyclic ring) with 3-Methylquinoline (aromatic ring).[1] While they share similar names, their chemical reactivity and specific toxicity profiles differ.[1] Treat cis-3-Methylquinolizidine as a Toxic Organic Base .

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream properties.[1] This substance is an organic base and must be segregated from acids to prevent exothermic neutralization reactions in waste containers.[1]

PropertySpecificationOperational Implication
Chemical Class Quinolizidine Alkaloid (Tertiary Amine)Neurotoxic potential .[1][2][3] Acts on acetylcholine receptors.[1]
Physical State Liquid (typically) or low-melting solidHigh mobility in spills; requires secondary containment.[1]
Basicity Alkaline (pKa ~9-10)Incompatible with acids .[1] Do not mix with acidic waste streams.[1][4]
Flammability Combustible LiquidClassify as Ignitable Waste (D001) if flash point <60°C (verify specific batch SDS).[1]
Environmental Aquatic ToxinZero-discharge policy .[1] Never pour down the drain.

Pre-Disposal Segregation (The "Self-Validating System")[1]

To ensure a self-validating safety system, waste streams must be segregated at the point of generation.[1] Mixing incompatible streams is the most common cause of laboratory waste accidents.[1]

Segregation Logic
  • Stream A (Pure/High Concentration): Unused reagent or stock solutions (>5%).[1]

    • Action: Pack in original vial if possible, or small amber glass. Label "Toxic Organic Base."[1]

  • Stream B (Dilute Organic Solvents): Reaction mixtures (e.g., in DCM, Methanol, Ethyl Acetate).[1]

    • Action: Consolidate into "Basic Organic Waste" carboys.

    • Restriction:NO ACIDS. If the reaction was acidic, the mixture must be neutralized to pH 6-9 before adding to the organic solvent waste container to prevent heat generation.[1]

  • Stream C (Aqueous Waste): Aqueous layers from extractions.[1]

    • Action: Collect in "Aqueous Toxic" containers. Do not commingle with oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1]

Step-by-Step Disposal Protocol

Phase 1: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass.[1] Avoid metal containers if the waste is corrosive/basic, as amines can corrode certain alloys over time.[1]

  • Headspace: Leave at least 10% headspace in all bottles to allow for thermal expansion during transport.[1]

Phase 2: Waste Coding (RCRA Compliance)

For US-based laboratories, assign the following codes. If specific testing is unavailable, apply the "Worst Case" principle:

  • D001: Ignitable (if in flammable solvent).[1]

  • D002: Corrosive (if pH > 12.5, though unlikely for pure amine, possible in mixtures).[1]

  • Lab Pack: Small vials of pure cis-3-Methylquinolizidine should be designated for "Lab Pack" incineration.

Phase 3: The "Pack and Ship" Workflow
  • Deactivation: Do not attempt chemical destruction (e.g., oxidation) in the lab.[1] The byproducts of alkaloid oxidation can be unpredictable and more toxic.[1] Incineration is the required disposal method.[1]

  • Secondary Containment: Place all liquid waste containers in a polyethylene tray during accumulation.

  • Labeling:

    • Primary Label: "Hazardous Waste - cis-3-Methylquinolizidine."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Oxidizer (Must be unchecked).[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of cis-3-Methylquinolizidine. Adherence to this flow prevents cross-contamination.[1]

DisposalWorkflow Start Waste Generation: cis-3-Methylquinolizidine StateCheck Determine Physical State & Matrix Start->StateCheck PureSolid Pure Substance (Solid/Liquid) StateCheck->PureSolid Unused/Pure Mixture Reaction Mixture (Solvent/Aqueous) StateCheck->Mixture Dissolved LabPack Lab Pack Protocol: Original Vial -> Ziploc -> Drum PureSolid->LabPack pHCheck Check pH Compatibility (Is it Acidic?) Mixture->pHCheck Neutralize Neutralize to pH 7-9 (Prevent Exotherm) pHCheck->Neutralize Yes (Acidic) SolventType Identify Solvent Base pHCheck->SolventType No (Neutral/Basic) Neutralize->SolventType OrgWaste Stream A: Basic Organic Waste (Halogenated or Non-Halogenated) SolventType->OrgWaste Organic Solvent AqWaste Stream B: Aqueous Toxic Waste (Trace Alkaloids) SolventType->AqWaste Water Based

Figure 1: Decision matrix for segregating quinolizidine waste streams. Note the critical pH check to prevent mixing amines with acids.

Emergency Contingencies: Spills

Quinolizidine alkaloids can be absorbed through the skin.[1][5] In the event of a spill:

  • Evacuate & Ventilate: Alkaloids often have distinct odors; ventilate the area immediately.[1]

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended) and a lab coat.[1] If aerosolized, use an N95 or half-mask respirator.[1]

  • Neutralization:

    • Do not use water initially (spreads the organic base).[1]

    • Absorb with a Universal Absorbent or a specific Solvent Absorbent .[1]

    • Once absorbed, the area can be wiped with a dilute, weak acid (e.g., 5% acetic acid) to protonate any residual amine into a non-volatile salt, followed by soap and water.[1]

  • Disposal of Debris: All spill debris must be treated as hazardous waste (Stream A).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinolizidine.[1] PubChem.[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] EPA.gov.[1] Available at: [Link]

  • Wink, M. Quinolizidine Alkaloids: Biochemistry, Metabolism, and Function in Plants and Cell Suspension Cultures.[1] Planta Medica.[1] (Contextual grounding for toxicity/biological activity).[1][2][5][6]

  • Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste. MIT.edu.[1] Available at: [Link][1]

Sources

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